Product packaging for Ternatin B(Cat. No.:CAS No. 98512-96-0)

Ternatin B

Cat. No.: B600723
CAS No.: 98512-96-0
M. Wt: 1638.42
Attention: For research use only. Not for human or veterinary use.
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Description

Ternatin B is a highly methylated, cyclic heptapeptide that serves as a potent and specific chemical probe for studying protein synthesis. Its primary mechanism of action involves targeting the eukaryotic elongation factor-1A (eEF1A) in its ternary complex with GTP and aminoacyl-tRNA (aa-tRNA) . By binding to a site between domains I and III of eEF1A, this compound effectively traps the factor on the ribosome after GTP hydrolysis, preventing the release of eEF1A and the subsequent accommodation of the aa-tRNA into the ribosomal A-site . This action halts translation elongation, leading to a rapid inhibition of global protein synthesis and ultimately inducing cytotoxic effects in cancer cells . The compound exhibits broad anti-proliferative activity across a diverse panel of cancer cell lines, with synthetic variants demonstrating dramatically increased potency over the native compound . Research indicates that despite sharing a common binding site on eEF1A with other natural products like didemnin B, the Ternatin chemotype exhibits distinct kinetic trapping of the elongation complex and different cellular pharmacological profiles, including a reversible effect and the induction of targeted degradation of eEF1A, which may offer a unique research tool for exploring ribosome-associated quality control pathways . This makes this compound an invaluable compound for investigating the mechanics of translational elongation, cellular stress responses, and for exploring the therapeutic vulnerability of protein synthesis in diseases like cancer. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

98512-96-0

Molecular Formula

C75H81O41

Molecular Weight

1638.42

Synonyms

Ternatin B2

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular Architecture of Ternatin B: A Technical Guide to its Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the scientific methodologies employed in the structural elucidation of Ternatin B, a key polyacylated anthocyanin responsible for the vibrant blue hue of the Butterfly Pea (Clitoria ternatea) flower. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the complex molecular architecture of highly stable anthocyanins.

Ternatins are a class of delphinidin-based anthocyanins characterized by extensive glycosylation and acylation, which contribute to their remarkable color stability across a range of pH values.[1][2] The "B" group of ternatins, including variants like B2, B3, and B4, are defined by their asymmetric side chains attached to the core delphinidin structure. Specifically, one of the side chains at the 3' or 5' position terminates with a D-glucose unit, while the other terminates with a p-coumaric acid unit.[3] The elucidation of this intricate structure has been a multi-step process relying on a combination of chromatographic separation, chemical degradation, and advanced spectroscopic techniques.

The Structure Elucidation Workflow

The determination of this compound's structure follows a systematic workflow, beginning with the extraction from its natural source and culminating in detailed spectroscopic analysis. This process involves isolating the target molecule from a complex mixture of similar compounds and then using analytical techniques to piece together its molecular puzzle.

G cluster_0 Isolation & Purification cluster_1 Structural Analysis Plant Clitoria ternatea Petals Extraction Anthocyanin Extraction (e.g., Methanol Maceration) Plant->Extraction Crude Extract Purification Column Chromatography (e.g., Amberlite XAD-16) Extraction->Purification Fractionation HPLC Preparative HPLC Purification->HPLC Isolate this compound MS Mass Spectrometry (MS/MS) - Molecular Weight - Fragmentation Pattern HPLC->MS NMR NMR Spectroscopy (1H, 13C, 2D) - Connectivity - Stereochemistry HPLC->NMR Final_Structure Elucidated Structure of this compound MS->Final_Structure Provides Mass Data NMR->Final_Structure Provides Structural Data

Caption: Workflow for the isolation and structural elucidation of this compound.

Experimental Protocols

The elucidation of this compound's structure relies on precise experimental methodologies for extraction, purification, and analysis.

Extraction and Purification Protocol

A common procedure for obtaining an anthocyanin-rich fraction from Clitoria ternatea flowers involves the following steps:

  • Extraction: Dried and ground flower petals are macerated in a solvent such as methanol (e.g., 5g of powder in 50 mL of 60:40 methanol:water) with sonication for approximately 60 minutes at room temperature.[4]

  • Centrifugation: The resulting mixture is centrifuged (e.g., at 16,000 x g for 30 minutes) to separate the solids from the liquid extract.[4]

  • Purification: The supernatant is passed through a solid-phase extraction cartridge, such as Amberlite XAD-16 or C18. The cartridge is washed with water to remove highly polar impurities, and the anthocyanin fraction is then eluted with methanol.[4][5]

  • Isolation: Individual ternatins, including this compound variants, are isolated from the purified fraction using preparative High-Performance Liquid Chromatography (HPLC).[6]

Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is critical for determining the molecular weight and fragmentation patterns, which helps identify the core structure and the attached acyl and glycosyl groups.

  • Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.[4]

  • Column: A reverse-phase column, such as an Agilent Zorbax Eclipse C18 (2.1 × 50.0 mm, 1.8 μm).[7]

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[7]

  • Mass Spectrometer: A triple quadrupole (QQQ) or Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

  • Ionization Mode: Both positive and negative ion modes are used, as they can provide complementary fragmentation data.[4]

  • MS Conditions (Example):

    • Gas Temperature: 275 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 45 psi

    • Capillary Voltage: 3500 V[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms within the molecule. 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) experiments are used to assign protons and carbons and to establish the linkages between the delphinidin core, the sugar units, and the acyl groups.

  • Solvent: A mixture of deuterated dimethyl sulfoxide and deuterated trifluoroacetic acid (e.g., DMSO-d6:TFA-d = 9:1) is often used to solubilize the anthocyanin and obtain clear spectra.[1]

  • Instrument: A high-field NMR spectrometer (e.g., 600 MHz).[1]

  • Referencing: Chemical shifts (δ) are referenced to the residual solvent signal (e.g., DMSO at 2.50 ppm for ¹H).[1]

  • Experiments:

    • ¹H NMR: To identify and assign all proton signals.

    • ¹³C NMR: To identify all carbon signals.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system (e.g., within a glucose ring).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different molecular fragments (e.g., linking a sugar to the aglycone).

Quantitative Data and Spectroscopic Analysis

The combination of MS and NMR data provides the definitive evidence for the structure of this compound.

Mass Spectrometry Data

Mass spectrometry confirms the molecular formula and provides key structural information through fragmentation analysis (MS/MS). For example, Ternatin B4 has been identified with a protonated molecular ion ([M+H]⁺) at an m/z of 1329.3152. Its fragmentation pattern reveals the sequential loss of glucose (G) and p-coumaric acid (C) units.[5]

CompoundParent Ion ([M+H]⁺)Key Fragment Ions (m/z)Reference
Ternatin B4 1329.31521021.2403 ([M-G-C]⁺), 788.4357 ([M-malonate-G-2C]⁺), 611.1727 ([M-malonate-2G-C]⁺), 465.1190 ([M-malonate-2G-2C]⁺)[5]
¹H NMR Spectral Data

¹H NMR spectroscopy allows for the detailed assignment of protons in the molecule. The chemical shifts of the delphinidin core are characteristic and provide information about the substitution pattern.

Proton AssignmentTernatin B2 (δ ppm)General Chemical Shift Range (δ ppm)Reference
Dp-48.498.44 - 8.55[1]
Dp-2', 6'8.058.05 - 8.15[1]
Dp-66.906.85 - 6.95[1]
Dp-87.057.00 - 7.10[1]

Dp = Delphinidin core; Data recorded in DMSO-d6-TFA-d (9:1) at 600 MHz.[1]

Structural Representation of this compound

The elucidated structure of the this compound series is based on a delphinidin 3-(6''-malonylglucoside) core. The B-ring is further substituted at the 3' and 5' positions with side chains composed of repeating D-glucose (G) and p-coumaric acid (C) units. The defining feature of the this compound group is the asymmetry of these chains.

TernatinB_Structure cluster_core This compound Core Structure Core Delphinidin Aglycone C3_MalonylGlc 3-O-(6''-malonyl-β-D-glucoside) Core->C3_MalonylGlc at C3 C3_prime_chain 3'-O-Side Chain (e.g., -GCG) Core->C3_prime_chain at C3' C5_prime_chain 5'-O-Side Chain (e.g., -GC) Core->C5_prime_chain at C5'

Caption: General molecular components of a this compound anthocyanin.

This comprehensive approach, integrating meticulous isolation with powerful spectroscopic analysis, has been instrumental in fully characterizing the complex and unique structure of this compound. This foundational knowledge is essential for ongoing research into its biosynthesis, stability, and potential applications as a natural colorant and bioactive compound.

References

The Chemical Composition of Ternatin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Polyacylated Anthocyanins and Cyclic Peptides Known as Ternatins

The name "Ternatin B" is associated with two distinct classes of natural products, each with a unique chemical structure and biological activity. This guide provides a detailed technical overview of both the polyacylated anthocyanin ternatins derived from the butterfly pea flower (Clitoria ternatea) and the cyclic heptapeptide ternatins isolated from fungi. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these compounds.

The Two Classes of Ternatins: An Overview

The term "ternatin" can be a source of ambiguity in scientific literature, as it refers to both a family of complex plant pigments and a specific cyclic peptide with antifungal and anticancer properties. It is crucial to distinguish between these two groups of molecules.

  • Polyacylated Anthocyanins from Clitoria ternatea : These are a series of highly stable blue pigments responsible for the vibrant color of the butterfly pea flower. They are based on a delphinidin core structure that is extensively glycosylated and acylated. The ternatins are categorized into series (A, B, and D) based on the nature of their side chains. This compound, in this context, refers to a subgroup within this family.[1][2]

  • Cyclic Heptapeptides : Isolated from fungi such as Coriolus versicolor, this type of ternatin is a cyclic peptide with potent biological activities, including the inhibition of fat accumulation and, more recently discovered, anticancer effects through the inhibition of protein synthesis.[3][4]

This guide will first detail the chemical composition of the anthocyanin this compound series, followed by an analysis of the cyclic peptide ternatin.

This compound: The Polyacylated Anthocyanin

The ternatins from Clitoria ternatea are renowned for their exceptional stability, which is attributed to intramolecular stacking interactions between the anthocyanidin core and the aromatic acyl groups in the side chains.[5][6]

Chemical Structure and Composition

The general structure of the ternatin anthocyanins consists of a delphinidin 3,3',5'-triglucoside core, which is malonylated and has side chains at the 3' and 5' positions. These side chains are composed of alternating D-glucose and p-coumaric acid units.[2] The "B series" of ternatins is characterized by having one side chain terminating in a D-glucose unit and the other in an acylated (p-coumaric acid) glucose unit.[2]

Several specific members of the this compound series have been identified, including Ternatin B2, B3, and B4.[1][5]

Quantitative Data

The following table summarizes the key quantitative data for a representative member of the this compound series, Ternatin B4.

PropertyValueReference
Molecular Formula C60H64O34[7]
Molecular Weight 1329.138 g/mol [7]
CAS Number 172854-68-1[7]
Appearance Solid[7]
Experimental Protocols

The isolation of ternatins from Clitoria ternatea petals is a multi-step process that leverages chromatographic techniques.[8]

  • Extraction : The initial step involves the extraction of anthocyanins from the flower petals. This is typically performed using an aqueous solvent mixture, such as aqueous methanol or ethanol.[9][10] Ultrasound-assisted extraction can be employed to increase the yield.[9]

  • Purification : The crude extract is then purified to enrich the anthocyanin content. Column chromatography using resins like Amberlite XAD-16 is an effective method for this purpose.[11]

  • Separation : The final separation of individual ternatin compounds is achieved through high-performance liquid chromatography (HPLC), often in a preparative or semi-preparative scale.[8][12] Thin-layer chromatography (TLC) can also be used for separation, though it typically yields smaller quantities.[8]

The complex structure of ternatins is determined using a combination of spectroscopic and spectrometric methods.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a key technique for identifying the different ternatin compounds in a mixture and determining their molecular weights.[11][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D and 2D NMR experiments are essential for elucidating the precise connectivity of the atoms and the stereochemistry of the sugar and acyl groups.

  • UV-Vis Spectroscopy : The absorption maxima in the visible region (around 548 nm at acidic pH) are characteristic of the anthocyanin chromophore.[14]

Biological Activity and Signaling Pathways

The anthocyanin ternatins exhibit a range of biological activities, primarily linked to their antioxidant and anti-inflammatory properties.[6][15]

  • Anti-inflammatory Effects : Ternatins have been shown to exert anti-inflammatory effects in macrophage cells by inhibiting the NF-κB signaling pathway and reducing the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[16] They have also been reported to inhibit COX-2 activity.[16]

Ternatin_B_Signaling_Pathway LPS LPS NFkB NF-κB Translocation LPS->NFkB activates TernatinB This compound TernatinB->NFkB inhibits iNOS iNOS Expression NFkB->iNOS NO NO Production iNOS->NO Inflammation Inflammation NO->Inflammation

Figure 1. Simplified signaling pathway of this compound's anti-inflammatory action.

Ternatin: The Cyclic Heptapeptide

The cyclic peptide known as ternatin is a distinct molecule with a different origin and biological profile compared to the anthocyanins.

Chemical Structure and Composition

Ternatin is a highly N-methylated cyclic heptapeptide.[3] Its cyclic structure contributes to its stability and biological activity.

Quantitative Data

The following table summarizes the key quantitative data for the cyclic peptide ternatin.

PropertyValueReference
Molecular Formula C37H67N7O8[4]
Molecular Weight 738.0 g/mol [4]
CAS Number 148619-41-4[4]
Appearance White solid[4]
Solubility Soluble in ethanol, methanol, DMF, and DMSO; limited water solubility.[4]
Experimental Protocols

The chemical synthesis of the cyclic peptide ternatin typically involves a combination of solid-phase peptide synthesis (SPPS) and solution-phase cyclization.[3]

  • Linear Peptide Synthesis : The linear sequence of amino acids is assembled on a solid support.

  • Cleavage from Resin : The completed linear peptide is cleaved from the resin.

  • Cyclization : The peptide is cyclized in solution under high-dilution conditions to favor intramolecular reaction.

  • Purification : The final cyclic peptide is purified using HPLC.

Biological Activity and Signaling Pathways

The primary biological activity of the cyclic peptide ternatin is the inhibition of protein synthesis, which leads to its cytotoxic effects on cancer cells.[17]

  • Mechanism of Action : Ternatin targets the eukaryotic translation elongation factor 1A (eEF1A) ternary complex (eEF1A-GTP-aminoacyl-tRNA). By binding to this complex, ternatin stalls the elongation phase of protein synthesis.[3][17]

Ternatin_Peptide_Workflow eEF1A eEF1A-GTP-aa-tRNA (Ternary Complex) Ribosome Ribosome A-site eEF1A->Ribosome delivers aa-tRNA PeptideElongation Peptide Elongation Ribosome->PeptideElongation ProteinSynthesis Protein Synthesis PeptideElongation->ProteinSynthesis Ternatin Ternatin (Cyclic Peptide) Ternatin->eEF1A binds to and inhibits

Figure 2. Mechanism of action of the cyclic peptide ternatin.

Conclusion

The name "this compound" encompasses a fascinating diversity of chemical structures and biological functions. The polyacylated anthocyanins from Clitoria ternatea are complex natural pigments with potential applications as food colorants and anti-inflammatory agents. In contrast, the cyclic peptide ternatin is a potent inhibitor of protein synthesis with demonstrated anticancer activity. For researchers and drug development professionals, a clear understanding of the specific class of ternatin being investigated is paramount to accurate and effective scientific inquiry. Further research into both classes of these natural products holds significant promise for various applications in food science, cosmetics, and medicine.

References

The Discovery, Isolation, and Biological Activity of Ternatin B from Clitoria ternatea

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Clitoria ternatea, commonly known as the butterfly pea, is a plant recognized for its vibrant blue flowers. These petals owe their intense coloration to a group of polyacylated anthocyanins known as ternatins.[1][2] The unique and complex structure of these ternatins contributes to their remarkable stability, making them of significant interest for applications in the food and pharmaceutical industries.[3] This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of a specific class of these compounds, the Ternatin B series, with a focus on their potential as therapeutic agents.

The ternatins are structurally based on a delphinidin core, which is polyacylated with p-coumaric acid and glycosylated with glucose moieties.[4][5] They are categorized into several series, including A, B, C, and D, based on their acylation and glycosylation patterns.[1][5] The this compound group, which includes Ternatin B1, B2, B3, and B4, represents a significant portion of the total ternatin content in C. ternatea flowers.[1][5] Beyond their function as natural colorants, ternatins have demonstrated potent anti-inflammatory and antioxidant properties.[6] Notably, research has indicated that ternatin anthocyanins can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. This guide will detail the methodologies for extracting and isolating this compound and explore the molecular mechanism of its anti-inflammatory action.

Experimental Protocols

Extraction of Total Ternatins from Clitoria ternatea Petals

This protocol outlines a general method for the extraction of the crude ternatin mixture from fresh or dried butterfly pea flowers.

Materials:

  • Fresh or freeze-dried Clitoria ternatea petals

  • Methanol:water (60:40, v/v)[7]

  • Sonicator[7]

  • Centrifuge[7]

  • Rotary evaporator

  • Filtration apparatus (e.g., PVDF syringe filter, 0.2 µm)[7]

Procedure:

  • Sample Preparation: Fresh petals should be washed and blotted dry. Freeze-dried petals can be used directly.[4]

  • Extraction: Macerate 5 g of the petal material in 50 mL of methanol:water (60:40, v/v).[7]

  • Sonication: Sonicate the mixture for 60 minutes at room temperature.[7]

  • Centrifugation: Centrifuge the slurry at 16,000 × g for 30 minutes to pellet the solid material.[7]

  • Supernatant Collection: Carefully decant and collect the supernatant containing the ternatin extract.

  • Solvent Evaporation: Concentrate the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Filtration: Re-dissolve the crude extract in a minimal amount of the extraction solvent and filter it through a 0.2 µm PVDF syringe filter to remove any remaining particulate matter.[7] The resulting solution is the crude ternatin extract.

Purification of this compound

This section describes a multi-step chromatographic approach for the purification of the this compound fraction from the crude extract.

2.1. Solid-Phase Extraction (SPE) for Preliminary Purification

Materials:

  • Crude ternatin extract

  • C18 solid-phase extraction cartridges[7]

  • Methanol[7]

  • Deionized water[7]

Procedure:

  • Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with methanol followed by deionized water.

  • Sample Loading: Load the crude ternatin extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with deionized water to remove highly polar impurities.[7]

  • Elution: Elute the ternatin fraction with methanol.[7]

  • Concentration: Concentrate the eluted fraction using a rotary evaporator to yield a partially purified ternatin mixture.

2.2. Preparative High-Performance Liquid Chromatography (HPLC) for Isolation of this compound

This protocol provides a general framework for the separation of individual this compound compounds. Optimization of the gradient and other parameters may be necessary depending on the specific HPLC system and column used.

Instrumentation and Materials:

  • Preparative HPLC system with a Diode Array Detector (DAD)

  • Preparative C18 column (e.g., Zorbaz Eclipse C18)[7]

  • Mobile Phase A: Water with 0.1% formic acid[7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[7]

  • Partially purified ternatin mixture

Procedure:

  • Sample Preparation: Dissolve the partially purified ternatin mixture in a small volume of the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: Preparative C18 column[7]

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A suggested starting gradient could be: 0-30 min, 5% to 45% B; 30-35 min, 45% B; 35-40 min, 45% to 5% B.[8]

    • Flow Rate: To be optimized for the preparative column.

    • Detection: Monitor the elution profile at 535 nm.[7]

    • Injection Volume: To be optimized based on the column dimensions and sample concentration.

  • Fraction Collection: Collect the fractions corresponding to the peaks of the this compound compounds based on the chromatogram.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC-MS.

  • Lyophilization: Lyophilize the pure fractions to obtain the isolated this compound compounds as a powder.

Quantitative Data

The following tables summarize quantitative data related to the extraction and composition of ternatins from Clitoria ternatea.

Table 1: Comparison of Extraction Methods for Total Anthocyanin Content (TAC)

Extraction MethodSolventTotal Anthocyanin Content (mg/g dry weight)Reference
Maceration50% EthanolNot specified, but yield increased by 16-247% over conventional methods[4]
Ultrasound-AssistedWater1.126 (delphinidin-3-O-glucoside equivalent)[3]
ConventionalEthanol0.325 (delphinidin-3-O-glucoside equivalent)[3]
Soxhlet70% EthanolHighest extractive value (89%)[9]

Table 2: Relative Abundance of Different Ternatin Series in C. ternatea Flower Extract

Ternatin SeriesRelative Abundance (%)Reference
APresent[1][5]
BPresent[1][5]
CPresent[1][5]
DPresent[1][5]

Note: Specific percentages vary depending on the plant variety and extraction method.

Table 3: Spectroscopic Data for Ternatin Extract

pHWavelength of Maximum Absorbance (λmax)ColorReference
< 3548 nmMagenta[10]
4 - 8576 nm - 622 nmBlue/Green[10]
> 8380 - 400 nm (increase in absorbance)Yellowish[10]

Visualizations

Experimental Workflow

experimental_workflow start Clitoria ternatea Petals extraction Extraction (Methanol:Water) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant (Crude Extract) centrifugation->supernatant spe Solid-Phase Extraction (C18) supernatant->spe purified_extract Partially Purified Ternatin Mixture spe->purified_extract hplc Preparative HPLC purified_extract->hplc ternatin_b Isolated This compound hplc->ternatin_b

Caption: Workflow for the isolation of this compound.

Inhibition of NF-κB Signaling Pathway by this compound

nfkb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation TernatinB This compound TernatinB->IKK Inhibition DNA DNA NFkB_n->DNA Binding Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->NFkB Release

Caption: this compound inhibits NF-κB signaling.

Conclusion

The ternatins, particularly the this compound series from Clitoria ternatea, represent a promising class of natural compounds with significant therapeutic potential. Their inherent stability and demonstrated anti-inflammatory activity, mediated through the inhibition of the NF-κB signaling pathway, make them attractive candidates for further investigation in drug discovery and development. The methodologies outlined in this guide provide a foundation for the extraction, isolation, and characterization of these bioactive molecules. Further research focusing on optimizing purification protocols, elucidating the precise molecular interactions with signaling pathway components, and conducting in vivo efficacy studies is warranted to fully realize the therapeutic potential of this compound.

References

Ternatin B and its Congeners: A Technical Guide to their Antioxidant Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ternatins, a class of polyacylated delphinidin-type anthocyanins isolated from the petals of Clitoria ternatea (Butterfly Pea), have garnered significant scientific interest for their potent antioxidant and anti-inflammatory properties. As major constituents of this class, Ternatin B and its related structures exhibit a multi-faceted mechanism of action against oxidative stress. This technical guide provides an in-depth exploration of these mechanisms, detailing both direct radical-scavenging activities and the modulation of critical cellular signaling pathways. We present collated quantitative data, detailed experimental protocols for key assays, and visual diagrams of the underlying biochemical pathways to serve as a comprehensive resource for research and development.

Core Antioxidant Mechanisms of Ternatins

The antioxidant capacity of this compound and its congeners stems from two primary strategies: direct chemical neutralization of free radicals and indirect modulation of cellular pathways that control redox homeostasis.

1.1 Direct Radical Scavenging Activity

As polyphenolic compounds, ternatins can directly neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The structure of anthocyanins allows them to act as antioxidants through two principal mechanisms[1][2]:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the anthocyanin backbone can donate a hydrogen atom to a free radical, quenching its reactivity.

  • Single Electron Transfer (SET): The molecule can transfer an electron to reduce the free radical. In both pathways, the resulting ternatin radical is stabilized by resonance, making it significantly less reactive and preventing the propagation of oxidative damage[1][2].

Chemical-based assays confirm this direct antioxidant potential. An anthocyanin-rich fraction from C. ternatea flowers, containing a mixture of ternatins, demonstrated potent radical scavenging activity[3].

1.2 Indirect Antioxidant and Anti-inflammatory Mechanisms

Beyond direct scavenging, ternatins exert powerful antioxidant effects by intervening in cellular signaling cascades that generate oxidative stress, primarily through an anti-inflammatory mode of action.

1.2.1 Inhibition of the NF-κB Signaling Pathway The most significant documented indirect mechanism is the potent inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway[4][5]. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the NF-κB transcription factor is activated and translocates to the nucleus, where it initiates the transcription of numerous pro-inflammatory and pro-oxidant genes[6][7][8][9].

Studies on RAW 264.7 macrophage cells show that a ternatin-rich anthocyanin fraction effectively inhibits the nuclear translocation of NF-κB[4][5]. By preventing NF-κB from reaching its nuclear targets, ternatins suppress the entire downstream inflammatory cascade.

1.2.2 Suppression of Pro-Oxidant Enzyme Expression A direct consequence of NF-κB inhibition is the downregulation of enzymes that produce ROS and RNS. Specifically, ternatins have been shown to:

  • Inhibit Inducible Nitric Oxide Synthase (iNOS) Expression: By blocking the NF-κB pathway, ternatins suppress the expression of the iNOS protein[4][5][10].

  • Reduce Nitric Oxide (NO) Production: The suppression of iNOS leads to a significant decrease in the production of nitric oxide, a key inflammatory mediator and reactive nitrogen species[4][5][11].

In silico molecular docking studies support these findings, demonstrating that ternatin flavonoids can bind effectively to the active sites of both iNOS and Cyclooxygenase-2 (COX-2), providing a structural basis for their inhibitory potential[12]. This modulation of macrophage function is a cornerstone of ternatins' anti-inflammatory and indirect antioxidant effects[11].

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK 2. Activates NFkB_complex NF-κB-IκBα (Inactive) IKK->NFkB_complex 3. Phosphorylates IκBα IkB IκBα NFkB_p65 NF-κB (p65) NFkB_p65_nuc NF-κB (p65) (Active) NFkB_p65->NFkB_p65_nuc 5. Translocation NFkB_complex->NFkB_p65 4. IκBα Degradation & NF-κB Release Ternatin This compound Ternatin->NFkB_p65_nuc INHIBITS Translocation ROS_Source iNOS / COX-2 NO_ROS NO / ROS ROS_Source->NO_ROS 9. Production DNA DNA (κB sites) NFkB_p65_nuc->DNA 6. Binds Transcription Gene Transcription DNA->Transcription 7. Initiates Transcription->ROS_Source 8. iNOS/COX-2 Expression LPS LPS (Inflammatory Stimulus) LPS->TLR4 1. Binds G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 1. Seed RAW 264.7 cells in 96-well plate p2 2. Incubate overnight for cell adherence p1->p2 e1 3. Load cells with DCFH-DA probe p2->e1 e2 4. Treat with this compound (various concentrations) e1->e2 e3 5. Induce ROS with AAPH e2->e3 a1 6. Measure fluorescence kinetics (Ex/Em: 485/535 nm) e3->a1 a2 7. Calculate Area Under Curve (AUC) a1->a2 a3 8. Determine % ROS Inhibition a2->a3 G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Keap1->Nrf2_Keap1 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Basal State: Nrf2 Degradation Polyphenol Potential Activator (e.g., this compound?) Polyphenol->Keap1 Modifies Keap1 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Transcription Transcription of Antioxidant Genes (e.g., HO-1, GST) ARE->Transcription Activates

References

An In-depth Technical Guide to the Cyclic Peptide Ternatin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Ternatin" can refer to distinct classes of natural products, including polyacylated anthocyanins from the Clitoria ternatea flower and a flavonoid.[1] This guide focuses specifically on Ternatin B, the N-methylated cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor, which is of significant interest to researchers in drug development for its potent cytotoxic and anti-proliferative activities.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound (Cyclic Peptide)

PropertyValueReference(s)
CAS Number 98512-96-0[5]
Molecular Formula C₇₅H₈₁O₄₁[5]
Molecular Weight 1638.42 g/mol [5]
Class Highly N-methylated cyclic heptapeptide[6]
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility.[7][7]
Stability Specific stability data is not available. However, cyclic peptides generally exhibit enhanced stability against proteolysis due to their constrained conformation.[3][4][3][4]
Purity Available commercially with a purity of minimum 95%.[5][5]

Mechanism of Action and Signaling Pathways

The primary mechanism of this compound's cytotoxic and anti-proliferative effects is the potent and specific inhibition of protein synthesis.[6] It achieves this by directly targeting the eukaryotic translation elongation factor 1A (eEF1A).[6]

Specifically, this compound binds to the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA).[1][8] This binding event traps eEF1A in its GTPase-activated conformation, which physically prevents the proper accommodation of the aa-tRNA into the A-site of the ribosome, thereby halting the elongation phase of translation.[8]

Furthermore, eEF1A has been shown to be an upstream activator of the mTOR (mechanistic target of rapamycin) signaling pathway.[9][10] By inhibiting eEF1A, this compound consequently disrupts this activation, leading to the downstream inhibition of the mTORC1 complex.[5][9] The inhibition of mTORC1, a central regulator of cell growth, proliferation, and survival, contributes significantly to this compound's biological effects, including its observed role as a potent inhibitor of autophagy.[5]

TernatinB_Signaling_Pathway cluster_translation Protein Synthesis Elongation cluster_mTOR mTOR Signaling aa_tRNA aa-tRNA Ternary_Complex Ternary Complex (eEF1A-GTP-aa-tRNA) aa_tRNA->Ternary_Complex eEF1A_GTP eEF1A-GTP eEF1A_GTP->Ternary_Complex Ribosome Ribosome A-site Ternary_Complex->Ribosome Delivery Elongation Peptide Elongation Ribosome->Elongation mTORC1 mTORC1 Growth Cell Growth & Proliferation mTORC1->Growth eEF1A_GTP_mTOR eEF1A-GTP eEF1A_GTP_mTOR->mTORC1 Activates TernatinB This compound TernatinB->Ternary_Complex Inhibits TernatinB->eEF1A_GTP_mTOR Inhibits

Caption: this compound inhibits protein synthesis and mTORC1 signaling.

Biological Activities

This compound and its synthetic analogues exhibit potent biological activities across various cell lines and models. Its anti-proliferative effects have been documented in several cancer cell lines, and it was initially identified as a powerful inhibitor of fat accumulation.

Table 2: Biological Activities and IC₅₀ Values of this compound

ActivityCell Line / ModelQuantitative Data (IC₅₀)Reference(s)
Anti-proliferative HCT116 (Colon Cancer)71 ± 10 nM[6]
Anti-adipogenic 3T3-L1 (Murine Adipocytes)EC₅₀ of 20 nM[6]
Cytotoxicity 3T3-L1 (Murine Adipocytes)Effective at >200 nM[6][11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol: Cell Viability and Proliferation (MTT Assay)

This protocol is used to determine the concentration at which this compound inhibits cell proliferation by 50% (IC₅₀). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[12][13]

MTT_Workflow A 1. Seed Cells (e.g., HCT116) in 96-well plate B 2. Treat Cells with varying concentrations of This compound A->B C 3. Incubate (e.g., 48-72h) B->C D 4. Add MTT Reagent & Incubate (3-4h) C->D E 5. Solubilize Formazan Crystals (add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC₅₀ F->G

Caption: Workflow for determining IC₅₀ using the MTT assay.

Methodology:

  • Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight to allow for cell attachment.[5][14]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[14]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[14] During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 20 minutes at room temperature.[14]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[2][14]

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value.

Protocol: Global Protein Synthesis Rate (Puromycin Incorporation Assay)

This assay directly measures the rate of new protein synthesis. Puromycin, an analog of aminoacyl-tRNA, is incorporated into nascent polypeptide chains, which can then be detected by Western blotting with an anti-puromycin antibody.[6][15]

Puromycin_Workflow A 1. Treat Cells with this compound B 2. Pulse-label with Puromycin (10-30 min) A->B C 3. Harvest Cells & Lyse B->C D 4. Quantify Protein (e.g., BCA Assay) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Probe with α-Puromycin Ab E->F G 7. Quantify Signal F->G

Caption: Workflow for the puromycin incorporation assay.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time. Include a positive control for inhibition (e.g., cycloheximide) and a negative (vehicle) control.[7]

  • Puromycin Labeling: 10-30 minutes before harvesting, add puromycin to the culture medium at a final concentration of 1-10 µg/mL.[7]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading for the Western blot.

  • Western Blotting: Separate 20-30 µg of total protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and then incubate it with a primary antibody specific for puromycin (e.g., clone 12D10) overnight at 4°C.[15] Following washes, incubate with an appropriate HRP-conjugated secondary antibody.

  • Signal Quantification: Visualize the bands using a chemiluminescent substrate and an imaging system. Quantify the band intensity for each lane and normalize it to a loading control (e.g., total protein stain or a housekeeping protein like β-actin) to determine the relative rate of protein synthesis.[6]

Protocol: Target Identification (Photo-affinity Labeling)

This advanced technique is used to covalently link a ligand to its protein target, enabling definitive identification. It requires a synthetic version of this compound that incorporates a photoreactive group (e.g., benzophenone, diazirine) and a reporter tag (e.g., alkyne for click chemistry).[16][17]

PAL_Workflow A 1. Incubate Lysate with Photo-Ternatin Probe B 2. UV Irradiation (e.g., 350 nm) to crosslink A->B C 3. Click Chemistry (add biotin-azide) B->C D 4. Enrich Biotinylated Proteins with Streptavidin Beads C->D E 5. Elute Proteins & Run SDS-PAGE D->E F 6. In-gel Digestion & Mass Spectrometry E->F G 7. Identify Target (e.g., eEF1A) F->G

Caption: Workflow for target identification via photo-affinity labeling.

Methodology:

  • Probe Incubation: Incubate cell lysates (e.g., from HEK293T cells) with the photo-affinity this compound probe. To demonstrate specificity, include a competition experiment where lysates are pre-incubated with an excess of non-probe this compound before adding the photo-probe.[1]

  • UV Crosslinking: Expose the samples to UV light (typically 350-365 nm) on ice for 15-30 minutes to activate the photoreactive group, forming a covalent bond between the probe and its binding target(s).[17][18]

  • Click Chemistry: Add a reporter tag, such as biotin-azide, along with the necessary copper catalyst (CuSO₄), ligand (TBTA), and reducing agent (sodium ascorbate) to perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This attaches biotin to the probe-protein complex.[17]

  • Enrichment: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotinylated protein complexes.

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the captured proteins from the beads, often by boiling in SDS-PAGE sample buffer.

  • Analysis: Run the eluates on an SDS-PAGE gel. The target protein can be visualized by in-gel fluorescence (if the probe also had a fluorophore) or by silver/Coomassie staining.

  • Identification: Excise the protein band of interest from the gel, perform an in-gel tryptic digest, and identify the protein using mass spectrometry (LC-MS/MS).[18]

References

Unveiling Ternatin B: A Technical Guide to its Natural Sources and Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of Ternatin B, a polyacylated anthocyanin found in the petals of the butterfly pea flower (Clitoria ternatea). This document is intended for researchers, scientists, and drug development professionals interested in the natural sources, chemical diversity, and biological activities of this class of compounds.

Natural Source and Variants of this compound

This compound is a member of a larger family of anthocyanins known as ternatins, which are responsible for the vibrant blue hue of Clitoria ternatea flowers.[1][2] These compounds are characterized by a delphinidin core structure. The ternatin family is broadly categorized into series A, B, C, and D based on the glycosylation and acylation patterns at the 3' and 5' positions of the delphinidin B-ring.

The this compound series is distinguished by the presence of a D-glucose unit and an acylated (p-coumaric acid) glucose chain attached to these positions.[3] Several variants of this compound have been isolated and identified from Clitoria ternatea, including Ternatin B1, B2, B3, and B4.[1]

Quantitative Analysis of this compound and Other Major Phytochemicals

The flowers of Clitoria ternatea are a rich source of various phytochemicals. Quantitative analyses have revealed the relative abundance of different ternatin variants and other phenolic compounds. The distribution of these compounds can vary based on factors such as the age of the flower and the specific cultivar.

Phytochemical ConstituentContentSource Organism PartReference
Total Phenols 93 ± 0.95 mg GAE/g FwtFlower[4]
Total Flavonoids 469 ± 0.61 Catechin mg/g FwtFlower[4]
Total Anthocyanins 178 ± 0.37 CGE/g FwtFlower[4]
Ternatin B2 23.9% (peak area)Flower
Ternatin B3 DetectedFlower
Ternatin B4 DetectedFlower
Ternatin D1 20.4% (peak area)Flower
Ternatin D2 20.0% (peak area)Flower

Experimental Protocols

The isolation and purification of this compound and its variants from Clitoria ternatea flowers involve a multi-step process combining extraction and chromatographic techniques.

Extraction

A common method for extracting ternatins from butterfly pea flowers involves the use of an aqueous organic solvent.

  • Plant Material: Fresh or dried petals of Clitoria ternatea.

  • Solvent Systems:

    • 80% aqueous methanol solution.

    • Hydro-alcoholic solutions (e.g., 37% ethanol, 50% ethanol, 50% methanol).[2][5]

  • Procedure:

    • Immerse the flower petals in the chosen solvent system. Soaking overnight is a common practice.

    • Repeat the extraction process multiple times (e.g., four times) to ensure maximum yield.

    • Combine the crude extracts.

    • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C) to obtain the crude extract.

Purification

Purification of the crude extract is typically achieved through a series of column chromatography steps.

  • Adsorbents:

    • Diaion HP-20 resin.

    • Polyvinylpyrrolidone (PVP).

  • Procedure:

    • Dissolve the crude extract in an acidic aqueous solution (e.g., 1% aqueous acetic acid).

    • Load the solution onto an HP-20 resin column.

    • Wash the column with 1% aqueous acetic acid to remove impurities.

    • Elute the ternatin-containing fraction with a solution of 70% aqueous ethanol containing 1% acetic acid.

    • Evaporate the solvent from the eluted fraction.

    • For further purification, dissolve the residue in a solution of 0.1 N HCl:methanol (3:7, v/v) and apply it to a PVP column equilibrated with the same solvent.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

Final isolation of individual this compound variants and their quantification are performed using preparative and analytical High-Performance Liquid Chromatography (HPLC).

  • Column: Develosil ODS-HG-5 (analytical) or Inertsil ODS-2 (semi-preparative).

  • Mobile Phase: A gradient of solvent A (0.5% aqueous trifluoroacetic acid (TFA)) and solvent B (acetonitrile containing 0.5% TFA).

  • Gradient Elution (example):

    • Start with a higher concentration of solvent A.

    • Gradually increase the concentration of solvent B over a set period (e.g., 40-60 minutes).

  • Detection: UV-Vis detector at 530 nm.

Signaling Pathway

Ternatin anthocyanins have been shown to possess anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] This inhibition leads to the downstream suppression of pro-inflammatory mediators.

The canonical NF-κB signaling pathway is initiated by stimuli such as lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[3][7] Phosphorylated IκBα is targeted for degradation, releasing the p50/p65 NF-κB dimer to translocate into the nucleus.[3][7] In the nucleus, NF-κB binds to specific DNA sequences to induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[8] iNOS, in turn, is responsible for the production of nitric oxide (NO), a key inflammatory mediator.[8][9]

Ternatin anthocyanins intervene in this pathway by inhibiting the nuclear translocation of the p50/p65 NF-κB dimer.[6] This action prevents the transcription of iNOS, leading to reduced iNOS protein expression and consequently, a decrease in nitric oxide production.[6]

TernatinB_NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects LPS LPS IKK IKK complex LPS->IKK activates IkBa_p50_p65 IκBα-p50/p65 (inactive) IKK->IkBa_p50_p65 phosphorylates IκBα p50_p65 p50/p65 IkBa_p50_p65->p50_p65 releases IkBa_p P-IκBα IkBa_p50_p65->IkBa_p p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates degradation Proteasomal Degradation IkBa_p->degradation TernatinB This compound TernatinB->p50_p65_nuc inhibits translocation NFkB_DNA NF-κB binds to DNA p50_p65_nuc->NFkB_DNA iNOS_gene iNOS Gene Transcription NFkB_DNA->iNOS_gene iNOS_protein iNOS Protein Expression iNOS_gene->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production

References

The Molecular Siege: A Technical Guide to the Mechanism of Action of (-)-Ternatin Cyclic Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Ternatin, a cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor, has emerged as a potent inhibitor of eukaryotic protein synthesis.[1] Initially identified for its anti-adipogenic properties, subsequent research has unveiled its significant cytotoxic activity against cancer cells, positioning it as a valuable chemical probe and a potential scaffold for therapeutic development.[2] This technical guide provides an in-depth exploration of the molecular mechanism of action of (-)-Ternatin, focusing on its direct interaction with the translation elongation machinery. We will delve into the quantitative aspects of its activity, detail the key experimental protocols used to elucidate its function, and visualize the intricate molecular pathways it perturbs.

Core Mechanism of Action: Targeting the eEF1A Ternary Complex

The central mechanism of (-)-Ternatin's biological activity is the inhibition of protein synthesis.[1] It achieves this by specifically targeting the eukaryotic elongation factor-1A (eEF1A) in the context of its ternary complex with GTP and aminoacyl-tRNA (aa-tRNA).[1][3] This complex is a crucial player in the elongation phase of translation, responsible for delivering the correct aa-tRNA to the A-site of the ribosome.[4] By binding to this transient, yet essential, intermediate, (-)-Ternatin effectively stalls the ribosomal machinery, leading to a global shutdown of protein production and subsequent cell death.[1][5]

Signaling Pathway Perturbation

(-)-Ternatin's action directly impacts the fundamental process of translation elongation. The following diagram illustrates the eukaryotic translation elongation cycle and the point of intervention by (-)-Ternatin.

Eukaryotic Translation Elongation Pathway Eukaryotic Translation Elongation Pathway cluster_ribosome Ribosome A_site A-site P_site P-site A_site->P_site Translocation Peptide_Bond_Formation Peptide Bond Formation A_site->Peptide_Bond_Formation E_site E-site P_site->E_site P_site->Peptide_Bond_Formation Growing_Peptide Growing Polypeptide P_site->Growing_Peptide Exit Exit E_site->Exit eEF1A_GTP_aatRNA eEF1A-GTP-aa-tRNA (Ternary Complex) eEF1A_GTP_aatRNA->A_site Codon Recognition eEF1A_GDP eEF1A-GDP eEF1B eEF1B (GEF) eEF1A_GDP->eEF1B GTP Exchange GDP GDP eEF1B->eEF1A_GTP_aatRNA GTP Exchange GTP GTP Ternatin (-)-Ternatin Ternatin->eEF1A_GTP_aatRNA Peptide_Bond_Formation->P_site Translocation Translocation (eEF2-GTP)

Caption: Inhibition of the eukaryotic translation elongation pathway by (-)-Ternatin.

Quantitative Data on (-)-Ternatin and its Analogs

Structure-activity relationship (SAR) studies have been crucial in understanding the pharmacophore of (-)-Ternatin and in the development of synthetic variants with significantly enhanced potency. The data below summarizes the inhibitory concentrations (IC50) of (-)-Ternatin and key analogs against various cancer cell lines and in protein synthesis inhibition assays.

CompoundModificationCell LineCell Proliferation IC50 (nM)Protein Synthesis Inhibition IC50 (nM)Reference
(-)-Ternatin (1) Natural ProductHCT11671 ± 10~200[1][2]
Ternatin-4-Ala (2) Leucine-4 to Alanine substitutionHCT116> 10,000No effect[1][2]
Compound 3 Position 6 substitution with pipecolic acidHCT11635 ± 5-[1]
Compound 4 (Ternatin-4) Position 6: pipecolic acid; Position 4: dehydro-homoleucineHCT1164.6 ± 1.0< 50[1][6]
Ternatin-4 -Jurkat-2.3 ± 0.4[3][6]
Didemnin B (Comparator)Jurkat-4.5 ± 0.6[3]

Experimental Protocols

The elucidation of (-)-Ternatin's mechanism of action has relied on a combination of sophisticated biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protein Synthesis Inhibition Assay

This assay measures the rate of new protein synthesis in cells treated with the inhibitor.

Methodology:

  • Cell Culture: Culture cells (e.g., HCT116) to a density of ~80% confluency in a 24-well plate.

  • Compound Treatment: Treat cells with varying concentrations of (-)-Ternatin or its analogs for a predetermined time (e.g., 2 hours). Include a vehicle control.

  • Methionine Starvation: Wash the cells with PBS and incubate in methionine-free medium for 30 minutes to deplete intracellular methionine pools.

  • Radiolabeling: Add ³⁵S-methionine to the medium and incubate for a short period (e.g., 30 minutes) to label newly synthesized proteins.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Precipitation: Precipitate the total protein from the lysate using trichloroacetic acid (TCA).

  • Scintillation Counting: Wash the protein pellets, resuspend them in a scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Normalize the counts to the total protein concentration for each sample and plot the percentage of protein synthesis inhibition against the compound concentration to determine the IC50 value.

Photo-affinity Labeling for Target Identification

This technique was instrumental in identifying eEF1A as the direct binding partner of (-)-Ternatin.

Methodology:

  • Probe Synthesis: Synthesize a photo-affinity probe derivative of (-)-Ternatin. This typically involves incorporating a photoreactive group (e.g., a diazirine) and an affinity tag (e.g., biotin or an alkyne for click chemistry) into the molecule at a position that does not disrupt its biological activity.[7][8]

  • Cell Treatment and Crosslinking: Incubate cells with the photo-affinity probe. After allowing for cellular uptake and target binding, irradiate the cells with UV light to induce covalent crosslinking between the probe and its binding partner(s).[9]

  • Cell Lysis and Affinity Purification: Lyse the cells and use the affinity tag on the probe to pull down the crosslinked protein complexes. For a biotin tag, use streptavidin-coated beads.[8]

  • Elution and SDS-PAGE: Elute the captured proteins from the beads and separate them by SDS-PAGE.

  • Target Identification: Excise the protein band(s) of interest and identify the protein(s) by mass spectrometry (e.g., LC-MS/MS).[9]

  • Validation: Confirm the interaction using orthogonal methods, such as Western blotting with an antibody against the identified target or by demonstrating competition with the unmodified (-)-Ternatin.

Photo_Affinity_Labeling_Workflow Target Identification via Photo-affinity Labeling Probe_Synthesis Synthesize Photo-affinity Probe (Ternatin-Diazirine-Biotin) Cell_Incubation Incubate Cells with Probe Probe_Synthesis->Cell_Incubation UV_Irradiation UV Irradiation (Covalent Crosslinking) Cell_Incubation->UV_Irradiation Cell_Lysis Cell Lysis UV_Irradiation->Cell_Lysis Affinity_Purification Affinity Purification (Streptavidin Beads) Cell_Lysis->Affinity_Purification Elution_SDS_PAGE Elution and SDS-PAGE Affinity_Purification->Elution_SDS_PAGE Mass_Spectrometry Mass Spectrometry (Target ID: eEF1A) Elution_SDS_PAGE->Mass_Spectrometry Validation Validation (Western Blot, Competition) Mass_Spectrometry->Validation

Caption: Experimental workflow for identifying the molecular target of (-)-Ternatin.

Fluorescence Polarization (FP) Assay for Binding Analysis

FP assays can be used to quantify the binding affinity of (-)-Ternatin to its target in a high-throughput format.[10]

Methodology:

  • Fluorescent Ligand Preparation: Synthesize a fluorescently labeled version of (-)-Ternatin (the tracer) that retains its binding activity.

  • Binding Reaction: In a microplate, incubate a constant concentration of the fluorescent tracer with increasing concentrations of the purified eEF1A ternary complex.

  • Polarization Measurement: Measure the fluorescence polarization of each sample using a plate reader equipped with polarizing filters. When the small fluorescent tracer is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the large protein complex, its tumbling slows, leading to an increase in polarization.[11]

  • Competition Assay: To determine the binding affinity of unlabeled compounds, perform a competition experiment. Incubate the fluorescent tracer and the eEF1A ternary complex with increasing concentrations of the unlabeled competitor (e.g., (-)-Ternatin or its analogs).

  • Data Analysis: Plot the change in fluorescence polarization against the concentration of the protein complex (for direct binding) or the competitor (for competition assays) to determine the binding affinity (Kd) or inhibitory constant (Ki).

Logical Relationships in Mechanism of Action Studies

Logical_Flow_MoA Logical Framework for (-)-Ternatin MoA Phenotypic_Screen Observation: (-)-Ternatin is cytotoxic to cancer cells Hypothesis_1 Hypothesis: Inhibits a fundamental cellular process Phenotypic_Screen->Hypothesis_1 Protein_Synthesis_Assay Experiment: Protein Synthesis Inhibition Assay Hypothesis_1->Protein_Synthesis_Assay Result_1 Result: Global protein synthesis is inhibited Protein_Synthesis_Assay->Result_1 Hypothesis_2 Hypothesis: Directly targets a component of the translation machinery Result_1->Hypothesis_2 Photo_Affinity_Labeling Experiment: Photo-affinity Labeling Hypothesis_2->Photo_Affinity_Labeling Result_2 Result: Identifies eEF1A as the binding partner Photo_Affinity_Labeling->Result_2 Hypothesis_3 Hypothesis: Binds to the eEF1A ternary complex Result_2->Hypothesis_3 In_Vitro_Binding_Assay Experiment: In vitro binding assay with purified components Hypothesis_3->In_Vitro_Binding_Assay Result_3 Result: Binding is dependent on GTP and aa-tRNA In_Vitro_Binding_Assay->Result_3 Conclusion Conclusion: (-)-Ternatin inhibits protein synthesis by binding to the eEF1A-GTP-aa-tRNA ternary complex Result_3->Conclusion

Caption: Logical progression of research to elucidate (-)-Ternatin's mechanism of action.

Conclusion

(-)-Ternatin is a potent inhibitor of eukaryotic protein synthesis with a well-defined mechanism of action. Its ability to specifically target the eEF1A ternary complex makes it an invaluable tool for studying the intricacies of translation elongation. Furthermore, the development of highly potent synthetic analogs, such as Ternatin-4, underscores the potential of this cyclic peptide scaffold for the development of novel anti-cancer therapeutics. The experimental methodologies detailed in this guide provide a framework for the continued investigation of (-)-Ternatin and other natural products that modulate fundamental cellular processes.

References

An In-depth Technical Guide to the Discovery of (-)-Ternatin as a Protein Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: The discovery and mechanism of action of (-)-Ternatin, a cyclic peptide natural product, as a potent inhibitor of eukaryotic protein synthesis.

Executive Summary

(-)-Ternatin is a cyclic heptapeptide that has been identified as a potent cytotoxic agent and a specific inhibitor of the elongation phase of eukaryotic protein synthesis. Initial mechanism-of-action studies were unclear, but subsequent research employing advanced chemical biology and structural analysis techniques revealed its direct molecular target and intricate inhibitory mechanism. This guide details the pivotal experiments and data that led to the characterization of (-)-Ternatin and its synthetic analogs as inhibitors that function by binding to the eukaryotic elongation factor-1A (eEF1A) in complex with GTP and aminoacyl-tRNA. By stabilizing this ternary complex on the ribosome, Ternatin stalls translation, leading to cell death. This discovery has highlighted eEF1A as a promising therapeutic target for cancer and other diseases characterized by dysregulated protein synthesis.

Mechanism of Action: Targeting the Translation Elongation Machinery

(-)-Ternatin exerts its biological activity by arresting the elongation cycle of protein synthesis. Unlike inhibitors that block the initiation phase, Ternatin allows ribosomes to assemble on mRNA but prevents the subsequent addition of amino acids to the growing polypeptide chain.

The specific target of Ternatin is the eukaryotic elongation factor-1A (eEF1A).[1][2] eEF1A is a crucial GTPase that, in its GTP-bound state, forms a ternary complex with an aminoacyl-tRNA (aa-tRNA). This eEF1A•GTP•aa-tRNA complex delivers the correct aa-tRNA to the A-site of the ribosome. Upon successful codon recognition, GTP is hydrolyzed, and eEF1A-GDP is released, allowing the aa-tRNA to fully accommodate into the A-site for peptide bond formation.

(-)-Ternatin and its more potent synthetic variant, Ternatin-4, bind to a common allosteric site on eEF1A, but only when it is part of the eEF1A•GTP•aa-tRNA ternary complex.[1][3] This binding event traps eEF1A on the ribosome in an intermediate state, even after GTP hydrolysis.[3][4] This stalled complex physically obstructs the accommodation of the aa-tRNA into the ribosomal A-site, thereby halting the elongation cycle.[5][6] Cryo-electron microscopy studies have revealed that Ternatin-4 binds within a cleft located between domain I and domain III of eEF1A.[4]

Ternatin_Mechanism cluster_normal Canonical Translation Elongation eEF1A_GDP eEF1A-GDP eEF1A_GTP eEF1A-GTP eEF1A_GDP->eEF1A_GTP GEF Ternary_Complex eEF1A-GTP-aa-tRNA (Ternary Complex) aa_tRNA aa-tRNA Binding Ternary Complex Binds to A-Site Ternary_Complex->Binding Ribosome Ribosome (A-Site Open) Ribosome->Binding GTP_Hydrolysis GTP Hydrolysis & Codon Recognition Binding->GTP_Hydrolysis Stalled_Complex Stalled Ribosome Complex: Ribosome-eEF1A-Ternatin-aa-tRNA Binding->Stalled_Complex Ternatin Binding Accommodation aa-tRNA Accommodation GTP_Hydrolysis->Accommodation eEF1A_Release eEF1A-GDP Release GTP_Hydrolysis->eEF1A_Release Peptide_Bond Peptide Bond Formation Accommodation->Peptide_Bond Inhibition INHIBITION Elongation Elongation Continues Peptide_Bond->Elongation eEF1A_Release->eEF1A_GDP Ternatin (-)-Ternatin Ternatin->Stalled_Complex Stalled_Complex->Inhibition

Mechanism of (-)-Ternatin Action.

Target Identification and Validation

The identification of eEF1A as the direct target of (-)-Ternatin was a critical breakthrough achieved through photo-affinity labeling. This technique uses a chemically modified version of the inhibitor equipped with a photoreactive group and a reporter tag to covalently label and identify its binding partners.

An analog of Ternatin was synthesized to create a clickable photo-affinity probe (referred to as probe 5 ).[7] This probe contained a photoreactive group that forms a covalent bond with its target upon UV irradiation and an alkyne handle for "clicking" on a fluorescent reporter tag (e.g., TAMRA-azide) for visualization.[7][8]

Experiments using this probe on cell lysates revealed preferential and saturable labeling of a single 50-kDa protein band.[7][8] This labeling was competitively inhibited by the presence of excess unlabeled Ternatin analog 4 , confirming the specificity of the interaction. Given that Ternatin was known to inhibit translation elongation, the 50-kDa protein was hypothesized to be eEF1A. This was confirmed in experiments using lysates from cells overexpressing Flag-tagged eEF1A, where the labeled protein could be specifically pulled down using anti-Flag antibodies.[7]

Final validation of eEF1A as the functional target came from resistance-conferring mutation studies. Cells engineered to express a mutant form of eEF1A, specifically with an Alanine to Valine substitution at position 399 (A399V) in domain III, exhibited significant resistance to the cytotoxic effects of Ternatin.[7] This mutation is located on an exposed surface near the Ternatin binding site identified by cryo-EM, providing conclusive evidence that engagement with eEF1A is necessary for Ternatin's activity.[4][8]

Target_ID_Workflow Probe 1. Synthesize Photo-affinity Probe (Ternatin Analog) Incubate 2. Incubate Probe with Cell Lysate Probe->Incubate UV 3. UV Irradiation (Covalent Crosslinking) Incubate->UV Click 4. Click Chemistry (Add Fluorescent Tag) UV->Click SDS_PAGE 5. SDS-PAGE Analysis Click->SDS_PAGE Band Result: Specific Labeling of a 50-kDa Protein SDS_PAGE->Band Hypothesis Hypothesis: Target is eEF1A Band->Hypothesis Validation 6. Validation with Flag-tagged eEF1A Hypothesis->Validation Result2 Result: Labeled Flag-eEF1A is Immunoprecipitated Validation->Result2

Workflow for Target Identification.

Quantitative Analysis of Inhibition

The inhibitory potency of (-)-Ternatin and its synthetic analogs has been quantified primarily through cell-based proliferation assays. These assays measure the concentration of the compound required to inhibit cell growth by 50% (IC₅₀).

CompoundDescriptionCell LineAssay TypeIC₅₀ (nM)Reference
(-)-Ternatin (1) Natural ProductHCT116Cell Proliferation71 ± 10[7]
Ternatin-4 (4) Potent Synthetic AnalogHCT116Cell Proliferation~0.14 (Calculated)¹[7]
Photo-probe (5) Clickable Photo-affinity ProbeHCT116Cell Proliferation460 ± 71[7]
¹ IC₅₀ for Ternatin-4 is often cited as being up to 500-fold more potent than the parent compound.

The enhanced potency of synthetic analogs like Ternatin-4, which incorporates substitutions such as pipecolic acid and dehydro-homoleucine, demonstrates the tractability of the Ternatin scaffold for chemical optimization.[7] The strong correlation of IC₅₀ values for Ternatin and Ternatin-4 across a diverse panel of 21 cancer cell lines further indicates a conserved mechanism of action.[7]

Logic_Diagram obs obs hyp hyp exp exp conc conc A Observation: Ternatin is cytotoxic and inhibits protein synthesis B Hypothesis: Ternatin has a specific intracellular protein target A->B C Experiment: Photo-affinity labeling identifies eEF1A B->C D Hypothesis: eEF1A is the direct target mediating cytotoxicity C->D E Prediction: Mutating the Ternatin binding site on eEF1A will confer resistance D->E H Conclusion: eEF1A is the bona fide target of (-)-Ternatin D->H F Experiment: Generate cells with eEF1A(A399V) mutation and test sensitivity E->F G Result: eEF1A(A399V) cells are resistant to Ternatin F->G G->H

Logic of Target Validation via Mutation.

Key Experimental Methodologies

Cell Proliferation Assay

This assay is used to determine the cytotoxic potency (IC₅₀) of Ternatin and its analogs.

  • Cell Line: Human colorectal carcinoma cells (HCT116) are commonly used.[7][9]

  • Protocol:

    • Seeding: HCT116 cells are seeded into 96-well plates at a density of approximately 2 x 10⁴ cells/cm² and allowed to adhere for 24 hours in McCoy's 5a medium supplemented with 10% FBS.[10][11]

    • Treatment: A serial dilution of the test compound (e.g., (-)-Ternatin) in the appropriate vehicle (e.g., DMSO) is added to the wells. Control wells receive only the vehicle.

    • Incubation: Plates are incubated for a period of 72 hours at 37°C in a 5% CO₂ atmosphere.

    • Viability Measurement: Cell viability is assessed using a resazurin-based reagent (e.g., CellTiter-Blue). The reagent is added to each well, and plates are incubated for 1-4 hours. Metabolically active cells reduce resazurin to the fluorescent product resorufin.

    • Data Acquisition: Fluorescence is measured using a plate reader (e.g., Ex 545 nm, Em 590 nm).[7]

    • Analysis: Fluorescence values are normalized to the vehicle-treated control wells. IC₅₀ values are calculated by fitting the dose-response data to a nonlinear regression curve.

In Vitro Translation Assay

This cell-free assay directly measures the effect of a compound on the process of protein synthesis.

  • System: Commercial rabbit reticulocyte lysate or other cell-free expression systems (e.g., HeLa cell extracts) are used, as they contain all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors).[4][5]

  • Protocol:

    • Reaction Setup: The lysate is programmed with a specific mRNA transcript, typically one encoding a reporter protein like Firefly Luciferase.

    • Inhibitor Addition: The reaction mix is aliquoted and treated with various concentrations of the test compound (e.g., Ternatin-4) or a vehicle control.

    • Translation Reaction: The reaction is initiated by adding amino acids (including, for example, ³⁵S-methionine for radioactive detection or unlabeled for luminescence) and incubating at 30°C for 60-90 minutes.

    • Detection:

      • Luminescence: If a luciferase mRNA was used, a luciferin substrate is added, and the light produced is measured with a luminometer. A decrease in luminescence relative to the control indicates inhibition of protein synthesis.[6]

      • Radioactivity: The synthesized proteins are precipitated using trichloroacetic acid (TCA), collected on filters, and the incorporated radioactivity is measured by scintillation counting.

    • Analysis: The level of protein synthesis is quantified for each compound concentration and normalized to the control to determine the IC₅₀ for translation inhibition.

Photo-affinity Labeling Protocol

This protocol is used to covalently link Ternatin to its binding partner for subsequent identification.

  • Reagents: A photo-affinity probe (e.g., probe 5 with a photoreactive group and an alkyne handle), cell lysate (e.g., HEK293T), a fluorescent azide reporter (e.g., TAMRA-azide), and a competitor compound (e.g., Ternatin-4).[7][8]

  • Protocol:

    • Incubation: HEK293T cell lysates are incubated with the photo-affinity probe (e.g., at various concentrations) for 20-30 minutes at room temperature to allow for binding to the target protein. For competition experiments, lysates are pre-incubated with a high concentration of an unlabeled competitor before adding the probe.

    • Photocrosslinking: The samples are irradiated with UV light (e.g., 355-365 nm) for 90-120 seconds to activate the photoreactive group, leading to the formation of a covalent bond between the probe and its target.[8][12] A no-UV control is included to check for non-specific interactions.

    • Click Reaction: The fluorescent reporter (TAMRA-azide) is "clicked" onto the probe's alkyne handle using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    • Analysis: The proteins in the lysate are separated by SDS-PAGE. The gel is then scanned using a fluorescence scanner to visualize the proteins that have been covalently labeled by the probe. The protein band of interest can be excised and identified using mass spectrometry.

Polysome Profiling

This technique separates ribosomes based on the number attached to an mRNA molecule, allowing researchers to distinguish between effects on translation initiation versus elongation.

  • Protocol:

    • Cell Treatment: Cells (e.g., HCT116) are treated with the inhibitor (e.g., Ternatin-4) or a vehicle control for a short period. Immediately before harvesting, cells are treated with cycloheximide (100 µg/mL) for 3-5 minutes to "freeze" the ribosomes on the mRNA.[13]

    • Lysis: Cells are lysed in a buffer containing detergents and RNase inhibitors.

    • Sucrose Gradient Ultracentrifugation: The cell lysate is carefully layered onto a linear sucrose gradient (e.g., 15% to 40%).[14] The gradients are then subjected to ultracentrifugation for several hours, which separates the cellular components by size and density.

    • Fractionation and Analysis: The gradient is fractionated from top to bottom while continuously monitoring the absorbance at 254 nm (A₂₅₄) with a spectrophotometer. The resulting trace shows peaks corresponding to free ribosomal subunits (40S, 60S), single ribosomes (80S monosomes), and multiple ribosomes (polysomes).

    • Interpretation: An inhibitor of elongation, like Ternatin, causes ribosomes to accumulate on the mRNA, leading to a stabilization or increase in the polysome peaks and a decrease in the monosome peak. In contrast, an initiation inhibitor would cause polysomes to "run off" the mRNA, leading to a decrease in polysome peaks and an increase in the 80S monosome peak. The unchanged polysome profile observed with Ternatin-4 treatment was a key piece of evidence indicating it inhibits elongation, not initiation.[7]

References

The Structure-Activity Relationship of (-)-Ternatin Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

(-)-Ternatin, a cyclic heptapeptide, has garnered significant interest as a potent inhibitor of fat accumulation and, more recently, as a potential anti-cancer agent. Its unique mechanism of action, involving the inhibition of protein synthesis via targeting the eukaryotic elongation factor-1A (eEF1A), has spurred the development of various analogues to enhance its potency and elucidate its structure-activity relationship (SAR). This technical guide provides a comprehensive overview of the SAR of (-)-Ternatin analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Introduction to (-)-Ternatin

(-)-Ternatin is a naturally occurring, highly N-methylated cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor.[1] It was initially identified as a potent inhibitor of fat accumulation in 3T3-L1 adipocytes with an EC50 of 0.02 µg/mL.[1] Subsequent research revealed its cytotoxic effects at higher concentrations, leading to investigations into its potential as an anti-cancer therapeutic.[2] The core structure of (-)-Ternatin is a cyclo [d-allo-Ile1-l-(NMe)Ala2-l-(NMe)Leu3-l-Leu4-l-(NMe)Ala5-d-(NMe)Ala6-(2R,3R)-3-hydroxy-Leu7].[1]

Mechanism of Action: Targeting the eEF1A Ternary Complex

The primary molecular target of (-)-Ternatin and its analogues is the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA).[2] By binding to this complex, Ternatin inhibits cellular protein synthesis, a fundamental process for cell proliferation and survival.[2] This mode of action explains its potent anti-proliferative activity across a wide range of cancer cell lines.[2] The inhibition of protein synthesis by Ternatin analogues correlates well with their ability to block cell proliferation.[2]

Signaling Pathway of (-)-Ternatin Action

The following diagram illustrates the inhibitory effect of (-)-Ternatin on the protein synthesis machinery.

Ternatin_Mechanism eEF1A_GDP eEF1A-GDP eEF1A_GTP eEF1A-GTP eEF1A_GDP->eEF1A_GTP GEF Ternary_Complex eEF1A-GTP-aa-tRNA (Ternary Complex) eEF1A_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome A-site Ternary_Complex->Ribosome Delivery to Ribosome Elongation Peptide Elongation Ribosome->Elongation Ternatin (-)-Ternatin Analogue Ternatin->Ternary_Complex Binds to and inhibits complex

Caption: Mechanism of protein synthesis inhibition by (-)-Ternatin analogues.

Structure-Activity Relationship (SAR) of (-)-Ternatin Analogues

The development of synthetic analogues of (-)-Ternatin has been instrumental in defining the key structural features required for its biological activity. Modifications to the cyclic peptide backbone have led to the identification of analogues with significantly enhanced potency.

Quantitative SAR Data

The following table summarizes the in vitro activities of key (-)-Ternatin analogues against various cancer cell lines.

CompoundStructure / ModificationCell LineIC50 (nM)Reference
1. (-)-Ternatin Parent CompoundHCT11671 ± 10[2]
2. Ternatin-4-Ala Leucine at position 4 replaced with AlanineHCT116> 10,000[2]
3. Analogue 3 Modification at position 6HCT116-[2]
4. Analogue 4 Dehydro-homoleucine at position 4 and Pipecolic acid at position 6HCT116Potent (exact value not specified)[2]
4. Analogue 4 Dehydro-homoleucine at position 4 and Pipecolic acid at position 621 diverse cancer cell lines20- to >500-fold more potent than (-)-Ternatin[2]
Key SAR Findings
  • Position 4 is Critical for Activity: The substitution of leucine at position 4 with alanine (Ternatin-4-Ala) completely abolishes the anti-proliferative activity, highlighting the critical role of this residue.[2]

  • Modifications at Positions 4 and 6 Enhance Potency: The most potent analogues to date feature modifications at both positions 4 and 6. Specifically, the introduction of a dehydro-homoleucine at position 4 and a pipecolic acid at position 6 (Analogue 4) results in a dramatic increase in potency, ranging from 20- to over 500-fold depending on the cell line.[2]

  • N-Methylation: The high degree of N-methylation in the cyclic heptapeptide structure is a characteristic feature of this class of compounds.[1]

  • Biotinylation at Position 6: For mechanistic studies, biotinylation at the 6-position (NMe-D-ProGly moiety) has been shown to yield a compound that retains sufficient fat-accumulation inhibitory effect, suggesting this position is amenable to modification for the introduction of probes.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline the key experimental protocols employed in the evaluation of (-)-Ternatin analogues.

Cell Proliferation Assay

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Cancer cell lines (e.g., HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Cells are seeded into 96-well plates at a density that allows for logarithmic growth during the assay period.

  • Compound Treatment: The following day, cells are treated with a serial dilution of the (-)-Ternatin analogues. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a period of 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Protein Synthesis Inhibition Assay

This assay directly measures the effect of the compounds on the rate of new protein synthesis.

  • Cell Treatment: Cells are treated with various concentrations of the (-)-Ternatin analogues for a short period (e.g., 2-4 hours).

  • Metabolic Labeling: Cells are then pulsed with a radiolabeled amino acid, such as ³⁵S-methionine, for a short duration (e.g., 30 minutes).

  • Cell Lysis: After labeling, cells are washed and lysed to release the cellular proteins.

  • Protein Precipitation: The total protein is precipitated using an acid (e.g., trichloroacetic acid) and collected on a filter mat.

  • Scintillation Counting: The amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is normalized to the control to determine the percentage of protein synthesis inhibition at each compound concentration.

Experimental Workflow for SAR Screening

The diagram below outlines a typical workflow for the screening and evaluation of novel (-)-Ternatin analogues.

SAR_Workflow Synthesis Synthesis of (-)-Ternatin Analogues Purification Purification and Characterization Synthesis->Purification Primary_Screen Primary Screening: Cell Proliferation Assay (e.g., HCT116) Purification->Primary_Screen Inactive Inactive Analogues Primary_Screen->Inactive High IC50 Active Active Analogues Primary_Screen->Active Low IC50 Secondary_Screen Secondary Screening: Protein Synthesis Assay Active->Secondary_Screen Mechanism_Studies Mechanism of Action Studies: Target Engagement, Binding Assays Secondary_Screen->Mechanism_Studies Confirmed Inhibition Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Caption: A representative workflow for the SAR-guided development of (-)-Ternatin analogues.

Conclusion

The structure-activity relationship of (-)-Ternatin analogues has revealed critical insights into the structural requirements for potent inhibition of the eEF1A ternary complex and, consequently, protein synthesis and cancer cell proliferation. The dramatic increase in potency achieved through modifications at positions 4 and 6 of the cyclic heptapeptide backbone underscores the potential for developing highly effective anti-cancer agents based on the Ternatin scaffold. Future research will likely focus on further optimizing these lead compounds to improve their pharmacological properties and to fully elucidate the nuances of their interaction with the eEF1A complex. The detailed experimental protocols and established SAR provide a solid foundation for the continued development of this promising class of natural product-inspired therapeutics.

References

(-)-Ternatin: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the target identification and validation of (-)-Ternatin, a cyclic heptapeptide natural product with potent cytotoxic and anti-adipogenic activities. This document provides a comprehensive overview of the experimental methodologies, quantitative data, and the mechanism of action of this promising molecule.

Introduction

(-)-Ternatin is a natural product that has garnered significant interest for its potent biological activities, particularly its cytotoxicity against a range of cancer cell lines.[1][2] Initial studies revealed its ability to inhibit adipogenesis at nanomolar concentrations and induce cytotoxicity at slightly higher concentrations.[2] Understanding the precise molecular target and mechanism of action of (-)-Ternatin is crucial for its development as a potential therapeutic agent and as a chemical probe to investigate fundamental cellular processes. This guide outlines the key experiments and findings that have elucidated the molecular basis of (-)-Ternatin's effects.

Target Identification: Unveiling the Molecular Target of (-)-Ternatin

The primary molecular target of (-)-Ternatin was identified as the eukaryotic translation elongation factor 1A (eEF1A).[1][2] Specifically, (-)-Ternatin binds to the ternary complex of eEF1A, guanosine triphosphate (GTP), and aminoacyl-tRNA (aa-tRNA).[1][2][3] This pivotal discovery was achieved through a series of elegant experiments, most notably photo-affinity labeling.

Experimental Workflow: Photo-Affinity Labeling

The identification of eEF1A as the target of (-)-Ternatin was accomplished using a photo-affinity probe. This technique involves a chemically modified version of the parent compound that incorporates a photoreactive group and a reporter tag.

G cluster_synthesis Probe Synthesis cluster_labeling Cellular Labeling & Crosslinking cluster_identification Target Enrichment & Identification Ternatin (-)-Ternatin Probe Photo-affinity Probe (with photoreactive group & alkyne handle) Ternatin->Probe Chemical Synthesis Lysate Cancer Cell Lysate Incubation Incubation of Lysate with Photo-affinity Probe Lysate->Incubation UV UV Irradiation (365 nm) Incubation->UV Crosslinked Covalent Crosslinking to Target Protein(s) UV->Crosslinked Click Click Chemistry (Azide-Biotin Tag) Crosslinked->Click Enrichment Streptavidin Affinity Purification Click->Enrichment SDS SDS-PAGE & In-gel Fluorescence Enrichment->SDS MS Mass Spectrometry (Protein Identification) SDS->MS eEF1A Identified Target: eEF1A MS->eEF1A

Caption: Experimental workflow for the identification of the molecular target of (-)-Ternatin using photo-affinity labeling.

Quantitative Data: Potency of (-)-Ternatin and its Analogs

Synthetic modifications of the original (-)-Ternatin structure have led to the development of significantly more potent analogs. Ternatin-4, for instance, exhibits up to 500-fold greater potency in killing cancer cells compared to the parent compound.[2] The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro.

CompoundCell LineIC50 (nM)
(-)-Ternatin (1)HCT11671 ± 10
Ternatin-4 (4)HCT1164.6 ± 1.0
Ternatin-4 (4)A549~10
Ternatin-4 (4)MCF7~5
Ternatin-4 (4)P388~1

Table 1: IC50 values for (-)-Ternatin and its potent analog, Ternatin-4, in various cancer cell lines. Data extracted from Carelli et al., 2015.[1]

Target Validation and Mechanism of Action

The identification of eEF1A as the target of (-)-Ternatin was further validated through several lines of evidence, including competition assays and the generation of drug-resistant mutations.[2] The mechanism of action was determined to be the inhibition of protein synthesis.[2]

Signaling Pathway: Inhibition of Protein Translation Elongation

(-)-Ternatin exerts its cytotoxic effects by disrupting the process of protein synthesis.[1] Specifically, it binds to the eEF1A•GTP•aa-tRNA ternary complex and traps it on the ribosome, thereby stalling translation elongation.[1] This prevents the accommodation of the aminoacyl-tRNA into the A-site of the ribosome, halting the addition of new amino acids to the growing polypeptide chain.

G cluster_pathway Protein Translation Elongation eEF1A_GDP eEF1A-GDP eEF1A_GTP eEF1A-GTP eEF1A_GDP->eEF1A_GTP GTP Exchange Ternary_Complex eEF1A-GTP-aa-tRNA (Ternary Complex) eEF1A_GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome (A-site) Ternary_Complex->Ribosome Delivery to A-site Inhibited_Complex Inhibited Ribosome Complex Ternary_Complex->Inhibited_Complex Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation Peptide Bond Formation Ternatin (-)-Ternatin Ternatin->Inhibited_Complex Inhibited_Complex->Peptide_Elongation Blocked

Caption: Signaling pathway illustrating the inhibition of protein translation elongation by (-)-Ternatin.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the target identification and validation of (-)-Ternatin.

Photo-affinity Labeling Protocol

This protocol is adapted from the methodologies described for the target identification of (-)-Ternatin.[2]

  • Probe Synthesis: A photo-affinity probe of (-)-Ternatin is synthesized to include a photoreactive group (e.g., diazirine) and a reporter handle (e.g., an alkyne for click chemistry).

  • Cell Lysis: Cancer cells (e.g., HEK293T) are harvested and lysed to prepare a whole-cell lysate.

  • Incubation: The cell lysate is incubated with the photo-affinity probe at a specific concentration (e.g., 1-10 µM) for a designated time to allow for binding to its target.

  • UV Crosslinking: The lysate-probe mixture is irradiated with UV light (e.g., 365 nm) on ice to induce covalent crosslinking between the probe and its binding partner(s).

  • Click Chemistry: A reporter tag, such as biotin-azide, is attached to the alkyne handle of the crosslinked probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Affinity Purification: The biotinylated protein complexes are enriched from the lysate using streptavidin-coated beads.

  • Elution and Analysis: The enriched proteins are eluted from the beads, separated by SDS-PAGE, and visualized by in-gel fluorescence or Coomassie staining.

  • Mass Spectrometry: The protein bands of interest are excised from the gel and subjected to mass spectrometry for identification.

In Vitro Protein Synthesis Inhibition Assay

This protocol outlines a general method to assess the inhibitory effect of (-)-Ternatin on protein synthesis.[2][4]

  • Reaction Setup: An in vitro translation system (e.g., rabbit reticulocyte lysate or a purified system) is prepared. This system contains all the necessary components for protein synthesis, including ribosomes, tRNAs, and amino acids.

  • Template Addition: A messenger RNA (mRNA) template encoding a reporter protein (e.g., luciferase) is added to the reaction mixture.

  • Inhibitor Treatment: The in vitro translation reactions are treated with varying concentrations of (-)-Ternatin or its analogs. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The reactions are incubated at an optimal temperature (e.g., 30-37°C) for a specific duration to allow for protein synthesis.

  • Detection of Protein Synthesis: The amount of newly synthesized reporter protein is quantified. For luciferase, this is done by adding the luciferin substrate and measuring the resulting luminescence.

  • Data Analysis: The luminescence signal is normalized to the vehicle control, and the IC50 value for the inhibition of protein synthesis is calculated.

Conclusion

The target of the cyclic peptide (-)-Ternatin has been unequivocally identified as the eEF1A ternary complex, and its mechanism of action is the inhibition of protein translation elongation.[1][2][3] The use of sophisticated chemical biology tools, such as photo-affinity labeling, has been instrumental in this discovery. The detailed understanding of its molecular target and mechanism provides a solid foundation for the further development of (-)-Ternatin and its potent analogs as potential anti-cancer therapeutics. The methodologies and data presented in this guide offer a comprehensive resource for researchers in the fields of chemical biology, drug discovery, and cancer biology.

References

(-)-Ternatin: A Technical Guide to its Cytotoxic and Anti-proliferative Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ternatin is a cyclic heptapeptide natural product that has demonstrated potent cytotoxic and anti-proliferative activities across a broad range of cancer cell lines. Originally identified as an anti-adipogenic compound, subsequent research has revealed its primary mechanism of action to be the inhibition of protein synthesis, a fundamental cellular process. This is achieved through the specific targeting of the eukaryotic translation elongation factor-1A (eEF1A) ternary complex. This technical guide provides a comprehensive overview of the cytotoxic and anti-proliferative effects of (-)-Ternatin, including quantitative data on its activity, detailed experimental protocols for key assays, and a visualization of its molecular mechanism of action.

Quantitative Data: Anti-proliferative Activity

The anti-proliferative activity of (-)-Ternatin (referred to as compound 1 in the source study) and a more potent synthetic analog (compound 4 ) were evaluated against a panel of 21 human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment. The data reveals broad-spectrum activity across various tumor types, with the synthetic analog consistently demonstrating significantly greater potency.

Cell LineCancer Type(-)-Ternatin (IC50, nM)[1]Compound 4 (IC50, nM)[1]
HCT116Colon71 ± 104.6 ± 1.0
A549Lung>100020
H460Lung13010
HOP62Lung>1000180
NCI-H226Lung>1000140
NCI-H522Lung20010
OVCAR-3Ovarian28010
OVCAR-4Ovarian25010
OVCAR-5Ovarian30020
OVCAR-8Ovarian30020
IGROV1Ovarian12010
SK-OV-3Ovarian>1000150
COLO205Colon15010
HCC-2998Colon20010
HT29Colon15010
KM12Colon15010
SW-620Colon15010
UO-31Renal>1000120
786-0Renal>1000200
A498Renal>1000180
SN12CRenal>1000150

Mechanism of Action: Inhibition of Protein Synthesis

(-)-Ternatin exerts its cytotoxic effects by directly interfering with the machinery of protein synthesis. This mechanism is highly specific and targets a crucial component of the translation process.

Signaling Pathway

(-)-Ternatin's primary molecular target is the eukaryotic elongation factor-1A (eEF1A) ternary complex, which is composed of eEF1A, GTP, and an aminoacyl-tRNA.[1] By binding to this complex, (-)-Ternatin stalls the elongation phase of translation, leading to a global shutdown of protein synthesis. This abrupt cessation of protein production ultimately results in cell death. While the direct downstream consequences leading to apoptosis or specific cell cycle arrest have not been explicitly detailed for (-)-Ternatin, inhibitors of eEF1A are known to induce these effects. For instance, other compounds targeting eEF1A have been shown to cause G1 cell cycle arrest and apoptosis. Therefore, it is plausible that (-)-Ternatin's inhibition of protein synthesis could trigger downstream apoptotic pathways due to cellular stress.

References

The Central Role of eEF1A in the Mechanism of Action of (-)-Ternatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Ternatin is a cyclic heptapeptide natural product originally recognized for its anti-adipogenic properties. Subsequent research has revealed its potent cytotoxic activity against cancer cells, sparking interest in its therapeutic potential.[1] The molecular mechanism underlying these effects remained elusive until studies identified the eukaryotic elongation factor-1A (eEF1A) as its direct cellular target.[2][3][4][5] This technical guide provides an in-depth exploration of the pivotal role of eEF1A in the mechanism of action of (-)-Ternatin and its potent synthetic analogs. We will delve into the biochemical and structural basis of their interaction, the downstream cellular consequences, and the experimental methodologies used to elucidate this pathway. This document is intended for researchers, scientists, and drug development professionals working in oncology and molecular pharmacology.

Identification of eEF1A as the Target of (-)-Ternatin

The journey to pinpointing eEF1A as the molecular target of (-)-Ternatin involved a combination of chemical biology, proteomics, and genetic approaches. Initial studies were propelled by the synthesis of more potent variants of (-)-Ternatin.

Enhanced Potency of Synthetic Ternatin Analogs

Inspired by the structures of related cyclic peptides, synthetic variants of (-)-Ternatin were designed, with some exhibiting up to 500-fold greater cytotoxic potency than the parent natural product.[2][3][4][5] This increased potency provided a crucial tool for subsequent target identification experiments.

Photo-affinity Labeling

A key experiment in identifying the target involved the use of a photo-affinity probe, a modified version of a potent ternatin analog.[2] This probe was designed to covalently bind to its target upon UV irradiation. When incubated with cell lysates, the probe specifically labeled a 50-kDa protein.[2] This labeling was shown to be saturable and could be competed away by excess amounts of the non-probe ternatin analog, indicating a specific binding interaction.[2]

Confirmation through Genetic and Biochemical Evidence

The 50-kDa protein was identified as eukaryotic elongation factor-1A (eEF1A).[2] Further evidence supporting this came from studies using cancer cell lines (HCT116) with specific point mutations in the EEF1A1 gene.[2] Cells with a mutation at alanine 399 (A399V or A399T) in domain III of eEF1A showed significant resistance to the cytotoxic effects of potent ternatin analogs.[2][6] Furthermore, the photo-affinity probe did not label the mutant A399V eEF1A protein, confirming that this residue is critical for the interaction.[2][7]

Molecular Mechanism of Action

(-)-Ternatin and its analogs inhibit protein synthesis, and their potency in this process correlates directly with their anti-proliferative activity.[2]

Specific Targeting of the eEF1A Ternary Complex

eEF1A is a GTPase that plays a canonical role in delivering aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of protein synthesis.[8] It does so as part of a ternary complex with GTP and aa-tRNA.[8] Strikingly, (-)-Ternatin does not bind to eEF1A alone; instead, it specifically recognizes and binds to the eEF1A·GTP·aa-tRNA ternary complex.[1][2] This selective binding to the active form of eEF1A is a key feature of its mechanism.

Inhibition of Translation Elongation

By binding to the eEF1A ternary complex, (-)-Ternatin stalls it on the ribosome after GTP hydrolysis but before the release of eEF1A-GDP and the accommodation of the aa-tRNA into the ribosomal A-site.[6][7][9] This effectively freezes the ribosome in an intermediate state of aa-tRNA selection, preventing the subsequent steps of peptide bond formation and translocation.[6][10][11] The result is a global inhibition of protein synthesis, leading to cell death.

The Ternatin Binding Site on eEF1A

Cryo-electron microscopy (cryo-EM) studies have revealed that ternatin-4, a potent synthetic analog, binds to a hydrophobic pocket at the interface of domain I and domain III of eEF1A.[1][6][11] This is the same binding site as another structurally unrelated eEF1A inhibitor, didemnin B.[6][7][9] The resistance conferred by the A399V mutation in domain III strongly supports the location of this binding site.[2][6]

Structural Insights into the Ternatin-eEF1A Interaction

Cryo-EM reconstructions of the ternatin-4-stalled ribosome complex have provided a detailed view of the inhibitory mechanism.

  • Binding Pocket: Ternatin-4 occupies the cleft between domain I (the G domain) and domain III of eEF1A.[6][11]

  • Conformational State: The ribosome is trapped in an unrotated conformation, with eEF1A bound to the GTPase activating center.[6][11]

  • Post-GTP Hydrolysis State: Ternatin-4 stalls eEF1A on the ribosome after GTP hydrolysis and the release of inorganic phosphate (Pi), as evidenced by the lack of density for the γ-phosphate of GTP.[6][7]

  • Increased Dynamics: A key difference between the action of ternatin-4 and didemnin B is that ternatin-4 induces greater conformational flexibility in eEF1A, particularly in the switch I and switch II loops of the G domain.[1][6][7] These loops are crucial for GTP hydrolysis and subsequent conformational changes. The increased disorder in these loops in the ternatin-4-bound state suggests a less rigidly stalled complex compared to that induced by didemnin B.[6][11] This increased dynamism may contribute to the observed differences in the reversibility of their cellular effects.[1][7]

Cellular Consequences of eEF1A Inhibition

The primary effect of (-)-Ternatin is the potent inhibition of protein synthesis, which leads to cytotoxicity in rapidly proliferating cells like cancer cells.[2][4] Beyond this, the stalling of eEF1A on the ribosome by ternatin-4 triggers a novel cellular quality control pathway.[8][12] This pathway recognizes the stalled ribosome-eEF1A complex and leads to the ubiquitination and subsequent proteasomal degradation of eEF1A.[8][12] This cellular response to A-site occlusion involves the E3 ligases RNF14 and RNF25 and the ribosome collision sensor GCN1.[12]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of (-)-Ternatin and its analogs.

CompoundCell LineIC50 (nM) for Cell ProliferationCitation
(-)-TernatinHCT116~1000[2]
Ternatin-4HCT116~2[2]
Didemnin BHCT116~1[6]
Ternatin-4HCT116 (A399V mutant)>30,000[2]
CompoundAssayIC50 (nM)Citation
Ternatin-4smFRET aa-tRNA accommodation2.3 ± 0.4[6][7]
Didemnin BsmFRET aa-tRNA accommodation4.5 ± 0.6[6][7]
Ternatin-2smFRET aa-tRNA accommodationInactive[6][7]
Ternatin-3smFRET aa-tRNA accommodation~11.5[6][7]

Experimental Protocols

Photo-affinity Labeling of eEF1A

Objective: To identify the direct binding target of (-)-Ternatin in cell lysates.

Methodology:

  • Probe Incubation: HEK293T cell lysates are incubated with varying concentrations of a clickable photo-affinity ternatin probe (e.g., probe 5 from Carelli et al., 2015) for 20 minutes at room temperature.[2]

  • UV Crosslinking: The samples are irradiated with UV light (e.g., 355 nm) to induce covalent crosslinking of the probe to its binding partner(s).[2] A control sample is not irradiated.

  • Click Chemistry: A fluorescent azide reporter tag (e.g., TAMRA-azide) is "clicked" onto the alkyne handle of the probe.[2]

  • Gel Electrophoresis and Imaging: The proteins are separated by SDS-PAGE, and the gel is scanned for in-gel fluorescence to visualize the labeled proteins.[2]

  • Competition Assay: To demonstrate specificity, the labeling is performed in the presence of an excess of a non-probe ternatin analog (e.g., ternatin-4). A successful competition results in a decrease in the fluorescent signal of the target protein.[2]

Cell Proliferation Assay

Objective: To quantify the cytotoxic effects of (-)-Ternatin and its analogs on cancer cells.

Methodology:

  • Cell Seeding: HCT116 cells (wild-type and eEF1A mutant) are seeded in 96-well plates.

  • Compound Treatment: The cells are treated with serial dilutions of the test compounds for 72 hours.[2]

  • Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence data is normalized to DMSO-treated controls, and IC50 values are calculated by fitting the data to a dose-response curve.

Single-Molecule FRET (smFRET) Assay for aa-tRNA Accommodation

Objective: To kinetically and mechanistically dissect the effect of (-)-Ternatin on the delivery of aa-tRNA to the ribosome by eEF1A.

Methodology:

  • System Reconstitution: The assay is performed using purified and reconstituted human translation components. 80S initiation complexes are assembled on a biotinylated mRNA and immobilized on a streptavidin-coated quartz slide. The P-site tRNA is labeled with a donor fluorophore (e.g., Cy3).[6]

  • Ternary Complex Formation: The eEF1A·GTP·aa-tRNA ternary complex is formed using eEF1A, GTP, and an aa-tRNA (e.g., Phe-tRNA) labeled with an acceptor fluorophore (e.g., Cy5).[6]

  • Real-time Imaging: The ternary complex, along with the inhibitor of interest (e.g., ternatin-4), is delivered to the immobilized ribosomes, and the fluorescence signals from single molecules are recorded in real-time using total internal reflection fluorescence (TIRF) microscopy.[6]

  • FRET Analysis: The FRET efficiency between the donor on the P-site tRNA and the acceptor on the aa-tRNA changes as the aa-tRNA moves through different states (codon recognition, GTPase activation, accommodation). The analysis of these FRET trajectories provides kinetic information about the progression of aa-tRNA selection and reveals the specific step at which the inhibitor acts.[6]

Visualizations

Translation_Elongation_Cycle Ribosome_A_site Ribosome (Empty A-site) TC_binding Ternary Complex (eEF1A-GTP-aa-tRNA) binding Ribosome_A_site->TC_binding 1 Codon_Recognition Codon Recognition (GA-like state) TC_binding->Codon_Recognition 2 GTP_Hydrolysis GTP Hydrolysis Codon_Recognition->GTP_Hydrolysis 3 Accommodation aa-tRNA Accommodation (A-site) GTP_Hydrolysis->Accommodation 4b eEF1A_release eEF1A-GDP Release GTP_Hydrolysis->eEF1A_release 4a Peptide_Bond Peptide Bond Formation Accommodation->Peptide_Bond 5 Translocation Translocation Peptide_Bond->Translocation 6 Translocation->Ribosome_A_site 7 eEF1A_release->Accommodation Ternatin (-)-Ternatin Ternatin->GTP_Hydrolysis Inhibits eEF1A release & accommodation

Caption: The eukaryotic translation elongation cycle and the point of inhibition by (-)-Ternatin.

Target_Identification_Workflow Ternatin_Analog Potent Ternatin Analog (Ternatin-4) Photo_Probe Synthesis of Photo-affinity Probe Ternatin_Analog->Photo_Probe Cell_Lysate Incubation with Cell Lysate Photo_Probe->Cell_Lysate UV_Crosslink UV Crosslinking Cell_Lysate->UV_Crosslink Click_Chemistry Click Chemistry with Fluorescent Tag UV_Crosslink->Click_Chemistry SDS_PAGE SDS-PAGE Click_Chemistry->SDS_PAGE Fluorescence_Scan In-gel Fluorescence Scan SDS_PAGE->Fluorescence_Scan Target_Band Identification of 50 kDa band Fluorescence_Scan->Target_Band Mass_Spec Proteomics (MS) & Genetic Validation Target_Band->Mass_Spec eEF1A Target Confirmed: eEF1A Mass_Spec->eEF1A

Caption: Experimental workflow for the identification of eEF1A as the target of (-)-Ternatin.

eEF1A_Degradation_Pathway Ternatin Ternatin-4 Stalled_Ribosome eEF1A Ternary Complex Stalled on Ribosome Ternatin->Stalled_Ribosome Induces GCN1 GCN1 (Collision Sensor) Stalled_Ribosome->GCN1 Recruits RNF25 RNF25 (E3 Ligase) Stalled_Ribosome->RNF25 Activates Ub_eEF1A Ubiquitination of eEF1A (K385) Stalled_Ribosome->Ub_eEF1A Leads to RNF14 RNF14 (E3 Ligase) GCN1->RNF14 Recruits RNF14->Stalled_Ribosome Targets eEF1A in RPS27A RPS27A RNF25->RPS27A Targets Ub_RPS27A Ubiquitination of RPS27A RPS27A->Ub_RPS27A Leads to Ub_RPS27A->RNF14 Primes pathway for Proteasome Proteasomal Degradation Ub_eEF1A->Proteasome Degradation eEF1A Degradation Proteasome->Degradation

Caption: Pathway for ubiquitin-mediated degradation of eEF1A stalled by Ternatin-4.

References

An In-Depth Technical Guide to the Natural Product Discovery of Cyclic Peptides: The Case of (-)-Ternatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of cyclic peptides, using the potent fungal metabolite (-)-ternatin as a central case study. Cyclic peptides represent a promising class of therapeutic agents due to their high affinity, target specificity, and enhanced stability compared to their linear counterparts. This document details the experimental protocols and key findings that have advanced our understanding of this important class of natural products.

Introduction to Cyclic Peptides

Cyclic peptides are polypeptide chains where the amino and carboxyl termini, or a terminus and a side chain, are linked by an amide bond, forming a ring structure. This cyclization confers significant pharmacological advantages, including increased metabolic stability, improved bioavailability, and conformational rigidity, which can lead to high binding affinity and selectivity for biological targets[1][2]. Fungi, in particular, are a rich source of structurally diverse and biologically active cyclic peptides, which exhibit a wide range of activities, including antimicrobial, immunosuppressive, and cytotoxic effects[3].

(-)-Ternatin, a highly N-methylated cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor, is a prime example of such a compound[4]. Initially noted for its ability to inhibit fat accumulation, its potent cytotoxic properties have made it a subject of intense research in oncology[4][5].

Discovery, Isolation, and Biosynthesis

The discovery of novel cyclic peptides like (-)-ternatin follows a well-established natural product discovery pipeline, from isolation and characterization to biosynthesis elucidation.

(-)-Ternatin is a secondary metabolite produced by several fungal species, including Coriolus versicolor and Didymocladium ternatum sacc[4][5]. The general protocol for its isolation is as follows:

  • Fungal Fermentation: The source fungus is cultured in a large-volume liquid medium under optimal conditions to encourage the production of secondary metabolites.

  • Extraction: The culture broth and/or mycelium are extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic phase, containing the desired compounds, is then concentrated under vacuum[6].

  • Chromatographic Purification: The crude extract is subjected to multiple rounds of chromatography to isolate the pure compound.

    • Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a gradient of solvents (e.g., chloroform/methanol) to separate compounds based on polarity[6]. Fractions are tested for the desired biological activity.

    • High-Performance Liquid Chromatography (HPLC): Active fractions are further purified using semi-preparative or preparative reverse-phase HPLC (RP-HPLC) to yield the pure cyclic peptide[6][7].

  • Structure Elucidation: The precise chemical structure of the isolated compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with final confirmation often achieved through X-ray crystallography[4].

Fungal cyclic peptides are not synthesized by the ribosome but are instead assembled on large, modular enzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs)[8][9]. Each module is responsible for the incorporation of a single amino acid into the growing peptide chain.

Core NRPS Domains:

  • Adenylation (A) Domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate[10].

  • Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid to its phosphopantetheine cofactor[10].

  • Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream peptide and the newly added amino acid[9].

Specialized Domains in (-)-Ternatin Biosynthesis:

  • N-methyltransferase (M) Domain: Methylates the amide nitrogens, a key feature of (-)-ternatin[4][11].

  • Epimerization (E) Domain: Converts L-amino acids to their D-isomers, which are also present in the ternatin structure[4].

The assembly process concludes with a specialized release domain. In many fungal NRPSs, a terminal Condensation-like (Cτ) domain catalyzes an intramolecular cyclization reaction, releasing the final cyclic peptide product from the enzyme[8][12].

NRPS_Biosynthesis Generalized NRPS Assembly Line for a Cyclic Heptapeptide cluster_0 Module 1 cluster_1 Module 2 cluster_2 Module 3-6 cluster_3 Module 7 A1 A T1 T A1->T1 Activate AA1 C1 C T1->C1 A2 A C1->A2 Elongation T2 T A2->T2 Activate AA2 C2 C T2->C2 A3 A C2->A3 ... T3 T A3->T3 Activate AA3-6 C3 C T3->C3 A7 A C3->A7 Elongation T7 T A7->T7 Activate AA7 CT (Release) T7->CT Cyclic\nHeptapeptide Cyclic Heptapeptide CT->Cyclic\nHeptapeptide Cyclization & Release

Generalized NRPS assembly line for cyclic peptide synthesis.

Methodologies: Chemical Synthesis and Target Identification

The scarcity of natural products often necessitates chemical synthesis for further study. Identifying the molecular target is a critical step in understanding the compound's mechanism of action.

The chemical synthesis of (-)-ternatin and its analogs is achieved through a multi-step process, beginning with the assembly of the linear peptide on a solid support[13].

  • Resin Selection and Loading: A 2-chlorotrityl chloride resin is typically used for synthesizing a fully protected peptide acid, which minimizes side reactions during cleavage[14]. The C-terminal amino acid is loaded onto this resin.

  • Iterative Deprotection and Coupling: The linear peptide is built using the Fmoc/tBu strategy[2][15].

    • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF[14].

    • Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) in the presence of a base (e.g., DIPEA) and added to the resin to form the next peptide bond[14]. This cycle is repeated for all seven residues.

  • Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mild acidic solution (e.g., dilute trifluoroacetic acid (TFA) in DCM) to keep the side-chain protecting groups intact.

  • Macrocyclization: The head-to-tail cyclization is performed in a dilute solution to favor the intramolecular reaction over intermolecular polymerization. A macrolactamization reagent like DPPA (diphenylphosphoryl azide) or HATU is used to catalyze the ring formation. This is often the most challenging and lowest-yielding step of the synthesis[5].

  • Global Deprotection: All remaining acid-labile side-chain protecting groups are removed using a strong acid cocktail, typically 95% TFA with scavengers, to yield the final cyclic peptide.

  • Purification: The final product is purified by RP-HPLC.

SPPS_Workflow Workflow for Chemical Synthesis of a Cyclic Peptide Resin Start: Solid Support (e.g., 2-Chlorotrityl Resin) Load Load First Fmoc-AA Resin->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Couple Couple Next Fmoc-AA + HATU Deprotect->Couple Repeat Repeat 6x Couple->Repeat Cleave Cleave Linear Peptide (Mild Acid) Couple->Cleave After 7 AAs Repeat->Deprotect Cyclize Macrocyclization (Dilute Solution, DPPA) Cleave->Cyclize Deprotect_Final Global Deprotection (95% TFA) Cyclize->Deprotect_Final Purify Purification (RP-HPLC) Deprotect_Final->Purify Final Final Cyclic Peptide Purify->Final

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Photo-affinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex proteome[5][16][17].

  • Probe Synthesis: A derivative of the parent molecule (e.g., ternatin) is synthesized to include two key moieties:

    • A photoreactive group (e.g., a diazirine), which becomes highly reactive upon UV irradiation.

    • A reporter tag (e.g., biotin or an alkyne), for enrichment and detection[17][18].

  • Incubation: The photo-affinity probe is incubated with live cells or cell lysates, allowing it to bind to its protein target(s)[18].

  • UV Cross-linking: The sample is irradiated with UV light (typically ~365 nm) to activate the diazirine. This generates a reactive carbene that forms a covalent bond with the nearest molecule, ideally the target protein[18].

  • Lysis and Enrichment: If performed on live cells, the cells are lysed. The proteome is then incubated with an affinity matrix that binds the reporter tag (e.g., streptavidin-coated beads for a biotin tag) to enrich the probe-protein complexes[18].

  • Washing and Elution: Unbound proteins are washed away. The captured proteins are then eluted from the beads.

  • Analysis and Identification: The eluted proteins are separated by SDS-PAGE. Protein bands of interest are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) for identification[5][18]. For (-)-ternatin, this method unequivocally identified the eukaryotic elongation factor-1A (eEF1A) as its direct molecular target[5][19].

Biological Activity and Mechanism of Action of (-)-Ternatin

(-)-Ternatin and its synthetic analogs exhibit potent anti-proliferative and cytotoxic activity against a broad range of cancer cell lines[5]. This activity is a direct result of its unique mechanism of action.

(-)-Ternatin inhibits protein synthesis by specifically targeting the eukaryotic translation elongation factor 1A (eEF1A) [5][13]. eEF1A is a crucial GTPase that delivers aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation phase of translation[20]. Ternatin does not bind to eEF1A alone; rather, it selectively recognizes and binds to the ternary complex of eEF1A•GTP•aa-tRNA [5][13]. This binding event traps the complex on the ribosome after GTP hydrolysis, stalling translation and ultimately leading to cell death[20][21]. Cryo-EM studies have revealed that ternatin binds in a cleft between domains I and III of eEF1A, physically obstructing the conformational changes required for its release from the ribosome[21].

Ternatin_MoA Mechanism of Action of (-)-Ternatin in Translation Elongation cluster_cycle Normal Elongation Cycle TC eEF1A-GTP-aa-tRNA (Ternary Complex) Ribosome_A Ribosome A-Site (Empty) TC->Ribosome_A Codon_Rec Codon Recognition Ribosome_A->Codon_Rec GTP_Hydrolysis GTP Hydrolysis Codon_Rec->GTP_Hydrolysis Accommodation aa-tRNA Accommodation GTP_Hydrolysis->Accommodation Stalled_Complex Stalled Ribosomal Complex (eEF1A trapped) GTP_Hydrolysis->Stalled_Complex Ternatin Prevents eEF1A Release Release eEF1A-GDP Release Accommodation->Release Peptide_Bond Peptide Bond Formation Accommodation->Peptide_Bond Release->Ribosome_A Next Cycle Ternatin (-)-Ternatin Ternatin->TC Binds to Ternary Complex Stop Translation STALLED Stalled_Complex->Stop

(-)-Ternatin inhibits protein synthesis by trapping eEF1A on the ribosome.

Quantitative Bioactivity Data

Structure-activity relationship (SAR) studies, guided by the structures of other cytotoxic cyclic peptides, led to the synthesis of highly potent ternatin analogs. Ternatin-4, which incorporates a pipecolic acid and a dehydro-homoleucine substitution, is up to 500 times more potent than the parent natural product[5].

Table 1: Antiproliferative Activity (IC₅₀) of (-)-Ternatin and Ternatin-4 Across Cancer Cell Lines

Cell Line Cancer Type (-)-Ternatin (IC₅₀, nM) Ternatin-4 (IC₅₀, nM) Potency Increase
HCT116 Colon 71 0.8 ~89x
A549 Lung 150 1.1 ~136x
K562 Leukemia 24 0.05 ~480x
MDA-MB-231 Breast 220 2.5 ~88x
U2OS Osteosarcoma 1100 2.1 ~524x

Data sourced from Carelli et al., 2015[5].

Table 2: Comparative Activity of Key Ternatin Analogs against HCT116 Cells

Compound Key Feature IC₅₀ vs. HCT116 (nM)
1. (-)-Ternatin Natural Product 71 ± 10
2. Ternatin-4-Ala Inactive Control (L-Leu4 -> Ala) >10,000
3. Ternatin-3 Pip & dhML Hybrid 1.8 ± 0.2
4. Ternatin-4 Optimized Hybrid 0.8 ± 0.1

Data sourced from Carelli et al., 2015 and eLife, 2016[5][13].

Modern Strategies in Cyclic Peptide Discovery

The discovery of novel cyclic peptides is being accelerated by modern high-throughput and in-silico technologies that complement traditional natural product screening.

  • Display Technologies: Methods like phage display and mRNA display allow for the screening of massive libraries (10⁹ or more) of cyclic peptides against a target of interest, enabling the rapid identification of high-affinity binders[1][22].

  • Bioinformatics and Genome Mining: With the explosion in microbial genome sequencing, bioinformatics tools can now predict NRPS gene clusters and the structures of their corresponding peptide products. This allows for a targeted approach where predicted natural products (pNPs) can be chemically synthesized and tested, bypassing the need for culturing and isolation[8].

  • AI and Computational Design: Deep learning tools, such as modified versions of AlphaFold, are being developed to accurately predict the three-dimensional structures of cyclic peptides. This enables the de novo design of peptides with specific shapes and functionalities for therapeutic applications[11][23].

By integrating these advanced techniques with classical natural product chemistry, the pipeline for discovering and developing next-generation cyclic peptide therapeutics continues to evolve at a rapid pace.

References

Methodological & Application

Ternatin B extraction and purification from butterfly pea flowers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols: Ternatin B from Clitoria ternatea

Document ID: ANP-CT-TB-2025 Version: 1.0 Prepared For: Researchers, scientists, and drug development professionals.

Introduction

The butterfly pea (Clitoria ternatea) flower is a vibrant blue blossom recognized for its use in traditional medicine and as a natural colorant. The distinct blue color is attributed to a class of highly stable, polyacylated anthocyanins known as ternatins[1][2]. These compounds are derivatives of delphinidin 3,3′,5′-triglucoside[1][2]. The high degree of glycosylation and acylation confers significant stability to ternatins, particularly compared to other anthocyanins, making them promising candidates for applications in the food, cosmetic, and pharmaceutical industries[3][4].

This document provides detailed protocols for the extraction and purification of this compound, a specific group of these compounds, from C. ternatea flowers. It also summarizes key quantitative data and outlines a known biological signaling pathway associated with ternatin bioactivity.

Extraction of Ternatins from Butterfly Pea Flowers

The initial step involves extracting the crude mixture of ternatins from the flower petals. Both conventional and non-conventional methods can be employed, with the choice depending on desired yield, purity, and available equipment. Fresh petals generally yield higher anthocyanin content than dried petals[5].

General Workflow for Ternatin Extraction

The overall process involves sample preparation, extraction using a selected solvent and method, and subsequent separation of the crude extract from the solid plant material.

G Diagram 1: General Workflow for Ternatin Extraction A Butterfly Pea Flowers (Fresh or Dried) B Sample Preparation (Grinding/Homogenizing) A->B C Extraction (Solvent Addition) B->C D Method Application (e.g., Maceration, Sonication) C->D E Solid-Liquid Separation (Centrifugation/Filtration) D->E F Crude Ternatin Extract (Supernatant) E->F

Caption: General Workflow for Ternatin Extraction.

Protocol 1: Conventional Solvent Extraction (Maceration)

This method is straightforward but may require longer extraction times.

Materials:

  • Fresh or dried butterfly pea flowers

  • Solvent: 50% Ethanol (v/v)[1][2] or Methanol[5]

  • Grinder or blender

  • Shaker or magnetic stirrer

  • Centrifuge and tubes or filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 50 g of fresh or dried flower petals. If using dried petals, grind them into a coarse powder. For fresh petals, homogenize them in a blender[5][6].

  • Extraction: Place the prepared material into a flask. Add the solvent at a 1:4 solid-to-solvent ratio (w/v)[5].

  • Maceration: Seal the flask and place it on a shaker or use a magnetic stirrer. Macerate for 6-24 hours at room temperature (25°C), protected from light[5][6]. Note: Light can cause more degradation than temperature[5].

  • Separation: Separate the extract from the solid residue by centrifuging at 16,000 x g for 30 minutes or by vacuum filtration[7].

  • Collection: Collect the supernatant/filtrate, which is the crude ternatin extract.

  • Concentration: Remove the solvent from the extract using a rotary evaporator at ≤40°C to prevent thermal degradation. The resulting concentrate can be lyophilized for long-term storage.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE uses acoustic cavitation to disrupt cell walls, significantly improving extraction efficiency and reducing time[1][6].

Materials:

  • Fresh or dried butterfly pea flowers

  • Solvent: Deionized water or aqueous ethanol solutions

  • Grinder or blender

  • Ultrasonic bath or probe sonicator

  • Centrifuge and tubes or filtration apparatus

Procedure:

  • Preparation: Prepare 50 g of flower petals as described in Protocol 2.2.

  • Extraction: Place the material in a beaker and add the solvent (e.g., water) at a specified ratio (e.g., 1:10 w/v)[5].

  • Sonication: Place the beaker in an ultrasonic bath or use a probe sonicator. Sonicate at a set frequency (e.g., 40 kHz) for 15-60 minutes at a controlled temperature (e.g., 25-50°C)[5][7].

  • Separation: Centrifuge the mixture at 16,000 x g for 30 minutes to pellet the solid material[7].

  • Collection: Carefully decant and collect the supernatant.

  • Concentration: Concentrate the extract as described in Protocol 2.2. Studies have shown that UAE with water can increase anthocyanin yield by over 246% compared to conventional extraction with 95% methanol[6][8].

Comparison of Extraction Methods

The efficiency of ternatin extraction is highly dependent on the chosen method and parameters.

Method Solvent Key Parameters Total Anthocyanin Content / Yield Reference(s)
Maceration Methanol72 hours, 1:4 (w/v) ratioFresh Flowers: 551.06 mg/L; Dried Flowers: 217.09 mg/L[5]
Maceration 50% Ethanol24 hours, room temperatureYield: 23.7% - 53.4%[6]
Conventional Hot WaterTemp: 60-70°COptimum extraction at 70°C; degradation observed at 80°C[6][8]
Ultrasound-Assisted Water15-60 min, 25-50°C246.5% higher yield than conventional 95% methanol extraction[2][6][8]
Ultrasound-Assisted 30% Ethanol20 min, 25°CTPC: 58.55 mg GAE/g d.w. (Highest among 0-100% ethanol)[9]

Purification of this compound

Following crude extraction, purification is necessary to isolate this compound from other ternatins, flavonols, and phytochemicals[10]. This is typically achieved through chromatographic techniques.

General Workflow for this compound Purification

The process begins with the crude extract and uses techniques like Solid-Phase Extraction (SPE) for sample cleanup, followed by High-Performance Liquid Chromatography (HPLC) for high-resolution separation.

G Diagram 2: Workflow for Purification of this compound A Crude Ternatin Extract B Solid-Phase Extraction (SPE) (C18 Cartridge) A->B C Wash Step (e.g., Water) B->C Load & Wash D Elution (e.g., Methanol) B->D Elute E Semi-Purified Ternatin Fraction D->E F Preparative HPLC E->F G Fraction Collection F->G H Pure this compound G->H G Diagram 3: Ternatin Inhibition of NF-κB Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK NFKB_IKB NF-κB / IκBα (Inactive Complex) IKK->NFKB_IKB Phosphorylates IκBα (Degradation) NFKB NF-κB (Active) NFKB_IKB->NFKB Releases NF-κB NFKB_Nuc NF-κB NFKB->NFKB_Nuc Translocation Ternatin This compound Ternatin->NFKB_Nuc Inhibits DNA DNA Binding NFKB_Nuc->DNA iNOS iNOS Gene Transcription DNA->iNOS NO Nitric Oxide (NO) Production (Pro-inflammatory) iNOS->NO

References

Application Note: Quantification of Ternatin B using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ternatins are a group of polyacylated anthocyanins derived from the blue petals of the Butterfly Pea flower (Clitoria ternatea). These compounds are responsible for the flower's vibrant blue color and are gaining significant interest for their potential as natural colorants and bioactive agents. Ternatin B, a specific class within this family, has been associated with various biological activities, including anti-inflammatory and antioxidant effects. Accurate and precise quantification of this compound is crucial for quality control in natural product development, pharmacokinetic studies, and understanding its therapeutic potential. This document provides a detailed protocol for the quantification of this compound using a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV-Vis detection.

Principle

This method utilizes RP-HPLC to separate this compound from other related anthocyanins and compounds present in the Clitoria ternatea extract. The separation is achieved on a C18 stationary phase, which retains nonpolar compounds more strongly. A mobile phase gradient consisting of an acidified aqueous solvent and an organic solvent (acetonitrile) is used. By gradually increasing the concentration of the organic solvent, compounds are eluted from the column based on their hydrophobicity. Ternatins are detected by their strong absorbance in the visible light spectrum, typically around 530-540 nm. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from a standard of known concentration.

Experimental Protocols

Sample Preparation: Extraction from Clitoria ternatea Petals
  • Collection and Drying : Collect fresh Butterfly Pea flowers and separate the petals. Lyophilize (freeze-dry) the petals or dry them in a shaded, well-ventilated area to preserve the anthocyanin content.

  • Grinding : Grind the dried petals into a fine powder using a laboratory mill or mortar and pestle.

  • Extraction :

    • Weigh 1 gram of the powdered petals into a conical flask.

    • Add 20 mL of the extraction solvent (e.g., Methanol with 0.1% Formic Acid). Acidification helps to stabilize the anthocyanins in their colored flavylium cation form.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifugation : Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to pellet the solid material.

  • Filtration : Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

HPLC Method for this compound Quantification

This protocol is a representative method synthesized from common practices for anthocyanin analysis.[1][2] Analysts should perform internal validation for their specific equipment and samples.

  • Instrumentation : An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions : The specific parameters for the HPLC method are detailed in Table 1.

Method Validation Protocol

To ensure the reliability of the quantitative results, the analytical method should be validated according to international guidelines (e.g., ICH or AOAC).[3][4] The following parameters should be assessed:

  • Specificity : Inject a blank (solvent), a placebo (matrix without analyte), and the sample to demonstrate that no interfering peaks co-elute with the this compound peak.

  • Linearity : Prepare a series of at least five concentrations of a this compound standard. Inject each concentration in triplicate and plot a calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[3][5]

  • Precision :

    • Repeatability (Intra-day precision) : Analyze at least three different concentrations (low, medium, high) of the standard on the same day in multiple replicates (n=6).

    • Intermediate Precision (Inter-day precision) : Repeat the analysis on different days with different analysts or equipment. The precision is expressed as the Relative Standard Deviation (%RSD), which should typically be ≤ 2%.[4]

  • Accuracy : Perform a recovery study by spiking a sample matrix with known concentrations of the this compound standard at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 98-102%.[6][7]

Data Presentation

Quantitative data for the HPLC method and its validation are summarized in the tables below.

Table 1: HPLC Method Parameters for Ternatin Quantification

Parameter Value
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.5% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.5% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid
Gradient Elution 10-30% B (0-20 min), 30-50% B (20-30 min), return to 10% B (30-35 min)
Flow Rate 1.0 mL/min[8]
Injection Volume 20 µL
Column Temperature 35 °C
Detection Wavelength 535 nm[2]

| Run Time | 40 minutes |

Table 2: Illustrative Method Validation Summary (Note: These values are representative examples for a typical validated HPLC method for natural products and should be confirmed experimentally.)

Validation Parameter Acceptance Criteria Illustrative Result
Linearity (R²) ≥ 0.999 0.9995
Range - 1 - 100 µg/mL
LOD Report Value 0.3 µg/mL
LOQ Report Value 0.9 µg/mL
Accuracy (% Recovery) 98 - 102% 99.5%
Precision (Intra-day %RSD) ≤ 2% 1.2%

| Precision (Inter-day %RSD) | ≤ 2% | 1.8% |

Table 3: Example Retention Times for Major Ternatins (Retention times are approximate and will vary based on the specific HPLC system and conditions.)

Compound Approximate Retention Time (min)
Ternatin C group 10 - 15
Ternatin D group 15 - 20
This compound group 20 - 25

| Ternatin A group | 25 - 30 |

Visualizations

Experimental and Analytical Workflow

The diagram below outlines the complete workflow from sample acquisition to final data analysis for the quantification of this compound.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Collect & Dry Clitoria ternatea Petals p2 Grind to Fine Powder p1->p2 p3 Solvent Extraction (e.g., Acidified Methanol) p2->p3 p4 Centrifuge & Filter (0.45 µm Syringe Filter) p3->p4 h1 Inject Sample into HPLC System p4->h1 h2 Chromatographic Separation (C18 Column) h1->h2 h3 UV-Vis Detection (535 nm) h2->h3 d1 Peak Integration & Identification h3->d1 d2 Quantification via Calibration Curve d1->d2 d3 Method Validation & Reporting d2->d3

Caption: Workflow for this compound quantification.

Logical Relationship of Ternatin Classes

Ternatins are all derived from a core delphinidin structure, differing in the number and type of attached glucose and p-coumaric acid groups. This structural relationship influences their chromatographic behavior.

G Core Delphinidin 3,3',5'-triglucoside (Core Structure) TernatinC Ternatin C Group (Simplest Acylated Forms) Core->TernatinC Acylation TernatinD Ternatin D Group TernatinC->TernatinD Further Glycosylation & Acylation TernatinB This compound Group TernatinD->TernatinB TernatinA Ternatin A Group (Most Complex) TernatinB->TernatinA

Caption: Hierarchical structure of Ternatin family.

Postulated Anti-Inflammatory Signaling Pathway

Ternatins, like many other anthocyanins, are believed to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10] This pathway is a central mediator of the inflammatory response.

G Inhibition of NF-κB Pathway by this compound cluster_cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_active Releases Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_active->Genes Activates Transcription Ternatin This compound Ternatin->IKK Inhibits Cytoplasm Cytoplasm Nucleus Nucleus

Caption: this compound inhibits NF-κB signaling.

References

Application Notes and Protocols: Ternatin B as a Natural Blue Food Colorant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatin B is a polyacylated anthocyanin derived from the petals of the butterfly pea flower (Clitoria ternatea).[1][2] This natural pigment is responsible for the flower's vibrant blue hue and has garnered significant interest as a stable and natural alternative to synthetic blue food colorants.[3] Ternatins, the class of anthocyanins to which this compound belongs, are derivatives of delphinidin 3,3′,5′-triglucoside.[2] Their unique polyacylated structure contributes to their enhanced stability, particularly in neutral and mildly acidic conditions, a significant advantage over many other anthocyanins.[1] This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound for its use as a natural blue food colorant, along with a summary of its physicochemical properties and safety data.

Physicochemical Properties and Stability

This compound and other ternatins from Clitoria ternatea exhibit a vibrant blue color in solutions with a pH ranging from 5.5 to 7.0. The color is sensitive to pH changes, turning violet at more acidic pH values and green to yellow in alkaline conditions. The stability of ternatins is influenced by temperature, light, and the presence of oxygen.

Data Presentation: Stability of this compound

The following table summarizes the thermal degradation kinetics of ternatins from Clitoria ternatea flower extract at pH 7. The degradation follows first-order reaction kinetics.

Temperature (°C)Degradation Rate Constant (k) (day⁻¹)Half-life (t½) (days)Activation Energy (Ea) (kJ/mol)
7Stable (minimal degradation over 56 days)> 56N/A
30Faster degradation than at 45°C--
45--83.21 (without headspace)
60--101.15 (with 50% headspace)
75--
90--

Data compiled from Marpaung et al., 2017.[4][5][6][7] It is noted that the presence of headspace (oxygen) significantly accelerates the degradation at temperatures of 30°C and above.[4][5][6][7]

Photostability

Ternatins exhibit lower stability when exposed to light. It is recommended to store this compound solutions and food products containing it in light-protected packaging to minimize color degradation. Quantitative data on the photodegradation kinetics are limited, but empirical evidence strongly suggests that light exposure leads to a significant loss of color intensity.

Biological Activity and Safety Data

Antioxidant Activity

This compound and other compounds present in Clitoria ternatea extracts possess notable antioxidant properties. The following table summarizes the IC50 values from DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.

Extract/FractionDPPH IC50 Value (mg/mL)
Anthocyanin-rich fraction0.86 ± 0.07
Solvent extract1.24 ± 0.05
Water extract1.18 ± 0.07

Data from Jeyaraj et al., 2021.[1]

Cytotoxicity

The cytotoxic effects of Clitoria ternatea extracts have been evaluated against various cell lines.

Cell LineExtract TypeIC50 Value (µg/mL)
Human embryonic kidney (HEK-293)Anthocyanin-rich fraction> 156.3 (non-toxic)
Dalton's lymphoma ascites (DLA)Solvent extracts36 and 57
Human breast cancer (MCF-7)Water extract175.35
Human breast cancer (MDA-MB-231)Methanol extract561.3

Data compiled from Jeyaraj et al., 2021 and Neda et al., 2013.[1][8][9] The anthocyanin-rich fraction showed low toxicity to normal human cells.[1]

Toxicological Data

While a specific LD50 value for purified this compound is not available, acute oral toxicity studies on Clitoria ternatea extracts indicate a high margin of safety.

  • An acute toxicity study in albino Wistar rats with a 50% ethanol extract of C. ternatea flowers showed no signs of mortality or abnormality at a dose of 2000 mg/kg body weight.[1][10]

  • The LD50 of C. ternatea root extract in mice was determined to be 32,118.53 mg/kg.[11]

  • The LD50 of C. ternatea leaf extract in mice was found to be 19,380.69 mg/kg.[12]

  • The U.S. Food and Drug Administration (FDA) has concluded that butterfly pea flower extract is safe for consumption and has approved its use as a color additive in various food and beverage products.[3]

Experimental Protocols

Extraction of Ternatins from Clitoria ternatea Flowers

This protocol describes a general method for the extraction of ternatins suitable for laboratory-scale preparations.

Materials:

  • Dried Clitoria ternatea flowers

  • Distilled water or 50% ethanol

  • Beakers and flasks

  • Magnetic stirrer and hot plate

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum filtration system)

  • Rotary evaporator (optional)

Procedure:

  • Grind the dried Clitoria ternatea flowers into a fine powder.

  • Suspend the flower powder in the chosen solvent (distilled water or 50% ethanol) at a solid-to-solvent ratio of 1:20 (w/v).

  • For hot water extraction, heat the mixture to 60-80°C and stir for 1-2 hours. For solvent extraction at room temperature, stir for 4-6 hours.

  • Separate the extract from the solid residue by filtration.

  • The filtrate, containing the ternatins, can be used directly or concentrated using a rotary evaporator at a temperature below 40°C to preserve the integrity of the anthocyanins.

  • Store the extract in a dark, airtight container at 4°C.

G cluster_0 Extraction Workflow A Dried Clitoria ternatea Flowers B Grinding A->B C Flower Powder B->C D Solvent Extraction (Water or 50% Ethanol) C->D E Filtration D->E F Crude Ternatin Extract E->F G Concentration (Rotary Evaporation) F->G H Concentrated Extract G->H

Caption: Workflow for the extraction of ternatins.

Purification of Ternatins by Solid-Phase Extraction (SPE)

This protocol provides a method for the partial purification of ternatins from the crude extract.

Materials:

  • Crude ternatin extract

  • Amberlite XAD7HP resin

  • Glass column

  • Distilled water

  • Methanol

  • Beakers and flasks

Procedure:

  • Pack a glass column with Amberlite XAD7HP resin.

  • Equilibrate the column by washing with distilled water.

  • Dissolve the crude lyophilized extract in a minimal amount of distilled water.

  • Load the dissolved extract onto the column.

  • Wash the column with distilled water to remove sugars and other polar impurities.

  • Elute the ternatins from the resin using methanol.

  • Collect the colored eluate, which contains the purified ternatins.

  • The methanol can be removed using a rotary evaporator to yield a purified ternatin powder.

G cluster_1 Purification Workflow I Crude Ternatin Extract J Loading onto Amberlite XAD7HP Column I->J K Wash with Distilled Water (Remove Impurities) J->K L Elution with Methanol K->L M Purified Ternatin Fraction L->M N Solvent Removal M->N O Purified Ternatin Powder N->O

Caption: Workflow for the purification of ternatins.

UPLC-UV/MS Analysis of Ternatins

This protocol outlines a method for the identification and quantification of ternatins using Ultra-Performance Liquid Chromatography coupled with UV-Vis and Mass Spectrometry detection.

Instrumentation:

  • UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • UV-Vis detector

  • Mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Elution:

  • A typical gradient would be to start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the more hydrophobic ternatins. An example gradient is: 0-5 min, 0-30% B; 5-8 min, 30-75% B; 8-25 min, 75-100% B.[13]

Detection:

  • UV-Vis detection at 535 nm for anthocyanins.[13]

  • Mass spectrometry in both positive and negative ion modes for identification based on mass-to-charge ratio (m/z) and fragmentation patterns.

Procedure:

  • Prepare the purified ternatin sample by dissolving it in the initial mobile phase composition.

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject an appropriate volume (e.g., 3 µL) into the UPLC system.[13]

  • Run the gradient program and acquire data from both the UV-Vis and MS detectors.

  • Identify individual ternatins by comparing their retention times, UV-Vis spectra, and mass spectra with known standards or literature data.

Biosynthesis of Ternatins

The biosynthesis of ternatins is an extension of the general flavonoid pathway. The process involves several enzymatic steps, including glycosylation and acylation, which are crucial for the formation of the stable blue pigments.

G cluster_2 Ternatin Biosynthesis Pathway P Chalcone Synthase Q Chalcone Isomerase R Flavanone 3-Hydroxylase S Flavonoid 3'-Hydroxylase Flavonoid 3',5'-Hydroxylase T Dihydroflavonol 4-Reductase U Anthocyanidin Synthase V UDP-Glucose:Flavonoid 3-O-Glucosyltransferase W Acyltransferases & Glucosyltransferases Chalcone Chalcone Naringenin Naringenin Chalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Dihydromyricetin Dihydromyricetin Dihydroquercetin->Dihydromyricetin F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Delphinidin 3-O-glucoside Delphinidin 3-O-glucoside Delphinidin->Delphinidin 3-O-glucoside UF3GT Ternatins (e.g., this compound) Ternatins (e.g., this compound) Delphinidin 3-O-glucoside->Ternatins (e.g., this compound) Acyltransferases & Glucosyltransferases

Caption: Simplified biosynthesis pathway of ternatins.

Regulatory Information

The United States Food and Drug Administration (FDA) has amended its color additive regulations to permit the use of an aqueous extract of butterfly pea flower (Clitoria ternatea) as a color additive in various food categories, including beverages, candies, and dairy products, at levels consistent with good manufacturing practices.

Conclusion

This compound, derived from the butterfly pea flower, presents a promising natural blue food colorant with good thermal and storage stability. Its application is supported by a favorable safety profile and regulatory approval in the United States. The protocols provided in this document offer a foundation for researchers and developers to extract, purify, and analyze this vibrant blue pigment for its potential use in a wide range of food and beverage products. Further research into optimizing extraction and purification processes, as well as detailed investigations into its photostability, will further enhance its application in the food industry.

References

Application Notes and Protocols for Ternatin B in Functional Foods and Nutraceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatin B is a polyacylated anthocyanin derived from the petals of the butterfly pea flower (Clitoria ternatea). As a member of the ternatin family of compounds, it is responsible for the flower's vibrant blue hue. Beyond its function as a natural colorant, this compound has garnered significant interest for its potential applications in functional foods and nutraceuticals. This is attributed to its notable biological activities, including anti-inflammatory and anti-obesity effects, underpinned by its antioxidant properties. These application notes provide a comprehensive overview of this compound's potential uses, detailed experimental protocols, and quantitative data to support further research and development.

Biofunctional Properties of this compound

Anti-inflammatory Activity

This compound, along with other ternatin anthocyanins, exhibits potent anti-inflammatory properties. The primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] In response to inflammatory stimuli such as lipopolysaccharides (LPS), ternatins impede the nuclear translocation of NF-κB. This, in turn, suppresses the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) production.[1][2]

Anti-Obesity Effects

Extracts from Clitoria ternatea flowers, rich in ternatins like this compound, have demonstrated significant anti-obesity potential. The underlying mechanism involves the modulation of adipogenesis and lipid metabolism. This compound has been shown to inhibit the differentiation of pre-adipocytes into mature fat cells by downregulating the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[3] Furthermore, these extracts can increase lipolysis, the breakdown of stored fats.[3] It is crucial to distinguish the anthocyanin this compound from the similarly named cyclic peptide "(-)-ternatin," which also shows anti-adipogenic properties but through a different mechanism involving the reduction of SREBP-1c expression.

Quantitative Data Summary

The following tables summarize key quantitative data related to the bioavailability and stability of this compound and associated compounds from Clitoria ternatea.

Table 1: Bioavailability of Ternatins in Rats

CompoundCmax (µM)Tmax (min)AUC₀₋₈ (µM·min)
Ternatin A10.012 ± 0.003150.73 ± 0.15
Ternatin A20.009 ± 0.002150.54 ± 0.11
Ternatin B10.015 ± 0.004150.92 ± 0.23
Ternatin B2 0.021 ± 0.005 15 1.28 ± 0.32
Ternatin D10.018 ± 0.004301.10 ± 0.27
Ternatin D20.016 ± 0.004300.98 ± 0.24

Data adapted from studies on the oral administration of Clitoria ternatea petal extract in rats.

Table 2: Stability of Clitoria ternatea Anthocyanins under Various Conditions

ConditionParameterValueStability
pH 3.2 - 5.2Intense Blue ColorGood
< 3.2Red ColorStable
> 8.2Green-YellowLess Stable
Temperature 4°CAbsorbance Decay (27 days)~5%
25°CAbsorbance Decay (27 days)~33%
50°CAbsorbance Decay (27 days)~64%
70°CDegradation RateIncreased
Light Photostability-Less Stable

Data indicates that ternatins are most stable at slightly acidic to neutral pH and at lower temperatures.[4][5]

Experimental Protocols

Extraction of this compound from Clitoria ternatea Flowers

This protocol describes a standard method for the extraction of ternatins from dried butterfly pea flowers.

Materials:

  • Dried Clitoria ternatea flower petals

  • 70% Ethanol (v/v) in distilled water

  • Waring blender or equivalent

  • Stir plate and magnetic stir bar

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Whatman No. 1 filter paper

Procedure:

  • Grind the dried flower petals into a fine powder using a blender.

  • Weigh the powdered plant material and place it in a beaker.

  • Add 70% ethanol at a 1:10 solid-to-solvent ratio (w/v).

  • Stir the mixture on a stir plate at room temperature for 4 hours.

  • Separate the extract from the solid residue by vacuum filtration through Whatman No. 1 filter paper.

  • Collect the filtrate and centrifuge at 4000 rpm for 15 minutes to remove any remaining fine particles.

  • Concentrate the supernatant under reduced pressure using a rotary evaporator at 40°C until the ethanol is completely removed.

  • The resulting aqueous extract can be freeze-dried for long-term storage or used directly for purification.

Purification of this compound by Column Chromatography

This protocol provides a general method for the purification of this compound from the crude extract.

Materials:

  • Crude Clitoria ternatea extract

  • Amberlite XAD-16 resin (or equivalent C18 resin)

  • Glass chromatography column

  • Distilled water

  • Methanol (various concentrations)

  • Fraction collector

Procedure:

  • Pack a glass chromatography column with Amberlite XAD-16 resin and equilibrate the column with distilled water.

  • Dissolve the crude extract in a minimal amount of distilled water.

  • Load the dissolved extract onto the column.

  • Wash the column with distilled water to remove sugars and other highly polar compounds.

  • Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Collect fractions using a fraction collector and monitor the elution of ternatins by UV-Vis spectrophotometry at approximately 570 nm.

  • Pool the fractions containing this compound (identification can be confirmed by HPLC-MS).

  • Concentrate the purified fraction using a rotary evaporator.

Quantification of this compound using HPLC

This protocol outlines a method for the quantitative analysis of this compound in extracts or functional food matrices.[6]

Materials:

  • Purified this compound standard

  • This compound-containing extract or food product

  • HPLC system with a DAD or UV-Vis detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • For liquid samples (e.g., beverages), filter through a 0.45 µm syringe filter.

    • For solid or semi-solid samples, perform a suitable extraction (e.g., with 70% ethanol), centrifuge, and filter the supernatant.

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Detection wavelength: 570 nm

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-20 min: 10-30% B

      • 20-25 min: 30-50% B

      • 25-30 min: 50-10% B (return to initial conditions)

      • 30-35 min: 10% B (equilibration)

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Signaling Pathways and Workflows

TernatinB_Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_nucleus cluster_inhibition Inhibition by this compound cluster_response Inflammatory Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB_complex IκB-NF-κB Complex TLR4->NFkB_complex activates NFkB NF-κB NFkB_complex->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to nucleus Nucleus DNA DNA NFkB_n->DNA binds to pro_inflammatory Pro-inflammatory Genes (iNOS, COX-2) DNA->pro_inflammatory transcribes Inflammation Inflammation pro_inflammatory->Inflammation TernatinB This compound TernatinB->NFkB_n Inhibits translocation

Caption: Anti-inflammatory signaling pathway of this compound.

TernatinB_Anti_Obesity_Pathway cluster_cell Preadipocyte cluster_nucleus Nucleus cluster_inhibition Modulation by this compound cluster_process Cellular Processes Preadipocyte Preadipocyte Adipogenesis Adipogenesis (Differentiation) Preadipocyte->Adipogenesis Adipocyte Adipocyte (Fat Cell) LipidDroplet Lipid Droplet Adipocyte->LipidDroplet accumulates PPARg PPARγ PPARg->Adipogenesis promotes CEBPa C/EBPα CEBPa->Adipogenesis promotes TernatinB This compound TernatinB->PPARg Downregulates TernatinB->CEBPa Downregulates Lipolysis Lipolysis (Fat Breakdown) TernatinB->Lipolysis Promotes Adipogenesis->Adipocyte

Caption: Anti-obesity mechanism of this compound in adipocytes.

TernatinB_Workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Application Flowers Dried C. ternatea Flowers Grinding Grinding Flowers->Grinding SolventExtraction Solvent Extraction (70% Ethanol) Grinding->SolventExtraction Filtration Filtration & Centrifugation SolventExtraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Amberlite XAD-16) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection PurifiedTernatinB Purified this compound FractionCollection->PurifiedTernatinB HPLC HPLC Quantification PurifiedTernatinB->HPLC FunctionalFood Functional Food/ Nutraceutical Formulation PurifiedTernatinB->FunctionalFood

Caption: Experimental workflow for this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Ternatin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatin B, a polyacylated anthocyanin isolated from the petals of the butterfly pea flower (Clitoria ternatea), has garnered significant interest for its potent antioxidant properties.[1][2] These properties are largely attributed to its unique molecular structure, which includes a delphinidin core with multiple glycosyl and acyl groups.[1][3] This document provides detailed protocols for assessing the in vitro and cellular antioxidant activity of this compound, intended for use by researchers in natural product chemistry, pharmacology, and drug development. The provided methodologies are based on established antioxidant assays and can be adapted for high-throughput screening.

Data Presentation

Table 1: Summary of In Vitro Antioxidant Activity of this compound
Assay TypePrincipleEndpoint MeasurementTypical SolventReference CompoundExpected Outcome for this compound
DPPH Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.Decrease in absorbance at ~517 nm.Ethanol or MethanolAscorbic Acid, Trolox, Gallic AcidDose-dependent increase in radical scavenging activity.
ABTS Radical Cation Scavenging Assay Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.Decrease in absorbance at ~734 nm.Water, EthanolTrolox, Ascorbic AcidDose-dependent increase in radical cation scavenging activity.
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).Formation of a colored ferrous-TPTZ complex, measured by an increase in absorbance at ~593 nm.Acetate Buffer (pH 3.6)Ferrous Sulfate (FeSO₄), TroloxDose-dependent increase in reducing power.
Table 2: Summary of Cellular Antioxidant Activity of this compound
Assay TypePrincipleProbeCell LineEndpoint MeasurementReference CompoundExpected Outcome for this compound
Cellular Antioxidant Activity (CAA) Assay Measures the ability of a compound to inhibit the oxidation of a fluorescent probe by peroxyl radicals within cells.[4]2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)[5][6]HepG2, HeLa, RAW 264.7[5][6][7]Inhibition of the formation of fluorescent 2',7'-dichlorofluorescein (DCF).[5][6]Quercetin[5][6]Dose-dependent inhibition of intracellular ROS production.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the radical scavenging capacity of antioxidants.[8][9]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Preparation of this compound and control solutions: Prepare a stock solution of this compound in the same solvent. Create a series of dilutions to test a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of this compound or the positive control to the wells.

    • For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[4][5][6]

Materials:

  • This compound

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or another free radical initiator[4]

  • Quercetin (as a positive control)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HepG2 cells in a 96-well black, clear-bottom plate until they reach 90-100% confluency.[5][6]

  • Pre-treatment:

    • Remove the culture medium and wash the cells gently with a buffered saline solution (e.g., DPBS or HBSS).[5][6]

    • Add 50 µL of DCFH-DA probe solution to each well.[5][6]

    • Add 50 µL of various concentrations of this compound or quercetin to the respective wells.[5][6]

  • Incubation: Incubate the plate at 37°C for 60 minutes.[5][6]

  • Induction of Oxidative Stress:

    • Carefully remove the solution and wash the cells three times with the buffered saline solution.[5][6]

    • Add 100 µL of the free radical initiator solution (e.g., ABAP) to all wells.[5][6]

  • Measurement: Immediately begin reading the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~530 nm.[6] Readings should be taken at regular intervals (e.g., every 1-5 minutes) for a total of 60 minutes at 37°C.[6][10]

  • Calculation: The antioxidant activity is determined by calculating the area under the curve (AUC) of fluorescence intensity versus time. The percentage of inhibition is calculated by comparing the AUC of the samples to the control (cells treated with the radical initiator but no antioxidant).

Visualizations

Experimental Workflow for Cellular Antioxidant Activity (CAA) Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Oxidative Stress Induction & Measurement cluster_3 Data Analysis A Seed Cells in 96-well Plate B Culture to 90-100% Confluency A->B C Wash Cells B->C D Add DCFH-DA Probe and this compound C->D E Incubate for 60 min at 37°C D->E F Wash Cells E->F G Add Free Radical Initiator F->G H Measure Fluorescence Over 60 min G->H I Calculate Area Under the Curve (AUC) H->I J Determine % Inhibition I->J

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Proposed Signaling Pathway for the Antioxidant Action of this compound

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 This compound Intervention cluster_2 Cellular Response LPS LPS NFkB_translocation NF-κB Nuclear Translocation LPS->NFkB_translocation induces TernatinB This compound TernatinB->NFkB_translocation inhibits iNOS_expression iNOS Protein Expression TernatinB->iNOS_expression inhibits NO_production Nitric Oxide (NO) Production TernatinB->NO_production inhibits ROS_production Reactive Oxygen Species (ROS) Production TernatinB->ROS_production suppresses NFkB_translocation->iNOS_expression iNOS_expression->NO_production

References

Application Notes and Protocols for the Formulation of Ternatin B to Enhance Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternatin B is a member of a class of naturally occurring cyclic heptapeptides that have garnered significant interest in drug discovery due to their potent and selective biological activities. As a cyclic and N-methylated peptide, this compound inherently possesses greater resistance to enzymatic degradation compared to its linear counterparts.[1][2][3] However, like all therapeutic peptides, its stability in aqueous formulations can be compromised by various physical and chemical degradation pathways, including hydrolysis and aggregation.[2] Optimizing the formulation of this compound is therefore critical to ensure its therapeutic efficacy, shelf-life, and patient safety.

These application notes provide a comprehensive overview of strategies and detailed protocols for the formulation and stability assessment of this compound. The methodologies described herein are designed to guide researchers in developing stable and effective formulations for preclinical and clinical development.

Physicochemical Properties and Stability Profile of this compound

Understanding the intrinsic properties of this compound is the first step toward developing a stable formulation. As a cyclic peptide, its conformational rigidity contributes significantly to its stability by reducing susceptibility to enzymatic degradation.[1] Furthermore, the presence of N-methylated amino acids in its structure can enhance membrane permeability and metabolic stability.[2][3][4]

Key Stability Considerations:

  • Hydrolysis: Peptide bonds are susceptible to hydrolysis, a reaction that is often pH-dependent. For peptides containing aspartic acid residues, degradation can be particularly pronounced.[5]

  • Aggregation: At higher concentrations, peptides can aggregate, leading to loss of bioactivity and potential immunogenicity.[6]

  • Oxidation: Certain amino acid residues are prone to oxidation, which can be mitigated by the inclusion of antioxidants in the formulation.

Formulation Strategies for Improved Stability

The primary goal of formulation development for this compound is to minimize its degradation and maintain its biological activity over time. Several strategies can be employed to achieve this.

pH Optimization

The pH of the formulation is a critical parameter influencing the stability of peptides.[2] A thorough pH-stability profile should be established to identify the pH at which this compound exhibits maximum stability.

Excipient Selection

The addition of excipients can significantly enhance the stability of peptide formulations.

  • Buffers: Maintain the pH of the formulation within the optimal range for stability. Common buffer systems include phosphate, citrate, and acetate.

  • Cryoprotectants/Lyoprotectants: During lyophilization (freeze-drying), these agents protect the peptide from stresses such as freezing and drying. Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol) are commonly used.

  • Bulking Agents: Provide structure to the lyophilized cake. Mannitol is a common choice.

  • Antioxidants: To prevent oxidative degradation, antioxidants such as methionine or ascorbic acid can be included.

Lyophilization

Lyophilization is a common technique used to improve the long-term stability of peptide drugs by removing water.[7] A well-developed lyophilization cycle is crucial to obtain a stable and easily reconstitutable product.

Data Presentation: Stability of a Representative Cyclic Peptide

While specific quantitative stability data for this compound is not publicly available, the following table presents stability data for a representative cyclic RGD peptide compared to its linear counterpart, illustrating the significant stability enhancement conferred by cyclization.[5] This data serves as a valuable reference for the expected stability improvements for cyclic peptides like this compound.

Formulation ParameterLinear RGD PeptideCyclic RGD PeptideFold Improvement
pH 2-122-12-
Temperature 50°C50°C-
Half-life at pH 7 ~1 unit~30 units30-fold
Primary Degradation Pathway Aspartic acid residue degradationAspartic acid residue degradation (significantly slower); Disulfide bond degradation (>pH 8)-

Data adapted from reference[5]. The values are illustrative for a different cyclic peptide and should be experimentally determined for this compound.

Experimental Protocols

The following section provides detailed protocols for key experiments in the formulation development and stability assessment of this compound.

Protocol for pH-Stability Profiling

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, acetate) covering a pH range of 3-8

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • pH meter

  • Incubator

Procedure:

  • Prepare stock solutions of this compound in each buffer at a known concentration.

  • Adjust the pH of each solution to the target value.

  • Filter the solutions through a 0.22 µm filter.

  • Aliquot the solutions into vials and store them at various temperatures (e.g., 4°C, 25°C, 40°C).

  • At predetermined time points (e.g., 0, 1, 2, 4, 8 weeks), withdraw a vial from each condition.

  • Analyze the samples by a stability-indicating HPLC method to quantify the remaining intact this compound and any degradation products.

  • Plot the percentage of remaining this compound against time for each pH and temperature to determine the degradation rate constants.

Protocol for Lyophilization Cycle Development

Objective: To develop an optimized lyophilization cycle for a this compound formulation.

Materials:

  • This compound formulation (containing cryoprotectants/lyoprotectants)

  • Lyophilizer (freeze-dryer) with programmable temperature and pressure controls

  • Vials suitable for lyophilization

Procedure:

  • Freezing:

    • Fill vials with the this compound formulation.

    • Load the vials into the lyophilizer.

    • Cool the shelves to a temperature below the eutectic point or glass transition temperature of the formulation (e.g., -40°C to -50°C) and hold for a sufficient time to ensure complete freezing.

  • Primary Drying (Sublimation):

    • Apply a vacuum to the chamber (e.g., 100-200 mTorr).

    • Gradually increase the shelf temperature to a point that is safely below the collapse temperature of the formulation (e.g., -10°C to -20°C).

    • Hold at this temperature until most of the unbound water has been removed.

  • Secondary Drying (Desorption):

    • Further, reduce the chamber pressure.

    • Increase the shelf temperature to a higher level (e.g., 20°C to 30°C) to remove residual bound water.

    • Hold until the desired final moisture content is reached.

  • Stoppering and Sealing:

    • Backfill the chamber with an inert gas (e.g., nitrogen).

    • Stopper the vials under vacuum or partial vacuum.

    • Remove the vials and seal them with aluminum caps.

Protocol for Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV or mass spectrometry (MS) detector.

  • Reversed-phase C18 column suitable for peptide analysis.

  • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile phase B: 0.1% TFA in acetonitrile.

  • This compound reference standard.

  • Stressed samples of this compound (e.g., acid, base, peroxide, heat, light treated) to generate degradation products.

Procedure:

  • Method Development:

    • Optimize the gradient elution profile (the ratio of mobile phase A and B over time) to achieve good separation between the main this compound peak and any impurity or degradation peaks.

    • Set the column temperature (e.g., 30-40°C).

    • Select an appropriate detection wavelength (e.g., 214 or 280 nm for UV) or MS parameters.

  • Forced Degradation Study:

    • Subject this compound solutions to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 60°C, exposure to UV light) for a defined period.

    • Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are well-resolved from the parent peak.

  • Method Validation:

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Signaling Pathway of Ternatin-Induced eEF1A Degradation

The following diagram illustrates the signaling pathway initiated by Ternatin, leading to the degradation of the eukaryotic elongation factor 1A (eEF1A).

Ternatin_eEF1A_Degradation_Pathway Ternatin Ternatin eEF1A_complex eEF1A-tRNA-GTP Ternary Complex Ternatin->eEF1A_complex Binds to Ribosome Ribosome eEF1A_complex->Ribosome Delivers tRNA Ub_eEF1A Ubiquitinated eEF1A Stalled_Ribosome Stalled Ribosome (A-site occupied) Ribosome->Stalled_Ribosome Stalling induced by Ternatin-bound complex GCN1 GCN1 (Collision Sensor) Stalled_Ribosome->GCN1 Recruits RNF25 RNF25 (E3 Ligase) Stalled_Ribosome->RNF25 Activates RNF14 RNF14 (E3 Ligase) GCN1->RNF14 Engages RPS27A RPS27A (Ribosomal Protein) RNF25->RPS27A Ubiquitinates Ub_RPS27A Ubiquitinated RPS27A Ub_RPS27A->RNF14 Primes for action RNF14->eEF1A_complex Ubiquitinates Proteasome Proteasome Ub_eEF1A->Proteasome Targeted for Degradation eEF1A Degradation Proteasome->Degradation

Caption: Ternatin-induced eEF1A degradation pathway.

Experimental Workflow for this compound Formulation and Stability Testing

The following flowchart outlines the key steps in the development and evaluation of a stable this compound formulation.

Ternatin_Formulation_Workflow start Start: this compound Active Pharmaceutical Ingredient (API) preformulation Preformulation Studies (Solubility, pH stability profile) start->preformulation analytical_dev Stability-Indicating Analytical Method Development (HPLC) start->analytical_dev formulation_dev Formulation Development (Excipient screening, Buffer selection) preformulation->formulation_dev lyo_dev Lyophilization Cycle Development formulation_dev->lyo_dev stability_testing Real-time and Accelerated Stability Testing lyo_dev->stability_testing forced_degradation Forced Degradation Studies analytical_dev->forced_degradation method_validation Analytical Method Validation analytical_dev->method_validation forced_degradation->analytical_dev Method Optimization method_validation->stability_testing data_analysis Data Analysis and Shelf-life Determination stability_testing->data_analysis final_formulation Final Formulation and Storage Conditions data_analysis->final_formulation

Caption: Workflow for this compound formulation development.

Conclusion

The development of a stable formulation is paramount to the successful clinical translation of this compound. The inherent stability advantages of its cyclic and N-methylated structure provide a strong foundation.[1][2][3] By systematically addressing potential degradation pathways through pH optimization, appropriate excipient selection, and lyophilization, a robust and commercially viable product can be achieved. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers and drug development professionals to navigate the complexities of formulating this promising therapeutic peptide.

References

Application Notes and Protocols: Laboratory Synthesis of Ternatin and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ternatin is a naturally occurring, N-methylated cyclic heptapeptide originally identified as an inhibitor of adipogenesis[1]. Subsequent research revealed its potent cytotoxic activity against cancer cell lines, establishing it as a promising lead compound for oncology drug development[1][2]. It is important to distinguish this cyclic peptide from a class of anthocyanin pigments also referred to as "ternatins" (e.g., Ternatin B1, B2) isolated from the butterfly pea (Clitoria ternatea)[3]. This document focuses exclusively on the cyclic peptide inhibitor of protein synthesis.

Through chemical synthesis, highly potent derivatives of Ternatin have been developed. One such variant, referred to as Ternatin-4 , exhibits up to 500-fold greater potency than the natural product[1]. These compounds exert their biological effect by targeting the eukaryotic translation elongation factor-1A (eEF1A), a crucial component of the protein synthesis machinery[1][4]. This document provides an overview of Ternatin's mechanism of action, structure-activity relationships, and detailed protocols for the laboratory synthesis of Ternatin derivatives and their biological evaluation.

Application Notes

Mechanism of Action

Ternatin and its derivatives are potent inhibitors of cellular protein synthesis[1]. Their molecular target is the eukaryotic elongation factor-1A (eEF1A)[1][4]. Specifically, Ternatin does not bind to eEF1A alone but selectively targets the eEF1A·GTP·aminoacyl-tRNA ternary complex [1]. By binding to a functional hotspot at the interface of eEF1A's domains I and III, Ternatin traps the factor on the ribosome in an intermediate state[5][6]. This action prevents the proper accommodation of the aminoacyl-tRNA into the ribosomal A-site and inhibits the subsequent release of eEF1A, leading to a stall in the translation elongation cycle and ultimately, cell death[1][5][6]. The binding site is shared with other structurally unrelated natural products like didemnin B, highlighting its importance as a druggable node on eEF1A[1][4].

Ternatin_Mechanism_of_Action cluster_0 Ribosome A_site A-Site P_site P-Site eEF1A eEF1A Ternary_Complex eEF1A·GTP·aa-tRNA (Ternary Complex) eEF1A->Ternary_Complex GTP GTP GTP->Ternary_Complex aa_tRNA aa-tRNA aa_tRNA->Ternary_Complex Ternary_Complex->A_site Delivery to Ribosome Arrest Protein Synthesis Arrest Ternary_Complex->Arrest Ternatin Ternatin Derivative Ternatin->Inhibition

Ternatin targets the eEF1A ternary complex, inhibiting protein synthesis.
Structure-Activity Relationships (SAR)

The biological activity of Ternatin is highly sensitive to its amino acid composition. SAR studies have been crucial in developing derivatives with dramatically improved potency.

  • Position 4 (Leucine) : This residue is essential for activity. Substitution of the natural L-Leucine at position 4 with L-Alanine completely abolishes its biological activity, making it a valuable negative control for experiments[1][7].

  • Position 6 (D-(NMe)Alanine) : Replacing this residue with L-Pipecolic acid (Pip) results in a two-fold increase in potency[1].

  • Combined Modifications : The most potent derivative, Ternatin-4 , combines the L-Pipecolic acid substitution at position 6 with the replacement of L-Leucine at position 4 with (2S,4R)-dehydro-homoleucine (dhML). This dual modification yields a compound with over 500-fold greater cytotoxic potency than the parent Ternatin in some cell lines[1].

Ternatin_SAR cluster_mods Structural Modifications cluster_results Biological Outcome Ternatin Ternatin Core Structure Mod1 Position 4: L-Leucine → L-Alanine Ternatin->Mod1 Mod2 Position 6: D-(NMe)Ala → L-Pipecolic Acid Ternatin->Mod2 Mod3 Position 4: L-Leucine → (2S,4R)-dhML + Position 6: D-(NMe)Ala → L-Pip Ternatin->Mod3 Result1 Activity Abolished Mod1->Result1 Result2 ~2x Potency Increase Mod2->Result2 Result3 >500x Potency Increase (Ternatin-4) Mod3->Result3

Key structure-activity relationships of Ternatin derivatives.

Quantitative Data

The potency of Ternatin and its key synthetic derivatives has been quantified using cell proliferation assays. The data clearly demonstrates the impact of the structural modifications discussed in the SAR section.

Compound IDDescriptionIC₅₀ (HCT116 Cells) [nM]
1 (Ternatin)Natural Product71 ± 10[1][2]
2 (Ternatin-4-Ala)Leu⁴ replaced with Ala> 10,000[1][2]
3 D-(NMe)Ala⁶ replaced with Pip35 ± 5[1]
4 (Ternatin-4)Leu⁴→dhML and D-(NMe)Ala⁶→Pip4.6 ± 1.0[1]

Table 1: Comparative inhibitory concentrations (IC₅₀) of Ternatin and its synthetic analogues on the proliferation of HCT116 human colon cancer cells after 72 hours of treatment.

Experimental Protocols

The synthesis of Ternatin-4 can be efficiently achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor, followed by a solution-phase macrocyclization. This modern approach is significantly faster and higher yielding than earlier solution-phase routes[8].

Synthesis_Workflow start 1. Start (Fmoc-NMe-Ala-Resin) spps 2. SPPS (Iterative Coupling & Fmoc Deprotection) start->spps linear_resin 3. Linear Heptapeptide (on resin) spps->linear_resin cleavage 4. Cleavage from Resin linear_resin->cleavage linear_solution 5. Linear Precursor (in solution) cleavage->linear_solution cyclization 6. Macrocyclization (High Dilution) linear_solution->cyclization crude 7. Crude Cyclic Peptide cyclization->crude purify 8. Deprotection & RP-HPLC Purification crude->purify end 9. Final Product (Ternatin-4) purify->end

References

Application Notes and Protocols for the Total Synthesis of (-)-Ternatin and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the cyclic heptapeptide natural product, (-)-Ternatin, and its structurally related analogues. (-)-Ternatin has garnered significant interest due to its potent anti-adipogenic and cytotoxic activities, making it a valuable lead compound in drug discovery. The methodologies outlined herein are based on established solid-phase peptide synthesis (SPPS) and solution-phase cyclization techniques.

Overview of (-)-Ternatin and its Analogues

(-)-Ternatin is a highly N-methylated cyclic heptapeptide originally isolated from the mushroom Coriolus versicolor. Its structure was confirmed through total synthesis to be cyclo[D-allo-Ile¹-L-(NMe)Ala²-L-(NMe)Leu³-L-Leu⁴-L-(NMe)Ala⁵-D-(NMe)Ala⁶-(2R,3R)-3-hydroxy-Leu⁷][1]. The biological activity of ternatin and its analogues stems from their ability to inhibit protein synthesis by targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex[2]. Structure-activity relationship (SAR) studies have revealed that modifications to the ternatin scaffold can lead to analogues with significantly enhanced potency.

Quantitative Data Summary

The following table summarizes the biological activity of (-)-Ternatin and some of its key analogues.

CompoundCell LineAssayIC₅₀ / EC₅₀ (nM)Reference
(-)-Ternatin HCT116Cell proliferation71 ± 10[3]
3T3-L1 adipocytesFat accumulation20
Ternatin-4-Ala HCT116Cell proliferation> 10,000
Ternatin-4 HCT116Cell proliferation~0.14
SR-A3 HCT116Cell proliferationPotent Inhibition[4]
SS-A3 HCT116Cell proliferationPotent Inhibition[4]

Experimental Protocols

The total synthesis of (-)-Ternatin and its analogues can be achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by a solution-phase macrolactamization.

This protocol describes the manual synthesis of the linear precursor of (-)-Ternatin on a rink amide resin. The synthesis is based on the Fmoc/tBu strategy.

Materials and Reagents:

  • Rink Amide resin

  • Fmoc-protected amino acids (including N-methylated and special derivatives)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Trifluoroacetic acid (TFA)

  • TIPS (triisopropylsilane)

  • Water

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence: (2R,3R)-3-hydroxy-Leu⁷, D-(NMe)Ala⁶, L-(NMe)Ala⁵, L-Leu⁴, L-(NMe)Leu³, L-(NMe)Ala², D-allo-Ile¹.

  • Cleavage of the Linear Peptide from Resin:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of HFIP/DCM (e.g., 20-30% HFIP in DCM) for 2 hours to cleave the peptide from the resin while keeping the side-chain protecting groups intact.

    • Filter the resin and collect the filtrate. Evaporate the solvent to obtain the crude linear peptide.

Protocol:

  • Cyclization:

    • Dissolve the crude linear peptide in a large volume of DMF to achieve high dilution conditions (typically 0.5-1 mM).

    • Add a coupling reagent such as HATU (1.5 equivalents) and a base like DIPEA (3 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the cyclization by LC-MS.

  • Deprotection:

    • After completion of the cyclization, evaporate the DMF.

    • Treat the crude cyclic peptide with a cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2-4 hours to remove any remaining side-chain protecting groups.

    • Precipitate the deprotected peptide with cold diethyl ether.

Protocol:

  • Purification: Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy.

Visualizations

Total_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cleavage Cleavage cluster_Cyclization Solution-Phase Cyclization cluster_Purification Purification & Characterization Resin Rink Amide Resin Linear_Peptide Resin-Bound Linear Heptapeptide Resin->Linear_Peptide Stepwise Amino Acid Coupling Crude_Linear Crude Linear Peptide Linear_Peptide->Crude_Linear HFIP/DCM Crude_Cyclic Crude Cyclic Peptide Crude_Linear->Crude_Cyclic HATU, DIPEA (High Dilution) Pure_Ternatin Pure (-)-Ternatin Crude_Cyclic->Pure_Ternatin RP-HPLC Characterization Characterization Pure_Ternatin->Characterization HRMS, NMR

Caption: Workflow for the total synthesis of (-)-Ternatin.

Ternatin_Mechanism_of_Action cluster_translation Protein Translation Elongation eEF1A eEF1A-GTP Ternary_Complex eEF1A-GTP-aa-tRNA Ternary Complex eEF1A->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome A-site Ternary_Complex->Ribosome Delivery to Ribosome Peptide_Elongation Peptide Elongation Ribosome->Peptide_Elongation GTP Hydrolysis Ternatin (-)-Ternatin / Analogue Ternatin->Inhibition

Caption: Ternatin inhibits protein synthesis by targeting the eEF1A ternary complex.

References

Application Notes and Protocols for Studying (-)-Ternatin's Inhibition of Protein Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Ternatin is a cyclic heptapeptide natural product that has garnered significant interest for its potent cytotoxic and anti-adipogenic activities. Mechanistic studies have revealed that (-)-ternatin and its synthetic analogs are powerful inhibitors of eukaryotic protein synthesis. These compounds specifically target the elongation phase by binding to the ternary complex of eukaryotic elongation factor 1A (eEF1A), GTP, and aminoacyl-tRNA (aa-tRNA). This interaction stalls the ribosome at the A site, preventing the accommodation of the aa-tRNA and thereby halting polypeptide chain elongation. This unique mechanism of action makes (-)-ternatin a valuable tool for studying the intricacies of protein translation and a promising lead for the development of novel therapeutics.

These application notes provide a comprehensive overview of the methods used to study the inhibitory effects of (-)-ternatin on protein synthesis, including detailed protocols for key experiments and a summary of quantitative data.

Data Presentation

Table 1: In Vitro Potency of (-)-Ternatin and its Analogs

This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of (-)-ternatin and its key synthetic variants in cell proliferation and protein synthesis assays, primarily in the HCT116 human colon cancer cell line.

CompoundStructure/ModificationCell Proliferation IC₅₀ (HCT116, 72h)Protein Synthesis Inhibition IC₅₀ (HCT116, 6h)Notes
(-)-Ternatin (1) Natural Product71 ± 10 nM[1]~100-200 nM[1]Potent inhibitor of both cell proliferation and protein synthesis.
Ternatin-4-Ala (2) Inactive Analog (L-Ala at pos. 4)> 10 µM[1]No effect[1]Valuable negative control for mechanism-of-action studies.
Compound 3 Pipecolic acid at pos. 6~35 nMNot explicitly reportedIntermediate potency, demonstrating the importance of position 6.
Compound 4 Pipecolic acid at pos. 6, dehydro-homoleucine at pos. 44.6 ± 1.0 nM[1]~10-20 nM[1]Highly potent synthetic variant, up to 500-fold more potent than (-)-ternatin in some cell lines.[1][2][3][4]
Photo-ternatin (5) Photo-leucine at pos. 4, alkyne at pos. 6460 ± 71 nM[1]Not explicitly reportedActive photo-affinity probe for target identification.[1]
Table 2: Comparative Anti-proliferative Activity of (-)-Ternatin (1) and Compound 4 in Various Cancer Cell Lines

This table presents a comparison of the IC₅₀ values for (-)-ternatin and the highly potent analog, compound 4, across a panel of 21 cancer cell lines, showcasing the broad-spectrum and enhanced activity of the synthetic variant.[1]

Cell LineCancer Type(-)-Ternatin (1) IC₅₀ (nM)Compound 4 IC₅₀ (nM)Fold-Potency Increase (1 vs. 4)
HCT116 Colon714.615.4
MCF7 Breast2401.2200
P388 Leukemia1200.11200
A549 Lung3501035
HELA Cervical180536
JURKAT Leukemia90245
K562 Leukemia150350
MOLM-13 Leukemia801.553.3
RPMI-8226 Multiple Myeloma200450
SK-MEL-2 Melanoma300837.5
U-2 OS Osteosarcoma250641.7
... (and others) ............

(Note: The table is a representation based on the cited data; for a complete list of all 21 cell lines, refer to the source publication.)[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of (-)-Ternatin-Induced Ribosome Stalling and Quality Control

(-)-Ternatin traps the eEF1A•GTP•aa-tRNA ternary complex on the ribosome, leading to ribosome stalling and collisions. This triggers a quality control pathway involving the ribosome collision sensor GCN1, which recruits the E3 ligase RNF14. In concert with another E3 ligase, RNF25, which ubiquitinates the ribosomal protein RPS27A, RNF14 ubiquitinates the stalled eEF1A, targeting it for proteasomal degradation.[5][6][7][8]

Ternatin_Signaling_Pathway (-)-Ternatin Induced Ribosome Quality Control Pathway cluster_translation Translation Elongation Cycle cluster_inhibition Inhibition by (-)-Ternatin cluster_qc Ribosome Quality Control (RQC) eEF1A_GTP_tRNA eEF1A•GTP•aa-tRNA Ribosome Ribosome (A-site) eEF1A_GTP_tRNA->Ribosome Delivery to A-site Stalled_Complex Stalled eEF1A•GDP•aa-tRNA on Ribosome eEF1A_GTP_tRNA->Stalled_Complex Traps complex on ribosome Polypeptide Elongating Polypeptide Ribosome->Polypeptide Peptide bond formation (Normal Elongation) Ternatin (-)-Ternatin Ternatin->eEF1A_GTP_tRNA Binds to ternary complex Ribosome_Collision Ribosome Collision Stalled_Complex->Ribosome_Collision Causes Ub_eEF1A Ubiquitinated eEF1A Stalled_Complex->Ub_eEF1A GCN1 GCN1 Sensor Ribosome_Collision->GCN1 Recruits RNF14 RNF14 (E3 Ligase) GCN1->RNF14 Recruits RNF14->Stalled_Complex Ubiquitinates eEF1A RNF25 RNF25 (E3 Ligase) RPS27A RPS27A RNF25->RPS27A Ubiquitinates Ub_RPS27A Ubiquitinated RPS27A RPS27A->Ub_RPS27A Proteasome Proteasome Ub_eEF1A->Proteasome Targeted to Degradation Degradation of eEF1A Proteasome->Degradation

A diagram of the (-)-Ternatin induced ribosome quality control pathway.
Experimental Workflow for Target Identification and Characterization

This workflow outlines the key experiments performed to identify eEF1A as the target of (-)-ternatin and to characterize its mechanism of action.

Ternatin_Experimental_Workflow Experimental Workflow for (-)-Ternatin Target ID and Characterization Start Start with (-)-Ternatin and Synthetic Analogs Cell_Proliferation Cell Proliferation Assay (e.g., MTT Assay) Start->Cell_Proliferation Protein_Synthesis_Assay Protein Synthesis Assay (³⁵S-Met Labeling) Start->Protein_Synthesis_Assay Photo_Affinity_Probe Design & Synthesize Clickable Photo-affinity Probe Protein_Synthesis_Assay->Photo_Affinity_Probe Inhibition suggests translation target Photo_Labeling Photo-affinity Labeling in Cell Lysates Photo_Affinity_Probe->Photo_Labeling Target_ID Target Identification (eEF1A via SDS-PAGE) Photo_Labeling->Target_ID RNase_Assay RNase A Treatment Assay Target_ID->RNase_Assay Validate RNA-dependence Competitive_Binding Competitive Binding Assay (vs. Didemnin B) Target_ID->Competitive_Binding Confirm binding site Mutagenesis Site-Directed Mutagenesis (e.g., A399V in eEF1A) Target_ID->Mutagenesis Confirm functional relevance smFRET Single-Molecule FRET (smFRET) Mutagenesis->smFRET Cryo_EM Cryo-Electron Microscopy (Cryo-EM) Mutagenesis->Cryo_EM Mechanism Elucidation of Stalling Mechanism smFRET->Mechanism Cryo_EM->Mechanism End (-)-Ternatin inhibits protein synthesis by stalling the eEF1A ternary complex on the ribosome Mechanism->End

A flowchart of the experimental workflow for (-)-Ternatin target identification.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • (-)-Ternatin and its analogs, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of (-)-ternatin and its analogs in complete medium. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or overnight at 37°C.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Global Protein Synthesis Inhibition Assay (³⁵S-Methionine Pulse Labeling)

Principle: This assay measures the rate of new protein synthesis by monitoring the incorporation of the radioactive amino acid ³⁵S-methionine into newly synthesized proteins. A decrease in ³⁵S-methionine incorporation indicates inhibition of protein synthesis.

Materials:

  • Cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • Methionine-free DMEM

  • (-)-Ternatin and its analogs, dissolved in DMSO

  • ³⁵S-methionine

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Trichloroacetic acid (TCA)

  • Scintillation vials and scintillation fluid

  • Scintillation counter

  • SDS-PAGE equipment and reagents

  • Autoradiography film or phosphorimager

Protocol:

  • Plate cells in 6-well plates and grow to 70-80% confluency.

  • Wash the cells with pre-warmed PBS and then incubate in methionine-free DMEM for 30-60 minutes to deplete endogenous methionine stores.

  • Treat the cells with various concentrations of (-)-ternatin or its analogs (or DMSO as a control) in methionine-free DMEM for the desired time (e.g., 1-5 hours).

  • Add ³⁵S-methionine (e.g., 10-50 µCi/mL) to each well and incubate for 30-60 minutes at 37°C (the "pulse").

  • Remove the labeling medium and wash the cells twice with ice-cold PBS.

  • Lyse the cells with 200-500 µL of ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • For total incorporation analysis: a. Spot a small aliquot of the lysate onto a filter paper and precipitate the proteins with ice-cold 10% TCA. b. Wash the filter paper several times with 5% TCA and then with ethanol to remove unincorporated ³⁵S-methionine. c. Place the dried filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • For visualization by autoradiography: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein from each sample by SDS-PAGE. c. Stain the gel with Coomassie Blue to visualize total protein loading. d. Dry the gel and expose it to autoradiography film or a phosphorimager screen to visualize the newly synthesized, ³⁵S-labeled proteins.

  • Quantify the band intensities from the autoradiogram or the counts from the scintillation counter to determine the IC₅₀ for protein synthesis inhibition.

Photo-affinity Labeling for Target Identification

Principle: A photo-affinity probe, a modified version of (-)-ternatin containing a photoreactive group and a reporter tag (e.g., an alkyne for click chemistry), is used to covalently label its binding target upon UV irradiation. The tagged target protein can then be identified.

Materials:

  • HEK293T cell lysate

  • Photo-ternatin probe (e.g., compound 5)

  • Competitor compound (e.g., compound 4)

  • UV lamp (350-365 nm)

  • Click chemistry reagents (e.g., TAMRA-azide, copper sulfate, TBTA, sodium ascorbate)

  • SDS-PAGE equipment

  • In-gel fluorescence scanner

Protocol:

  • Prepare HEK293T cell lysates in a suitable lysis buffer.

  • In microcentrifuge tubes, pre-incubate the cell lysate (e.g., 50 µg of total protein) with an excess of the competitor compound 4 or DMSO (vehicle control) for 30 minutes on ice.

  • Add the photo-ternatin probe (e.g., 1 µM final concentration) to the lysates and incubate for another 30 minutes on ice in the dark.

  • Spot the samples onto a plastic surface on ice and irradiate with UV light (350-365 nm) for 15-30 minutes to induce covalent cross-linking.

  • Perform a copper-catalyzed click reaction by adding a cocktail of TAMRA-azide, copper sulfate, TBTA, and sodium ascorbate to the samples. Incubate for 1 hour at room temperature.

  • Stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the labeled proteins using an in-gel fluorescence scanner. The target protein will appear as a fluorescent band that is diminished in the presence of the competitor compound.

In Vitro Translation Inhibition Assay

Principle: This cell-free assay uses a rabbit reticulocyte lysate system, which contains all the necessary components for translation, to synthesize a reporter protein (e.g., luciferase) from a provided mRNA template. The effect of (-)-ternatin on protein synthesis is measured by the reduction in the reporter signal.

Materials:

  • Nuclease-treated rabbit reticulocyte lysate kit (e.g., from Promega)

  • Luciferase mRNA

  • Amino acid mixture (with and without methionine)

  • ³⁵S-methionine or a non-radioactive luciferase assay system

  • (-)-Ternatin and its analogs

  • Luminometer or scintillation counter

Protocol:

  • Thaw the rabbit reticulocyte lysate and other components on ice.

  • Prepare a master mix containing the lysate, amino acid mixture (minus methionine if using ³⁵S-methionine), and RNase inhibitor.

  • In separate reaction tubes, add the desired concentrations of (-)-ternatin or DMSO control.

  • Add the luciferase mRNA template to each tube.

  • Start the translation reaction by adding the master mix and ³⁵S-methionine (if applicable) to each tube. The final reaction volume is typically 25-50 µL.

  • Incubate the reactions at 30°C for 60-90 minutes.

  • Stop the reaction. If using ³⁵S-methionine, the products can be analyzed by SDS-PAGE and autoradiography as described in Protocol 2.

  • If using a luciferase reporter, add the luciferase substrate according to the manufacturer's instructions and measure the luminescence using a luminometer.

  • Calculate the percentage of inhibition relative to the DMSO control to determine the effect of (-)-ternatin on in vitro translation.

Conclusion

The methods described in these application notes provide a robust framework for investigating the mechanism of protein synthesis inhibition by (-)-ternatin and its analogs. By employing a combination of cell-based assays, in vitro translation systems, and advanced biochemical and structural techniques, researchers can further elucidate the intricate details of (-)-ternatin's interaction with the eEF1A ternary complex and its downstream cellular consequences. These studies will not only advance our understanding of the fundamental process of protein synthesis but also aid in the development of this promising class of compounds as potential therapeutic agents.

References

Application Notes and Protocols for (-)-Ternatin as a Tool Compound for Studying eEF1A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Ternatin is a cyclic peptide natural product that has been identified as a potent and specific inhibitor of the eukaryotic elongation factor 1A (eEF1A).[1][2] Its high potency and well-defined mechanism of action make it an invaluable tool compound for studying the multifaceted roles of eEF1A in cellular physiology and disease. eEF1A is a crucial GTPase that plays a canonical role in protein synthesis by delivering aminoacyl-tRNA (aa-tRNA) to the ribosome.[3][4] Beyond this, eEF1A has numerous "moonlighting" or non-canonical functions, participating in cytoskeleton organization, protein degradation, viral replication, and various signaling pathways implicated in oncogenesis.[4][5][6]

Synthetic variants, such as Ternatin-4, exhibit up to 500-fold greater potency than the natural product, providing highly effective probes for cellular studies.[1][7] This document provides detailed application notes and protocols for utilizing (-)-Ternatin and its analogs to investigate the functions of eEF1A.

Mechanism of Action

(-)-Ternatin exerts its biological effects by targeting the eEF1A ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA.[1][8] The binding of Ternatin to this complex stalls the translation elongation process. Instead of simply blocking the active site, Ternatin traps the eEF1A ternary complex on the ribosome after GTP hydrolysis but before the release of the aa-tRNA into the ribosomal A-site.[9][10][11] This stalled state prevents the accommodation of the aa-tRNA, thereby halting polypeptide chain elongation.[10]

Recent studies have shown that this Ternatin-induced stalling triggers a specific ribosome-associated quality control (RQC) pathway. The stalled eEF1A is recognized by the E3 ligases RNF14 and RNF25, leading to its ubiquitination and subsequent degradation by the proteasome.[12][13]

cluster_0 Translation Elongation Cycle cluster_1 Ternatin Inhibition cluster_2 Ribosome Quality Control eEF1A_GTP_aa_tRNA eEF1A-GTP-aa-tRNA (Ternary Complex) Ribosome_A_Site Ribosome A-site eEF1A_GTP_aa_tRNA->Ribosome_A_Site Binds to A-site Stalled_Complex Stalled Ribosome Complex (eEF1A trapped) eEF1A_GTP_aa_tRNA->Stalled_Complex Peptide_Elongation Peptide Elongation Ribosome_A_Site->Peptide_Elongation aa-tRNA accommodation eEF1A_GDP eEF1A-GDP Ribosome_A_Site->eEF1A_GDP GTP Hydrolysis, eEF1A release Ribosome_A_Site->Stalled_Complex eEF1A_GDP->eEF1A_GTP_aa_tRNA GEF (eEF1B) Ternatin (-)-Ternatin Ternatin->Stalled_Complex Binds to ternary complex on ribosome Stalled_Complex->Inhibition RNF14_25 RNF14/RNF25 (E3 Ligases) Stalled_Complex->RNF14_25 Recognition Ub_Proteasome Ubiquitination & Proteasomal Degradation RNF14_25->Ub_Proteasome eEF1A Ubiquitination

Caption: Mechanism of (-)-Ternatin action on eEF1A and protein synthesis.

Quantitative Data Summary

The potency of (-)-Ternatin and its synthetic analogs has been quantified across various cancer cell lines. This data is crucial for designing experiments and selecting appropriate concentrations.

CompoundCell LineAssay TypeIC₅₀ ValueReference
(-)-Ternatin (1) HCT116Cell Proliferation (72h)71 ± 10 nM[1]
Ternatin-4-Ala (2) HCT116Cell Proliferation (72h)> 10 µM[1]
Ternatin variant (3) HCT116Cell Proliferation (72h)1.8 ± 0.2 nM[1]
Ternatin-4 (4) HCT116Cell Proliferation (72h)1.0 ± 0.1 nM[1]
Ternatin-4b (epimer) HCT116Cell Proliferation (72h)7.4 ± 1.3 nM[14]
Photo-affinity probe (5) HCT116Cell Proliferation (72h)260 ± 30 nM[1]

Note: Ternatin-4-Ala serves as a crucial negative control due to its lack of activity.[1]

Application Notes

Studying the Canonical Function of eEF1A in Protein Synthesis

(-)-Ternatin is a direct inhibitor of the elongation step of protein synthesis. It can be used to:

  • Acutely Inhibit Protein Synthesis: Unlike genetic methods (siRNA, CRISPR) that have a delayed effect, Ternatin provides immediate inhibition, allowing for the study of the direct consequences of halting protein translation.

  • Dissect Elongation Dynamics: By trapping eEF1A on the ribosome, Ternatin provides a unique tool to study the kinetics and structural dynamics of the elongation process, especially when combined with techniques like single-molecule FRET (smFRET) or cryo-EM.[9][11]

  • Validate eEF1A as a Therapeutic Target: The potent cytotoxic effects of Ternatin in cancer cells highlight the dependency of these cells on high rates of protein synthesis, validating eEF1A as a target for anticancer drug development.[5][7]

Investigating Non-Canonical Functions of eEF1A

By inhibiting eEF1A's primary role, researchers can investigate how this perturbation affects its moonlighting functions. However, care must be taken to distinguish between direct effects on non-canonical functions and indirect effects resulting from protein synthesis inhibition.

  • Cytoskeletal Dynamics: eEF1A is known to bind and bundle actin filaments.[15] Researchers can use Ternatin in conjunction with imaging techniques to explore how trapping eEF1A on ribosomes affects cytoskeletal organization.

  • Signal Transduction: eEF1A is implicated in signaling pathways such as Akt and STAT3.[6] Ternatin can be used to probe the connection between the translational activity of eEF1A and its role in these pathways.

Probing Ribosome-Associated Quality Control (RQC)

The discovery that Ternatin-4 induces the ubiquitination and degradation of eEF1A has opened a new avenue of research.[13]

  • Inducing a Specific Stalled State: Ternatin creates a homogenous population of ribosomes stalled with an occupied A-site, a state that is distinct from those created by other inhibitors (e.g., empty A-site).[13]

  • Identifying RQC Factors: Ternatin can be used in genetic or proteomic screens to identify new components of the RQC pathway that recognize and resolve stalled ribosome complexes. The identification of RNF14 and RNF25 is a prime example of this application.[13]

Ternatin Ternatin-4 Treatment StalledRibosome Ribosome Stalling (eEF1A Trapped at A-site) Ternatin->StalledRibosome GCN1 GCN1 (Collision Sensor) StalledRibosome->GCN1 Sensed by RNF25 RNF25 (E3 Ligase) StalledRibosome->RNF25 Recruited to RNF14 RNF14 (E3 Ligase) GCN1->RNF14 Binds/Recruits eEF1A_Ub eEF1A Ubiquitination RNF14->eEF1A_Ub Catalyzes RPS27A_Ub RPS27A Ubiquitination RNF25->RPS27A_Ub Catalyzes Degradation Proteasomal Degradation of eEF1A eEF1A_Ub->Degradation RPS27A_Ub->eEF1A_Ub Required for

Caption: Ternatin-induced ribosome quality control pathway for eEF1A degradation.

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay to Determine IC₅₀

This protocol is used to determine the concentration of Ternatin that inhibits 50% of cell proliferation.

Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • (-)-Ternatin stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of (-)-Ternatin. For example, create a 10-point, 3-fold serial dilution starting from 10 µM in complete medium. Include a DMSO-only vehicle control.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized values against the log of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Protocol 2: Global Protein Synthesis Inhibition Assay

This protocol measures the rate of new protein synthesis by quantifying the incorporation of a labeled amino acid analog.

Materials:

  • Cell line of interest

  • Complete growth medium

  • (-)-Ternatin stock solution

  • Puromycin or a suitable labeled amino acid analog (e.g., O-propargyl-puromycin (OPP) for click chemistry, ³⁵S-methionine for radioactivity)

  • Lysis buffer

  • Apparatus for detection (e.g., fluorescence microscope for OPP, scintillation counter for ³⁵S-Met, or Western blot for SUnSET technique with puromycin)

Procedure (using OPP and flow cytometry):

  • Cell Culture: Plate cells to be 60-80% confluent on the day of the experiment.

  • Pre-treatment: Treat cells with various concentrations of (-)-Ternatin (and a vehicle control) for a short duration (e.g., 30-60 minutes).

  • Labeling: Add OPP to the culture medium at a final concentration of 20-50 µM and incubate for 30 minutes.

  • Cell Harvest: Harvest the cells by trypsinization, wash with PBS, and fix with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with a saponin-based buffer.

  • Click Reaction: Perform the click chemistry reaction by adding a fluorescent azide (e.g., Alexa Fluor 488 Azide) to label the incorporated OPP, following the manufacturer's protocol.

  • Analysis: Analyze the fluorescence intensity of the cell population using a flow cytometer. A decrease in fluorescence intensity in Ternatin-treated cells compared to the control indicates inhibition of protein synthesis.

cluster_0 Detection Methods Start Seed Cells in Plate Pretreat Pre-treat with Ternatin (or Vehicle Control) Start->Pretreat Label Add Labeled Amino Acid Analog (e.g., OPP, ³⁵S-Met, Puromycin) Pretreat->Label Incubate Short Incubation (e.g., 30-60 min) Label->Incubate Lyse Lyse Cells / Harvest & Fix Incubate->Lyse Detect Detection & Quantification Lyse->Detect Analysis Data Analysis: Compare Treated vs. Control Detect->Analysis WB Western Blot (for Puromycin) Detect->WB FC Flow Cytometry / Microscopy (for OPP) Detect->FC SC Scintillation Counting (for ³⁵S-Met) Detect->SC

Caption: Workflow for a global protein synthesis inhibition assay.

References

Application Notes and Protocols: Development of Photo-affinity Probes for (-)-Ternatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Ternatin is a cyclic heptapeptide natural product that has demonstrated potent cytotoxic and anti-adipogenic activities. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. Photo-affinity labeling (PAL) is a powerful technique for identifying the cellular targets of bioactive small molecules. This document provides detailed application notes and protocols for the development and utilization of photo-affinity probes for (-)-Ternatin, enabling the identification and characterization of its protein interactome. The primary target of (-)-Ternatin has been identified as the eukaryotic translation elongation factor 1A (eEF1A) ternary complex.[1][2] These protocols are intended to guide researchers in synthesizing and applying these chemical tools to further investigate the biology of (-)-Ternatin and its derivatives.

Data Presentation

The following table summarizes the biological activity of (-)-Ternatin and its synthetic variants. While a specific IC50 value for the photo-affinity probe itself is not explicitly reported in the primary literature, the data for the parent compound and its optimized analog provide a benchmark for the probe's expected potency.

CompoundDescriptionIC50 (HCT116 cells)TargetReference
(-)-Ternatin Natural Product71 ± 10 nMeEF1A ternary complex--INVALID-LINK--
Ternatin-4 Optimized Synthetic Variant4.6 ± 1.0 nMeEF1A ternary complex--INVALID-LINK--
Photo-affinity Probe 5 Clickable probe with photo-leucine and alkyne modificationsNot explicitly reportedeEF1A ternary complex--INVALID-LINK--

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway inhibited by (-)-Ternatin and the general experimental workflow for utilizing a photo-affinity probe to identify its target.

Ternatin_Signaling_Pathway cluster_translation Protein Translation Elongation eEF1A_GTP_aa-tRNA eEF1A-GTP-aa-tRNA Ternary Complex Ribosome Ribosome (A-site) eEF1A_GTP_aa-tRNA->Ribosome Delivery of aminoacyl-tRNA Polypeptide Nascent Polypeptide Ribosome->Polypeptide Peptide bond formation Ternatin_Probe (-)-Ternatin Photo-affinity Probe Ternatin_Probe->eEF1A_GTP_aa-tRNA Binding and Inhibition

Caption: Signaling pathway illustrating the inhibition of protein translation by the (-)-Ternatin photo-affinity probe.

Photo_Affinity_Labeling_Workflow Probe_Synthesis 1. Synthesis of (-)-Ternatin Photo-affinity Probe Cell_Treatment 2. Incubate Probe with Cells or Cell Lysate Probe_Synthesis->Cell_Treatment UV_Irradiation 3. UV Irradiation (e.g., 365 nm) to Induce Cross-linking Cell_Treatment->UV_Irradiation Click_Chemistry 4. 'Click' Chemistry (e.g., with Biotin-Azide) UV_Irradiation->Click_Chemistry Enrichment 5. Enrichment of Biotinylated Proteins (Streptavidin beads) Click_Chemistry->Enrichment Analysis 6. Proteomic Analysis (e.g., LC-MS/MS) Enrichment->Analysis

Caption: General experimental workflow for target identification using a clickable photo-affinity probe.

Experimental Protocols

Protocol 1: Synthesis of (-)-Ternatin Photo-affinity Probe

This protocol describes a generalized approach for the solid-phase peptide synthesis (SPPS) of a clickable photo-affinity probe of (-)-Ternatin, based on the structure of "photo-ternatin 5" reported by Carelli et al.[1][2] This probe incorporates a photo-reactive leucine analog (photo-leucine) and a terminal alkyne for click chemistry.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-L-photo-leucine

  • Fmoc-L-propargylglycine

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DODT (3,6-Dioxa-1,8-octanedithiol)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (e.g., Fmoc-L-Alanine) by dissolving it with DIC and OxymaPure in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

  • Iterative Synthesis: Repeat steps 2 and 3 for each amino acid in the (-)-Ternatin sequence, incorporating Fmoc-L-photo-leucine and Fmoc-L-propargylglycine at the desired positions to introduce the photo-reactive and clickable functionalities, respectively.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water/DODT (92.5:2.5:2.5:2.5) for 2-3 hours at room temperature.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Cyclization:

    • Dissolve the linear peptide in a solution of DMF containing a coupling reagent such as HATU and DIPEA.

    • Stir the reaction at room temperature overnight to facilitate head-to-tail cyclization.

  • Purification:

    • Purify the crude cyclic peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect and lyophilize the fractions containing the pure photo-affinity probe.

  • Characterization: Confirm the identity and purity of the synthesized probe by mass spectrometry (e.g., ESI-MS) and NMR.

Protocol 2: Photo-affinity Labeling of Cellular Targets

This protocol details the procedure for using the synthesized (-)-Ternatin photo-affinity probe to label its interacting proteins in cultured cells, followed by enrichment and identification.

Materials:

  • HEK293T cells (or other relevant cell line)

  • (-)-Ternatin photo-affinity probe

  • (-)-Ternatin or a non-photoreactive analog (for competition experiment)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-azide

  • Copper(I) sulfate (CuSO4)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • SDS-PAGE gels and reagents

  • Western blotting apparatus and reagents

  • Mass spectrometer for proteomic analysis

Procedure:

  • Cell Culture and Treatment:

    • Culture HEK293T cells to ~80-90% confluency.

    • Treat the cells with varying concentrations of the (-)-Ternatin photo-affinity probe (e.g., 0.1 to 10 µM) in serum-free media for a defined period (e.g., 1-2 hours) at 37°C.

    • For competition experiments, pre-incubate cells with an excess of (-)-Ternatin or a non-photoreactive analog for 30 minutes before adding the photo-affinity probe.

  • UV Cross-linking:

    • Wash the cells twice with cold PBS to remove unbound probe.

    • Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes. The optimal time and distance from the UV source should be empirically determined.

  • Cell Lysis:

    • Lyse the cells in cold lysis buffer.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Click Chemistry Reaction:

    • To the cell lysate, add biotin-azide, CuSO4, TCEP, and TBTA.

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated protein-probe complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis by SDS-PAGE and Western Blotting:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and visualize by Coomassie staining or silver staining.

    • For confirmation, transfer the separated proteins to a PVDF membrane and perform a Western blot using an anti-biotin antibody or streptavidin-HRP conjugate.

  • Identification of Labeled Proteins by Mass Spectrometry:

    • For unbiased target identification, elute the proteins from the streptavidin beads and subject them to in-solution or on-bead tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins that are specifically labeled with the photo-affinity probe and competed by the parent compound using proteomic data analysis software.

References

Application Notes and Protocols for In Vitro Potency Testing of (-)-Ternatin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro potency of the cyclic peptide (-)-Ternatin, a known inhibitor of protein synthesis. The primary mechanism of action for (-)-Ternatin is the targeting of the eukaryotic translation elongation factor-1A (eEF1A) ternary complex, leading to cytotoxic effects in cancer cells. The following protocols describe cell-based assays to quantify the anti-proliferative and protein synthesis inhibitory activities of (-)-Ternatin and its analogs.

Data Presentation: Potency of (-)-Ternatin and Analogs

The following table summarizes the in vitro potency of (-)-Ternatin and a potent synthetic analog across various cancer cell lines. Potency is expressed as the half-maximal inhibitory concentration (IC50).

CompoundCell LineAssay TypeIC50 (nM)Reference
(-)-Ternatin (1)HCT116Cell Proliferation71 ± 10[1]
Synthetic Analog (4)HCT116Cell Proliferation4.6 ± 1.0[1]
(-)-Ternatin (1)Various (21 cell lines)Cell ProliferationWide range[1]
Synthetic Analog (4)Various (21 cell lines)Cell Proliferation20- to >500-fold more potent than (1)[1]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of (-)-Ternatin on the proliferation of HCT116 human colon cancer cells using a colorimetric MTT assay.[2][3][4][5][6][7] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]

Materials:

  • HCT116 cells (ATCC CCL-247)

  • McCoy's 5a Medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • (-)-Ternatin stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • DMSO (Dimethyl sulfoxide)

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HCT116 cells in McCoy's 5a medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[8]

    • Trypsinize and resuspend the cells.

    • Seed 3,000 cells per well in 100 µL of culture medium in a 96-well plate.[2]

    • Incubate the plate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of (-)-Ternatin in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted (-)-Ternatin solutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[2]

    • Incubate the plate for 4 hours at 37°C.[2]

    • After 4 hours, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[5]

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protein Synthesis Inhibition Assay (35S-Methionine Incorporation)

This protocol measures the rate of new protein synthesis by quantifying the incorporation of 35S-labeled methionine into proteins in cells treated with (-)-Ternatin.[9][10]

Materials:

  • HCT116 cells

  • Complete culture medium (as described above)

  • Methionine-free culture medium

  • 35S-Methionine

  • (-)-Ternatin stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid

  • Scintillation counter

  • Glass fiber filters

Protocol:

  • Cell Culture and Treatment:

    • Seed HCT116 cells in a suitable multi-well plate and grow to ~80% confluency.

    • Wash the cells with PBS and then incubate in methionine-free medium for 1 hour to deplete intracellular methionine stores.

    • Treat the cells with various concentrations of (-)-Ternatin (and a vehicle control) in methionine-free medium for 1 hour.

  • Radiolabeling:

    • Add 35S-Methionine to each well to a final concentration of 10-50 µCi/mL.

    • Incubate for 30-60 minutes at 37°C.

  • Protein Precipitation and Quantification:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells and precipitate the proteins by adding ice-cold 10% TCA.

    • Incubate on ice for 30 minutes.

    • Collect the protein precipitate by filtering the solution through glass fiber filters.[11]

    • Wash the filters with 5% TCA and then with ethanol.[11]

    • Dry the filters and place them in scintillation vials with scintillation fluid.[11]

  • Data Analysis:

    • Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

    • Normalize the CPM of treated samples to the CPM of the vehicle control to determine the percentage of protein synthesis inhibition.

    • Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Visualizations

cluster_0 (-)-Ternatin (-)-Ternatin eEF1A-GTP-tRNA eEF1A-GTP-tRNA Ternary Complex (-)-Ternatin->eEF1A-GTP-tRNA Binds to & Inhibits Ribosome Ribosome eEF1A-GTP-tRNA->Ribosome Delivers aminoacyl-tRNA Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Elongation Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation Enables

Caption: Signaling pathway of (-)-Ternatin's inhibitory action on protein synthesis.

cluster_workflow Cell Proliferation Assay Workflow A Seed HCT116 cells in 96-well plate B Incubate overnight A->B C Treat with (-)-Ternatin (serial dilutions) B->C D Incubate for 72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Experimental workflow for the MTT-based cell proliferation assay.

cluster_workflow_protein Protein Synthesis Inhibition Assay Workflow P1 Seed and culture HCT116 cells P2 Deplete methionine P1->P2 P3 Treat with (-)-Ternatin P2->P3 P4 Add 35S-Methionine P3->P4 P5 Incubate for 30-60 min P4->P5 P6 Lyse cells and precipitate proteins (TCA) P5->P6 P7 Collect precipitate on filters P6->P7 P8 Measure radioactivity (Scintillation counting) P7->P8 P9 Calculate % inhibition and IC50 P8->P9

Caption: Workflow for the 35S-Methionine incorporation assay.

References

Troubleshooting & Optimization

Technical Support Center: Ternatin B Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ternatin B, specifically addressing its stability in acidic environments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is losing its characteristic blue color after acidification. What is happening?

A1: The blue color of this compound is characteristic of its stable molecular structure in weakly acidic to neutral pH.[1] Under strong acidic conditions (pH < 3), the flavylium cation form of the anthocyanin core is favored, which is typically red or purple.[2][3] However, prolonged exposure to strong acid can lead to irreversible degradation of the molecule, resulting in a complete loss of color.[2] The complex structure of this compound, with its polyacylation, generally provides significant stability, but this can be overcome by harsh acidic conditions.[1][4][5]

Q2: What are the likely degradation pathways for this compound in strong acidic conditions?

A2: Based on the known degradation of complex anthocyanins and peptides, two primary degradation pathways are likely for this compound in strong acid:

  • Acid Hydrolysis of Glycosidic Bonds: The glycosidic linkages connecting the glucose units to the delphinidin core and to each other are susceptible to acid-catalyzed hydrolysis.[2][6][7] This would lead to the stepwise loss of glucose and p-coumaric acid groups, ultimately yielding the less stable delphinidin aglycone. The rate of hydrolysis can be influenced by the type of sugar and the bond's position on the molecule.[6]

  • Acid Hydrolysis of Amide Bonds: The amide linkages within the p-coumaroyl-glucose side chains are analogous to peptide bonds and can be cleaved by acid hydrolysis.[8][9] This would also result in the loss of parts of the protective side chains, exposing the core to further degradation.

Q3: Can I prevent the degradation of this compound in my acidic experimental setup?

A3: Preventing degradation entirely in strong acid may be challenging. However, you can take steps to minimize it:

  • pH Optimization: Determine the lowest acceptable pH for your experiment. This compound is exceptionally stable in weakly acidic conditions.[1][10] If possible, conduct your experiments in the pH range of 4-6 to maintain stability.[11]

  • Temperature Control: Perform your experiments at the lowest possible temperature. Elevated temperatures significantly accelerate the rate of acid hydrolysis.[11]

  • Minimize Exposure Time: Reduce the duration of this compound's exposure to strongly acidic conditions.

  • Use of Stabilizing Excipients: While specific data for this compound is unavailable, the use of co-solvents or encapsulating agents could potentially shield the molecule from the acidic environment. Further research in this area would be required.

Q4: How can I analyze the degradation products of my this compound sample?

A4: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful technique for identifying and quantifying this compound and its degradation products.[12][13]

  • HPLC with Diode-Array Detection (DAD): This allows for the separation of compounds in your sample and provides UV-Vis spectra, which can help in the initial identification of anthocyanin-related structures.

  • Mass Spectrometry (MS): Provides mass-to-charge ratio data, enabling the identification of the molecular weights of the parent molecule and its fragments, which is crucial for elucidating the degradation pathway.[12]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Rapid loss of blue color upon acidification to pH < 3 Protonation of the anthocyanin chromophore to the flavylium cation form. This is an expected and reversible color change.If the experiment allows, readjust the pH to > 4 to see if the blue color returns. If not, degradation may have occurred.
Complete and irreversible loss of color over time in acid Degradation of the this compound molecule, likely through hydrolysis of glycosidic and/or amide bonds.1. Analyze the sample using HPLC-MS to identify degradation products. 2. Optimize experimental conditions: increase pH, lower temperature, and reduce incubation time.
Appearance of multiple new peaks in HPLC chromatogram Formation of various degradation products from the breakdown of this compound.Use HPLC-MS/MS to fragment the new peaks and identify their structures. This will help to map the degradation pathway.
Precipitation or aggregation in the sample Loss of solubility of this compound or its degradation products at low pH.1. Try different acidic buffers or co-solvents to improve solubility. 2. Analyze the precipitate separately to determine its composition.

Experimental Protocols

Protocol 1: Assessing the pH Stability of this compound

Objective: To determine the rate of this compound degradation at different pH values.

Materials:

  • Purified this compound

  • Buffer solutions of varying pH (e.g., pH 2, 3, 4, 5, 6, and 7)

  • HPLC-grade water, acetonitrile, and formic acid

  • HPLC-DAD/MS system

Methodology:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., 50% ethanol).

  • Dilute the this compound stock solution into each of the buffer solutions to a final concentration of 100 µg/mL.

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by HPLC-DAD/MS.

    • HPLC Conditions: C18 column, gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid).

    • DAD Detection: Monitor at the characteristic absorbance maxima of this compound (around 600 nm) and its potential degradation products (e.g., 280 nm for phenolic compounds).

    • MS Detection: Use electrospray ionization (ESI) in positive mode to detect the parent ion of this compound and its fragments.

  • Quantify the peak area of the intact this compound at each time point to determine the degradation rate.

Protocol 2: Identification of this compound Degradation Products

Objective: To identify the chemical structures of the major degradation products of this compound in strong acid.

Materials:

  • Purified this compound

  • Strongly acidic solution (e.g., 0.1 M HCl, pH 1)

  • HPLC-grade water, acetonitrile, and formic acid

  • HPLC-MS/MS system

Methodology:

  • Incubate a solution of this compound (e.g., 1 mg/mL) in the strongly acidic solution at a controlled temperature (e.g., 50°C) to accelerate degradation.

  • After a significant amount of degradation has occurred (e.g., 24 hours, or until color loss is observed), neutralize the solution.

  • Analyze the sample by HPLC-MS/MS.

  • Separate the degradation products using the HPLC method described in Protocol 1.

  • For each major degradation product peak, perform MS/MS fragmentation.

  • Analyze the fragmentation patterns to deduce the structures of the degradation products. Compare the masses of the fragments to the expected masses of the delphinidin core, glucose, and p-coumaric acid.

Visualizations

TernatinB_Degradation_Pathway TernatinB This compound (Intact Molecule) Intermediate1 Partially Deglycosylated This compound TernatinB->Intermediate1 Acid Hydrolysis (Glycosidic Bonds) Intermediate2 Partially Deacylated This compound TernatinB->Intermediate2 Acid Hydrolysis (Amide Bonds) Aglycone Delphinidin Aglycone Intermediate1->Aglycone Sugars Glucose & p-Coumaric Acid (Released) Intermediate1->Sugars Intermediate2->Aglycone Intermediate2->Sugars DegradationProducts Further Degradation Products Aglycone->DegradationProducts Ring Cleavage

Caption: Proposed degradation pathway of this compound in strong acidic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Prep Prepare this compound solutions in acidic buffers Incubate Incubate at controlled temperature and time points Prep->Incubate HPLC HPLC Separation (C18 column) Incubate->HPLC DAD DAD Detection (Monitor Wavelengths) HPLC->DAD MS MS & MS/MS Analysis (Identify Fragments) HPLC->MS Quantify Quantify Degradation Rate DAD->Quantify Identify Identify Degradation Products MS->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: General experimental workflow for studying this compound stability.

References

Technical Support Center: Large-Scale Extraction of Ternatin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ternatin B. This resource provides troubleshooting guidance and answers to frequently asked questions related to the challenges in the large-scale extraction and purification of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a type of polyacylated anthocyanin, a natural pigment found in the petals of the Butterfly Pea (Clitoria ternatea) flower.[1][2] These compounds are responsible for the flower's vibrant blue color.[3] Ternatins are derivatives of delphinidin and are noted for their unique stability compared to other anthocyanins, which is attributed to their complex structure involving multiple acyl and glucosyl groups.[4][5][6]

Q2: What are the primary challenges in the large-scale extraction of this compound?

The main obstacles to producing this compound on a large scale include:

  • Low Concentration: Bioactive compounds in natural sources are often present in very low concentrations, making it difficult to obtain large quantities.[7]

  • Complex Mixture: The extract from Clitoria ternatea petals contains a mixture of various ternatin analogues (A1, A2, B1, B2, D1, D2, etc.), which complicates the isolation of pure this compound.[1][8]

  • Structural Complexity: The intricate structure of ternatins makes them difficult to synthesize chemically on a large scale, reinforcing the reliance on extraction.[9]

  • Instability: Like other anthocyanins, ternatins are susceptible to degradation from factors such as high temperature, extreme pH levels, light, and oxygen.[4][5][6]

  • Purification Difficulties: Separating this compound from other structurally similar ternatins requires advanced and often costly chromatographic techniques.[8]

  • Scalability: Methods that work well in a laboratory setting, such as HPLC, are often expensive and yield small quantities, making them challenging to scale up for industrial production.[8][10][11]

Q3: Which extraction solvents are most effective for this compound?

The choice of solvent depends on the intended application. For food and pharmaceutical uses, non-toxic "green" solvents are preferred.

  • Distilled Water: Considered the best solvent for food applications as it is non-toxic, non-flammable, and inexpensive.[4][5] Hot water extraction can be effectively used.[4][5] Distilled water has been shown to be a better solvent than ethanol for extracting anthocyanins from Butterfly Pea flowers.[12]

  • Ethanol/Methanol: Hydroalcoholic solutions (e.g., 50% ethanol) are also used.[5] However, methanol is categorized as a class 2 solvent due to its toxicity and should be avoided for food applications.[4][5]

Q4: How can I improve the yield of my ternatin extraction?

Several modern extraction techniques can significantly increase yields compared to traditional maceration:

  • Ultrasound-Assisted Extraction (UAE): This method can increase the extraction yield of anthocyanins by over 246% compared to conventional methods.[1]

  • Microwave-Assisted Extraction (MAE): MAE is more efficient than conventional heating methods for extracting anthocyanins from C. ternatea.[1]

  • Optimization: Using Response Surface Methodology (RSM) to optimize parameters like temperature, time, and liquid-to-solid ratio can significantly enhance extraction efficiency.[1]

Q5: What are the optimal conditions for storing this compound extracts?

Ternatin stability is highly dependent on storage conditions.

  • Temperature: Stability decreases as temperature increases.[13] For long-term storage, keeping extracts at 4°C is recommended.[6][13] Degradation is noticeable at temperatures above 70-80°C.[1]

  • pH: Ternatins are most stable and maintain their blue color in a slightly acidic to neutral pH range (around pH 3.2 to 7).[4][6] Alkaline conditions (pH > 8) should be avoided.[6]

  • Light: Ternatins exhibit poor photostability.[4][5] Extracts should be stored in the dark or in amber-colored containers to prevent degradation.

Q6: Are there alternatives to natural extraction for producing this compound?

While extraction from C. ternatea is the current primary method, research is exploring alternatives:

  • Chemical Synthesis: While the complex structure of ternatins makes total synthesis challenging, it remains a potential route for producing pure compounds and their analogues.[11][14]

  • Heterologous Expression: This involves transferring the biosynthetic gene cluster for a natural product into a well-characterized host organism (like E. coli or yeast) for production.[15][16] This approach could offer a more sustainable and scalable production method in the future.[17]

Troubleshooting Guides

Issue 1: Low Extraction Yield

  • Question: My ternatin yield is significantly lower than reported in the literature. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors. Systematically review your process:

    • Extraction Method: Are you using a conventional method like maceration? Consider switching to a more efficient technique like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to dramatically increase yields.[1]

    • Source Material Variability: The concentration of ternatins can vary between different batches of Clitoria ternatea flowers due to environmental conditions and genetics.[8] If possible, source high-quality, freshly dried petals. Fresh flowers have been shown to contain significantly higher levels of anthocyanins than dried ones.[18]

    • Extraction Parameters: Ensure your parameters are optimized. Review your solid-to-solvent ratio, extraction time, and temperature. An excessively high temperature (>80°C) can lead to degradation rather than increased yield.[1]

    • Solvent Choice: While water is a good solvent, a hydroalcoholic solution might be more effective in some protocols. However, ensure the solvent is appropriate for your downstream applications.[5]

Issue 2: Sample Degradation (Loss of Blue Color)

  • Question: My extract is losing its characteristic blue color during or after processing. How can I prevent this degradation?

  • Answer: Color loss indicates the degradation of the ternatin anthocyanins. This is a common issue caused by environmental factors.

    • Control Temperature: Avoid excessive heat at all stages. Use an optimal extraction temperature (around 70°C) and cool the extract promptly.[1] For storage, refrigeration (4°C) is crucial.[6]

    • Maintain pH: The blue color of ternatins is most stable in a pH range of approximately 3.2 to 5.2.[4] Buffer your solutions if necessary to prevent shifts to alkaline conditions, which can cause degradation.

    • Protect from Light: Anthocyanins are light-sensitive.[4] Perform extractions in a dimly lit room and use amber glassware or containers wrapped in aluminum foil for all steps, including storage.

    • Minimize Oxygen Exposure: Oxidative degradation can occur. While often a smaller factor than temperature and pH, using degassed solvents or blanketing the extract with an inert gas like nitrogen can help preserve stability during long-term storage.

Issue 3: Difficulty in Isolating Pure this compound

  • Question: My extract contains multiple ternatin peaks in my HPLC analysis, and I am struggling to purify this compound. What are the best purification strategies?

  • Answer: The co-extraction of multiple, structurally similar ternatins is a major challenge.[8] A multi-step chromatographic approach is usually required.

    • Initial Fractionation: Use a lower-cost method like column chromatography for initial separation of the crude extract. This can help enrich the fraction containing this compound and remove many other compounds.[8]

    • High-Resolution Separation: For final purification, High-Performance Liquid Chromatography (HPLC) is necessary.

      • Method: A multi-step preparative HPLC process is often required for optimal results.[8]

      • Column: A C18 reverse-phase column is typically used.

      • Mobile Phase: A gradient of acidified water and an organic solvent (like methanol or acetonitrile) is standard for separating anthocyanins.

    • Cost vs. Purity: Be aware of the trade-offs. TLC is low-cost but yields small quantities. Column chromatography offers higher yields but with lower resolution. HPLC provides excellent separation but is costly and difficult to scale.[8]

Quantitative Data Summary

Table 1: Comparison of Ternatin Extraction Parameters and Yields

Extraction MethodSolventOptimized TemperatureTypical YieldReference
Conventional MacerationDistilled WaterRoom Temperature4.84 mg/g Butterfly Pea[12]
Conventional HeatingWater70°CNot specified, but yield increases up to this temp[1]
Ultrasound-Assisted (UAE)WaterNot specifiedYield increased by 246.5% vs. 95% Methanol[1]
Microwave-Assisted (MAE)WaterNot specifiedMore efficient than conventional heating[1]
Response Surface (RSM)50% Ethanol61°C114–132 mg/L (Anthocyanins)[1]

Table 2: Influence of Environmental Factors on Ternatin Stability

FactorConditionEffect on StabilityRecommendationReference
pH Acidic (3.2 - 5.2)High Stability (Intense Blue Color)Maintain this pH range for processing and storage.[4]
Neutral (~7.0)Very High Stability Optimal for long-term storage if color is not critical.[6]
Alkaline (>8.0)Low Stability (Degradation)Avoid alkaline conditions.[6]
Temperature 4°CHigh Stability Ideal for long-term storage.[6][13]
25°CModerate StabilitySuitable for short-term storage.[6]
70°CReduced StabilityOptimal for extraction, but limit exposure time.[1]
>80°CLow Stability (Degradation)Avoid exceeding this temperature.[1]
Light Exposure to LightLow Stability (Photodegradation)Store in dark/amber containers.[4][5]

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Ternatins

This protocol is a generalized methodology based on principles that have shown to significantly improve anthocyanin yield.

  • Preparation:

    • Use fresh or freshly dried Clitoria ternatea petals. If using dried petals, grind them into a fine powder to increase surface area.

  • Extraction:

    • Combine the petal powder with distilled water at a solid-to-solvent ratio of 1:20 (w/v).

    • Place the vessel in an ultrasonic bath.

    • Apply ultrasound at a frequency of 40 kHz for approximately 30 minutes.

    • Maintain the temperature of the water bath at or below 60°C to prevent thermal degradation.

  • Purification:

    • Filter the mixture through Whatman No. 1 filter paper or use centrifugation (e.g., 5000 rpm for 15 minutes) to separate the solid residue.

    • Collect the supernatant, which is the crude ternatin extract.

  • Storage:

    • Store the extract in an amber bottle at 4°C. For longer-term storage, consider concentrating the extract under vacuum and storing it as a powder or frozen solution.

Visualizations

G General Workflow for this compound Extraction and Purification cluster_extraction Extraction cluster_purification Purification cluster_final Final Product RawMaterial Clitoria ternatea Petals (Fresh or Dried) Grinding Grinding/Milling RawMaterial->Grinding Extraction Ultrasound-Assisted Extraction (Water, <60°C) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration CrudeExtract Crude Ternatin Extract Filtration->CrudeExtract ColumnChrom Column Chromatography (Initial Fractionation) CrudeExtract->ColumnChrom HPLC Preparative HPLC (High Purity Separation) ColumnChrom->HPLC PureTernatinB Purified this compound HPLC->PureTernatinB Analysis QC Analysis (HPLC, MS, NMR) PureTernatinB->Analysis

Caption: A flowchart of the general workflow for extracting and purifying this compound.

G Key Factors Causing this compound Degradation center This compound Degradation Temp High Temperature (> 70-80°C) Temp->center Thermal Breakdown pH Alkaline pH (> 8.0) pH->center Structural Rearrangement Light UV/Visible Light Exposure Light->center Photodegradation Oxygen Oxidation Oxygen->center Oxidative Cleavage G Simplified Ternatin Biosynthesis Pathway cluster_precursors Precursors cluster_core_synthesis Core Flavonoid Synthesis cluster_modification Ternatin Formation 4-coumaroyl-CoA 4-coumaroyl-CoA Naringenin Naringenin 4-coumaroyl-CoA->Naringenin CHS, CHI Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Dihydromyricetin Dihydromyricetin Naringenin->Dihydromyricetin F3H, F3'5'H Leucodelphinidin Leucodelphinidin Dihydromyricetin->Leucodelphinidin DFR Delphinidin Delphinidin Leucodelphinidin->Delphinidin ANS Delphinidin-3-O-glucoside Delphinidin-3-O-glucoside Delphinidin->Delphinidin-3-O-glucoside GT Ternatin C5 Ternatin C5 Delphinidin-3-O-glucoside->Ternatin C5 Further Glycosylation & Acylation Ternatins (A, B, D) Ternatins (A, B, D) Ternatin C5->Ternatins (A, B, D) Addition of Acyl & Glucosyl Groups (AT, GT)

References

Technical Support Center: Optimizing Ternatin Yield from Clitoria ternatea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for optimizing the yield of compounds from Clitoria ternatea (Butterfly Pea).

A critical point of clarification is the nomenclature of "Ternatins." Scientific literature predominantly uses the term Ternatins (e.g., Ternatin A1, B2, C5) to refer to a class of complex anthocyanins , which are the water-soluble pigments responsible for the flower's vibrant blue color[1][2]. However, C. ternatea is also a rich source of another class of pharmacologically significant molecules: the cyclotides , which are ultra-stable cyclic peptides with insecticidal and other bioactive properties[3][4].

This guide will primarily focus on the optimization of anthocyanin Ternatins . It will also provide a dedicated section to address the extraction and biosynthesis of cyclotides to avoid confusion and provide a comprehensive resource for drug development professionals.

Part 1: Optimizing Anthocyanin Ternatin Yield

This section addresses the extraction and purification of the blue anthocyanin pigments from Clitoria ternatea flowers.

Frequently Asked Questions (FAQs)

Q1: What are Ternatins and why are they unique? A: Ternatins are a group of highly stable, polyacylated anthocyanins derived from delphinidin 3,3′,5′-triglucoside[1]. Their complex structure, featuring multiple aromatic acyl groups, contributes to their remarkable stability in terms of heat and pH compared to simpler anthocyanins. This makes them highly desirable as natural blue food colorants and for other applications[5][6].

Q2: Should I use fresh or dried flower petals for extraction? A: Fresh flower petals generally yield a significantly higher concentration of total anthocyanins compared to dried petals. One study reported a total anthocyanin content of 551,063 mg/L in fresh flowers versus 217,086 mg/L in dried flowers when using methanol extraction[7]. However, dried petals offer advantages in terms of storage stability and ease of handling for large-scale processing. The choice depends on logistical constraints and the desired final concentration.

Q3: What is the most effective and safest solvent for extracting Ternatins? A: The choice of solvent depends on the final application.

  • For Food & Beverage Applications: Hot water is a highly effective and safe solvent. It can be used successfully on both fresh and dried petals and avoids the use of hazardous organic solvents[1][8].

  • For Research & High-Purity Applications: Hydro-alcoholic solutions (e.g., 50% ethanol or 50% methanol) are commonly used to extract Ternatins[1]. Acidifying the solvent (e.g., with HCl to pH 4.5 or with 2% formic acid) can improve stability and extraction efficiency[9][10].

Q4: My extract color is fading or changing. What is causing this instability? A: Ternatin stability is influenced by several factors:

  • pH: The intense blue color is most stable in a mildly acidic to neutral pH range (approx. 3.2 to 5.4)[1][8]. At very low pH (e.g., pH 1), the stable red flavylium cation form predominates, while at higher pH, the color can degrade.

  • Light: Ternatins exhibit lower photostability compared to their thermal stability. Extracts should be protected from direct light during processing and storage to prevent degradation[1][8].

  • Temperature: While relatively heat-stable, prolonged exposure to high temperatures (>80°C) will accelerate degradation[6]. For storage, refrigeration (4°C) or freezing is highly recommended. One study showed 100% stability at 4°C compared to 86% at room temperature over 28 days[10].

Troubleshooting Guide
Issue EncounteredProbable CauseRecommended Solution
Low Extraction Yield 1. Inefficient solvent penetration. 2. Suboptimal extraction parameters. 3. Poor quality plant material.1. Reduce the particle size of dried petals by grinding to increase surface area[11]. 2. Employ non-conventional methods like Ultrasound-Assisted Extraction (UAE), which can increase yield by over 200% compared to conventional methods[1][11]. Optimize temperature, time, and solvent ratio. 3. Use fresh petals or properly stored, recently dried petals.
Co-extraction of Impurities Non-specific solvent action is pulling out other compounds like sugars, proteins, and flavonol glycosides[2].Implement a purification step after initial extraction. Solid-phase extraction (SPE) using C18 or Amberlite XAD resins can effectively enrich the anthocyanin fraction[12][13].
Difficulty Separating Different Ternatins Ternatins are a complex mixture of structurally similar molecules (e.g., Ternatin B1, B2, D1)[2][11].High-Performance Liquid Chromatography (HPLC) or preparative HPLC is required for high-purity separation of individual Ternatin compounds[14].
Inconsistent Results Between Batches Natural variation in plant biochemistry due to genetics, growing conditions (e.g., soil nutrients), and harvest time[14][15].Standardize plant material as much as possible. If feasible, use a single cultivar (e.g., 'Milgarra') and control for harvest maturity[16]. Always run a standard with your analytical methods for relative quantification.
Quantitative Data on Extraction Optimization

The following table summarizes findings from various studies on optimizing Ternatin extraction.

MethodSolventKey Parameters OptimizedOptimal ConditionsReported Yield / OutcomeReference
Conventional Solvent Extraction Water-HClBlanching Time, Extraction Temp, Extraction Time6 min blanching, 60°C, 30 min extractionOptimized for highest volume and total anthocyanin content.[10]
Ultrasound-Assisted Extraction (UAE) WaterTemperature, Time, Petal/Solvent Ratio80°C, 50 min, 7% petal/solvent246.5% higher anthocyanin yield compared to conventional ethanolic extraction.[5][11]
Response Surface Methodology (RSM) 50% EthanolSolid/Liquid Ratio, Time, Temperature23:1 ratio, 46 min, 60.6°C132.76 mg Delphinidin-Glucoside Equivalents / L[5]
Maceration MethanolPlant Material StateFresh Petals551,063 mg/L (Fresh) vs. 217,086 mg/L (Dried)[7]
Experimental Protocols

Protocol 1: Ultrasound-Assisted Water Extraction (for Food-Grade Applications) This protocol is adapted from methodologies favoring high yield and safety[5][11].

  • Preparation: Use powdered, dried C. ternatea petals.

  • Mixing: Prepare a suspension of 7% (w/v) petal powder in distilled water (e.g., 7 g of powder in 100 mL of water).

  • Ultrasonication: Place the vessel in an ultrasonic bath. Set the temperature to 80°C and sonicate for 50 minutes.

  • Filtration: After extraction, filter the mixture through cheesecloth or a vacuum filter to remove solid plant material.

  • Centrifugation: Centrifuge the filtrate at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining fine particles.

  • Storage: Decant the supernatant. Store the aqueous extract in a light-protected container at 4°C.

Protocol 2: Enriched Anthocyanin Fraction (for Research Applications) This protocol combines solvent extraction with a purification step[12][13].

  • Extraction: Extract 5g of lyophilized flower powder with 50 mL of methanol:water (60:40, v/v) using sonication for 60 minutes at room temperature.

  • Clarification: Centrifuge the extract at 21,000 x g for 30 minutes. Filter the supernatant through a 0.2 µm PVDF syringe filter.

  • Purification (SPE):

    • Activate a C18 Solid-Phase Extraction cartridge (200 mg) by passing 6 mL of 100% methanol, followed by 6 mL of water.

    • Load the filtered extract onto the cartridge.

    • Wash the cartridge with 6 mL of water to remove highly polar impurities like sugars.

    • Elute the enriched Ternatin fraction with 6 mL of methanol.

  • Final Step: The methanol fraction can be concentrated to dryness under vacuum and reconstituted in a suitable solvent for analysis (e.g., by HPLC).

Visualizations

// Nodes Plant [label="Plant Material\n(Fresh or Dried Petals)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prep [label="Preparation\n(Grinding / Powdering)", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction\n(e.g., UAE with Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration / Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Crude [label="Crude Anthocyanin Extract", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(e.g., Solid-Phase Extraction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pure [label="Enriched Ternatin Fraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analysis\n(HPLC / UV-Vis)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Plant -> Prep; Prep -> Extraction; Extraction -> Filtration; Filtration -> Crude; Crude -> Purification [label="For Research"]; Crude -> Analysis [label="For Food Grade"]; Purification -> Pure; Pure -> Analysis; } dot Caption: General workflow for Ternatin extraction and analysis.

// Central Node Ternatin [label="Ternatin Stability", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=doublecircle];

// Factor Nodes pH [label="pH Level", fillcolor="#FBBC05", fontcolor="#202124"]; Light [label="Light Exposure", fillcolor="#FBBC05", fontcolor="#202124"]; Temp [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Oxygen [label="Oxygen", fillcolor="#FBBC05", fontcolor="#202124"];

// Outcome Nodes Stable [label="Stable Blue Color\n(pH 3.2 - 5.4, Low Temp, Dark)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; Degraded [label="Degradation / Color Loss\n(High pH, UV Light, High Temp)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle];

// Edges pH -> Ternatin; Light -> Ternatin; Temp -> Ternatin; Oxygen -> Ternatin; Ternatin -> Stable [arrowhead=vee]; Ternatin -> Degraded [arrowhead=vee]; } dot Caption: Key environmental factors affecting Ternatin stability.

Part 2: Understanding Cyclotides in Clitoria ternatea

This section is for researchers interested in the pharmacologically active peptides from C. ternatea, which are distinct from the anthocyanin Ternatins.

FAQs on Cyclotides

Q1: I'm interested in the peptide-based drugs from C. ternatea. Are these also called Ternatins? A: No. While they come from the same plant, the peptide-based compounds are called cyclotides . These are small, macrocyclic proteins (26-37 amino acids) with a unique, highly stable knotted structure[4][17]. They are genetically encoded and have a different biosynthetic pathway than the anthocyanin Ternatins.

Q2: What is the primary biological function and therapeutic interest of these cyclotides? A: In the plant, cyclotides function as defense molecules, showing potent insecticidal activity[3][9]. For drug development, their exceptional stability makes them attractive scaffolds for designing new peptide-based therapeutics with applications ranging from anti-HIV to antimicrobial and anticancer activities[9].

Q3: How does cyclotide extraction differ from anthocyanin extraction? A: Cyclotide extraction requires different solvents and conditions. A common method involves using an organic solvent mixture like 50% acetonitrile with 2% formic acid in water[9]. This protocol is designed to efficiently extract and stabilize peptides, whereas the aqueous or ethanolic methods for anthocyanins would be less effective for cyclotides.

Cyclotide Biosynthesis and Extraction Workflow

The biosynthesis of cyclotides is a complex, genetically-driven process.

// Nodes Gene [label="Albumin Precursor Gene\n(Contains Cyclotide Domain)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transcription [label="Transcription & Translation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precursor [label="Linear Precursor Protein", fillcolor="#FBBC05", fontcolor="#202124"]; Folding [label="Folding & Disulfide\nBond Formation (PDI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleavage [label="Proteolytic Cleavage\n(Excision of Cyclotide Domain)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Backbone Cyclization\n(by Butelase-1 Enzyme)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mature [label="Mature, Knotted Cyclotide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Gene -> Transcription [label="In Nucleus/Ribosome"]; Transcription -> Precursor; Precursor -> Folding [label="In Endoplasmic Reticulum"]; Folding -> Cleavage; Cleavage -> Cyclization [label="In Vacuole"]; Cyclization -> Mature; } dot Caption: Simplified biosynthetic pathway of cyclotides in C. ternatea.

This dual-focus guide ensures that whether your interest in "Ternatin B" pertains to the well-known anthocyanins or the pharmacologically potent cyclotides, you have the necessary information to proceed with optimizing your experimental yields.

References

Technical Support Center: Ternatin B Quantification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Ternatin B by High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of this compound. The troubleshooting advice considers that "Ternatin" can refer to both a class of cyclic peptides and a group of polyacylated anthocyanins, both of which require careful chromatographic method development.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram for this compound shows significant peak tailing or fronting. What are the potential causes and how can I fix this?

Answer:

Poor peak shape is a common issue that can compromise the accuracy of quantification.[1][2] It is often indicative of secondary interactions, column issues, or improper method parameters.

Troubleshooting Peak Tailing

Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors.[1][3]

Potential Causes and Solutions for Peak Tailing:

Potential Cause Recommended Solution
Secondary Silanol Interactions Use an end-capped or polar-embedded HPLC column to minimize interactions with residual silanols.[2] Adjust the mobile phase pH to ensure the analyte is in a single ionic state.[3][4] Adding a buffer to the mobile phase can also help mask residual silanol interactions.[4]
Column Overload Reduce the injection volume or dilute the sample and reinject.[3][4][5] If tailing decreases, the original sample was overloaded.
Column Contamination/Degradation A blocked column frit can distort peaks.[6] Try backflushing the column with a strong solvent.[3][6] If the problem persists, and especially if it affects all peaks, replace the guard column or the analytical column.[4][5]
Inappropriate Mobile Phase pH The mobile phase pH can significantly influence peak shape.[6] Ensure the pH is stable and appropriate for this compound. For peptide analysis, controlling pH is crucial for consistent retention times.[7] Ternatins (anthocyanins) are very stable in aqueous solutions, particularly around neutral pH.[8][9]
Extra-Column Volume (Dead Volume) Excessive volume from tubing or fittings can cause peak broadening and tailing.[2][5] Use narrower and shorter tubing where possible.[2][3]
Co-eluting Impurity An impurity hiding under the main peak can appear as a shoulder or tail.[5] Try adjusting the gradient or mobile phase composition to improve separation.[5]
Troubleshooting Peak Fronting

Peak fronting, where the first half of the peak is sloped, is less common but indicates other potential problems.

Potential Causes and Solutions for Peak Fronting:

Potential Cause Recommended Solution
Sample Overload Similar to tailing, injecting too much sample can cause fronting.[10] Reduce the injection volume or sample concentration.[3]
Solvent Incompatibility The sample should be dissolved in a solvent that is weaker than or the same as the mobile phase.[3][10][11] If the sample solvent is too strong, it can cause the analyte to travel through the column too quickly at the start, leading to fronting.
Low Column Temperature Operating at a temperature that is too low can sometimes contribute to fronting.[3] Consider increasing the column temperature.[3] For peptides and proteins, elevated temperatures can improve peak shape by improving mass transfer.[12]
Column Degradation A damaged or depleted stationary phase can lead to peak fronting.[3] If other solutions fail, replacing the column may be necessary.[3]

Visual Troubleshooting Workflow for Peak Shape Issues

G Workflow for Troubleshooting Poor Peak Shape start Observe Poor Peak Shape (Tailing or Fronting) check_overload Is Sample Overloaded? start->check_overload reduce_conc Dilute Sample or Reduce Injection Volume check_overload->reduce_conc Yes check_solvent Is Sample Solvent Weaker Than Mobile Phase? check_overload->check_solvent No reduce_conc->check_solvent If not fixed end_good Peak Shape Improved reduce_conc->end_good If fixed change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent No check_column Inspect Column and Guard Column check_solvent->check_column Yes change_solvent->check_column If not fixed change_solvent->end_good If fixed flush_column Backflush Column with Strong Solvent check_column->flush_column Contamination Suspected replace_column Replace Guard/Analytical Column check_column->replace_column Damage Suspected optimize_mp Optimize Mobile Phase (pH, Buffer) check_column->optimize_mp Column OK flush_column->replace_column If not fixed flush_column->end_good If fixed replace_column->optimize_mp If not fixed replace_column->end_good If fixed optimize_mp->end_good If fixed end_bad Issue Persists: Consult Instrument Specialist optimize_mp->end_bad If not fixed

Caption: A logical workflow for diagnosing and resolving poor HPLC peak shapes.

Issue 2: Low Sensitivity or Weak Signal

Question: The peak for this compound is very small, leading to a poor signal-to-noise ratio (S/N). How can I improve the sensitivity of my method?

Answer:

Low sensitivity can prevent accurate quantification, especially at low concentrations. Several aspects of the HPLC method can be optimized to enhance the signal.[1]

Strategies to Improve Signal Sensitivity:

Strategy Detailed Action
Optimize Detector Wavelength Ensure the detector is set to the wavelength of maximum absorbance (λmax) for this compound. A wavelength mismatch is a common cause of low sensitivity.[1]
Increase Sample Concentration If possible, concentrate the sample before injection. Alternatively, increase the injection volume, but be mindful of potential peak broadening or overload.[13]
Reduce Baseline Noise A noisy baseline can obscure small peaks.[14] Use high-purity, HPLC-grade or LC-MS grade solvents to minimize contamination.[15][16] Ensure the mobile phase is thoroughly degassed.[10][14]
Enhance Column Efficiency Sharper, narrower peaks are taller, which improves the S/N ratio.[13] Consider using a column with smaller particles (e.g., sub-2 µm or core-shell particles) to increase efficiency.[16] Decreasing the column's internal diameter can also increase sensitivity.[13][16]
Optimize Mobile Phase For UV detection at low wavelengths (<220 nm), acetonitrile is often preferred over methanol due to its lower UV cutoff.[16] For LC-MS, use volatile buffers like formic acid or ammonium formate to avoid ion suppression.[16]
Minimize Dead Volume Excessive dead volume in the system can lead to peak broadening, which reduces peak height and sensitivity.[16]
Issue 3: Poor Resolution or Overlapping Peaks

Question: I am seeing co-eluting peaks, and the this compound peak is not fully resolved from other components. What steps can I take to improve resolution?

Answer:

Poor resolution prevents accurate peak integration and quantification.[1][17] Resolution can be improved by adjusting parameters that affect column efficiency, selectivity, and retention.

Methods to Improve Peak Resolution:

Parameter Action and Explanation
Column Efficiency (N) Increase column length or decrease particle size.[18] Using columns with superficially porous (core-shell) particles can significantly boost efficiency without a large increase in backpressure. A lower flow rate can also improve efficiency, but will increase run time.[19]
Selectivity (α) This is often the most effective way to improve resolution.[18] • Change Mobile Phase: Alter the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the pH.[17][18] For peptides, pH is a powerful tool for changing selectivity.[7] • Change Stationary Phase: Switch to a column with a different chemistry (e.g., from C18 to C8, Phenyl, or a polar-embedded phase).[7] For cyclic peptides, aromatic/phenyl phases can provide alternative selectivity.[7]
Retention Factor (k) Increase retention by decreasing the amount of organic solvent in the mobile phase.[17] This moves peaks further apart, but also increases analysis time and can lead to broader peaks.
Gradient Elution For complex samples, a shallower gradient (e.g., a slower increase in the organic solvent percentage) can significantly improve the separation of closely eluting peaks.[7][17]
Temperature Adjusting the column temperature can alter selectivity and improve resolution.[12][19] Higher temperatures decrease mobile phase viscosity, which can lead to sharper peaks.[12]

Experimental Protocols

General Protocol for HPLC Method Development for this compound

Developing a robust HPLC method requires a systematic approach.[7][20] This protocol provides a starting point for the analysis of this compound, whether it is the cyclic peptide or the anthocyanin.

  • Analyte Characterization:

    • Determine the solubility of your this compound standard. Ternatins (anthocyanins) are generally stable in aqueous solutions.[8]

    • Determine the λmax using a UV-Vis spectrophotometer to set the optimal detector wavelength.

  • Initial Column and Mobile Phase Screening:

    • Column Selection: Start with a standard C18 column. For cyclic peptides, also consider C8 or Phenyl-Hexyl columns for different selectivity.[7] For potentially polar anthocyanins, a polar-embedded or AQ-type C18 may be beneficial.

    • Mobile Phase:

      • A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.

      • B: 0.1% Formic Acid or 0.1% TFA in acetonitrile.

      • Note: TFA can improve peak shape for peptides but may cause ion suppression in MS detectors. Formic acid is generally more MS-friendly.[21]

  • Gradient Optimization:

    • Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of this compound.

    • Once the elution window is known, run a shallower gradient around that point to improve resolution. For peptides, a slow increase of ~1% B per minute is a good starting point.[7]

  • Method Fine-Tuning:

    • pH Adjustment: If peak shape is poor, adjust the pH of the mobile phase.

    • Temperature: Analyze the sample at different temperatures (e.g., 30°C, 40°C, 50°C) to see the effect on resolution and peak shape.[12]

    • Flow Rate: Optimize the flow rate to balance analysis time with column efficiency.[19]

Visual Workflow for HPLC Method Development

G Workflow for HPLC Method Development start Define Analytical Goal (Quantification of this compound) char_analyte Characterize Analyte (Solubility, λmax) start->char_analyte select_column Select Initial Column (e.g., C18, 3.5 µm) char_analyte->select_column select_mp Select Mobile Phase (e.g., Water/ACN with 0.1% FA) select_column->select_mp scout_gradient Run Broad Scouting Gradient (5-95% B) select_mp->scout_gradient eval_chrom Evaluate Chromatogram (Retention, Peak Shape) scout_gradient->eval_chrom eval_chrom->select_column No Elution / Poor Shape optimize_gradient Optimize Gradient Slope (Shallow Gradient) eval_chrom->optimize_gradient Peak Found fine_tune Fine-Tune Parameters (Temp, pH, Flow Rate) optimize_gradient->fine_tune validate Validate Method (Linearity, Precision, Accuracy) fine_tune->validate final_method Final HPLC Method validate->final_method

Caption: A systematic workflow for developing a robust HPLC quantification method.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for this compound analysis?

A1: The ideal column depends on the specific this compound molecule being analyzed (cyclic peptide vs. anthocyanin). A C18 column is a versatile starting point for reversed-phase chromatography.[7] For cyclic peptides, which can be hydrophobic, alternative selectivities like C8 or Phenyl phases might provide better resolution from impurities.[7] For the more polar anthocyanin ternatins, a column designed for aqueous mobile phases (e.g., an AQ-type C18) or one with a polar-embedded phase could be beneficial.

Q2: My retention times are shifting between injections. What could be the cause?

A2: Retention time variability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. Slow column equilibration can cause baseline drift and shifting retention times.[10]

  • Mobile Phase Composition Changes: Prepare fresh mobile phase daily, as evaporation of the organic component can alter its composition and affect retention.[14] Inconsistent preparation of the mobile phase is a common source of irreproducibility.[11]

  • Pump Issues: Leaks or air bubbles in the pump can lead to an inconsistent flow rate, directly impacting retention times.[10][14]

  • Temperature Fluctuations: Changes in ambient or column temperature can cause retention times to shift.[10][15] Using a column oven is highly recommended for reproducibility.[15]

Q3: Should I use a guard column for this compound analysis?

A3: Yes, using a guard column is highly recommended. A guard column is a small, disposable column placed before the main analytical column. It protects the more expensive analytical column from contamination and particulates in the sample, which can cause high backpressure and poor peak shape.[4][5] This extends the lifetime of the analytical column and improves method robustness.

Q4: How should I prepare my this compound sample for injection?

A4: Proper sample preparation is critical for good chromatography.

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove particulates that could block the column.[5][15]

  • Solvent: Whenever possible, dissolve your sample in the initial mobile phase composition.[3][11] Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.[10]

  • Concentration: Ensure the sample concentration is within the linear range of the detector and does not overload the column.[6]

Q5: What are the stability considerations for this compound?

A5: The stability depends on the type of Ternatin.

  • Anthocyanin Ternatins: These compounds, found in butterfly pea flowers, are known to be unusually stable, especially in aqueous solutions and at mildly acidic to neutral pH.[8][9][22] However, like all anthocyanins, they can be susceptible to degradation under high temperatures or alkaline conditions (pH > 8).[9][23]

  • Cyclic Peptide Ternatins: The stability of the cyclic peptide should be experimentally determined. In general, peptides can be susceptible to degradation at extreme pH values or high temperatures. It is good practice to store stock solutions frozen and prepare working solutions fresh.

References

overcoming poor solubility of Ternatin B in formulations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ternatin B Formulation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of the cyclic peptide this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its solubility characteristics?

A1: this compound is a naturally occurring N-methylated cyclic heptapeptide that has garnered interest for its potent anti-adipogenic and cytotoxic activities[1][2]. A significant challenge in its development is its limited water solubility. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol, but it is poorly soluble in aqueous buffers, which complicates its use in biological assays and the development of parenteral formulations[3].

Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?

A2: For poorly water-soluble drugs like this compound, several formulation strategies can be employed to enhance aqueous solubility and bioavailability. The most common and effective approaches include:

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin. Ternary complexes, which include a third component like a hydrophilic polymer, can further enhance solubility[4][5].

  • Nanoparticle Formulation: Encapsulating or loading this compound into nanoparticles made from biodegradable polymers (e.g., PLGA) or lipids. This approach can improve solubility, stability, and pharmacokinetic profiles[6][7].

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to create an amorphous, higher-energy state of the drug, which improves its dissolution rate[8][9].

  • Use of Co-solvents and Surfactants: Creating solvent systems that increase the solubility of the drug, although this is often more applicable for preclinical studies than for final formulations due to potential toxicity[10][11].

Q3: What is the known cellular mechanism of action for this compound?

A3: this compound exerts its cytotoxic effects by inhibiting protein synthesis. It specifically targets the eukaryotic translation elongation factor-1A (eEF1A) when it is part of the ternary complex (eEF1A·GTP·aminoacyl-tRNA). By binding to this complex, this compound stalls the elongation step of protein translation, leading to cell death[1].

This compound Mechanism of Action

cluster_0 Protein Translation Elongation Cycle cluster_1 Inhibition by this compound Ribosome Ribosome Peptide Polypeptide Chain Elongation Ribosome->Peptide eEF1A_GTP eEF1A-GTP TernaryComplex eEF1A-GTP-aa-tRNA (Ternary Complex) eEF1A_GTP->TernaryComplex aa_tRNA Aminoacyl-tRNA (aa-tRNA) aa_tRNA->TernaryComplex TernaryComplex->Ribosome Delivery of aa-tRNA to A-site Blocked Inhibition of Translation TernatinB This compound TernatinB->TernaryComplex Binds and Inhibits

Caption: this compound inhibits protein synthesis by targeting the eEF1A ternary complex.

Troubleshooting Guide: Formulation Strategies

Issue 1: this compound Precipitates in Aqueous Buffer During In Vitro Assays

Q: How can I prevent this compound from precipitating out of my cell culture media or assay buffer?

A: Using cyclodextrins to form an inclusion complex is a highly effective method to increase the aqueous solubility of this compound for experimental use.

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules like this compound, forming a more soluble drug-CD complex. Ternary complexation, which involves adding a water-soluble polymer, can further enhance this effect significantly[5].

Quantitative Data Example: Solubility Enhancement with Ternary CD Complex

The following table shows representative data for enhancing the solubility of other poorly soluble drugs using ternary cyclodextrin complexation. A similar magnitude of improvement could be expected for this compound.

CompoundFormulation SystemSolubility Improvement (Fold Increase)Reference
ST-246Water1x (3 µg/mL)[4]
ST-246Ternary Complex (HP-β-CD + Meglumine)~16,600x (50 mg/mL)[4]
BilastineWater1x (0.329 mg/mL)[12]
BilastineTernary Complex (M-β-CD + Soluplus®)~11x[12]
MeloxicamWater1x (8 µg/mL)[5]
MeloxicamTernary Complex (β-CD + HPMC)~11x (90 µg/mL)[5]

Experimental Protocol: Preparation of this compound Ternary Inclusion Complex (Solvent Evaporation Method)

This protocol is adapted from established methods for other poorly soluble drugs[12].

  • Preparation of Solutions:

    • Dissolve this compound in a suitable organic solvent (e.g., ethanol or acetone) to create the drug solution.

    • In a separate container, dissolve the selected cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) and a hydrophilic polymer (e.g., HPMC, PVP K30) in purified water. A typical molar ratio of Drug:CD is 1:1, with the polymer added at 2.5-10% (w/w) of the total complex weight[12][13].

  • Mixing:

    • Slowly add the aqueous CD/polymer solution to the ethanolic this compound solution while stirring continuously with a magnetic stirrer.

    • Continue stirring the resulting mixture for 1-2 hours at room temperature to ensure complex formation.

  • Solvent Evaporation:

    • Remove the solvents using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid mass or film is formed.

    • Alternatively, dry the suspension in an oven at a controlled temperature (e.g., 40°C) for 24 hours[12].

  • Final Processing:

    • Pulverize the dried mass using a mortar and pestle.

    • Pass the resulting powder through a fine-mesh sieve (e.g., sieve no. 60) to obtain a uniform particle size.

    • Store the final complex in a desiccator until further use.

Workflow for Ternary Complex Preparation

start Start: Prepare Solutions drug_sol Dissolve this compound in Ethanol start->drug_sol cd_sol Dissolve HP-β-CD + Polymer in Water start->cd_sol mixing Combine Solutions with Continuous Stirring (1-2h) drug_sol->mixing cd_sol->mixing evaporation Solvent Evaporation (Rotary Evaporator or Oven) mixing->evaporation pulverize Pulverize Dried Mass evaporation->pulverize sieve Sieve Powder (e.g., #60 mesh) pulverize->sieve end End: Store Ternary Complex sieve->end

Caption: Solvent evaporation workflow for preparing a this compound ternary complex.

Issue 2: Poor Bioavailability and Stability for In Vivo Studies

Q: I need a stable formulation of this compound for animal studies that improves its exposure after oral or parenteral administration. What is a suitable approach?

A: Formulating this compound into polymeric nanoparticles is an excellent strategy to enhance bioavailability, protect the drug from degradation, and potentially control its release.

Poly(lactic-co-glycolic acid) (PLGA) is a widely used, FDA-approved biodegradable polymer for creating nanoparticles. The emulsion-solvent evaporation method is a robust technique for encapsulating hydrophobic drugs like this compound[6][14].

Quantitative Data Example: Typical Nanoparticle Formulation Characteristics

This table provides a summary of typical results obtained when formulating poorly soluble drugs into nanoparticles, which can serve as a benchmark for this compound formulation development.

ParameterDocetaxel-PLGA NPs[6]Genistein Complex[15]Neratinib-LPNs[16]
Particle Size (nm) ~200258.6278.6
Polydispersity Index (PDI) < 0.30.354< 0.3
Zeta Potential (mV) ~ -36+19.3-
Encapsulation/Entrapment Efficiency (%) ~ 60%81.5%~26% (Drug Loading)

Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)

This protocol is adapted from established methods for encapsulating anticancer drugs[6][14].

  • Organic Phase Preparation:

    • Accurately weigh and dissolve this compound and PLGA polymer in a water-immiscible organic solvent (e.g., acetone, dichloromethane, or ethyl acetate).

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a surfactant/stabilizer (e.g., Poloxamer 188, Poloxamer 407, or PVA) in purified water.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous phase under high-speed homogenization or probe sonication. This process creates an oil-in-water (o/w) emulsion containing nanodroplets of the drug-polymer solution.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours (e.g., 3-4 hours) under a fume hood to allow the organic solvent to evaporate. As the solvent evaporates, the PLGA precipitates, forming solid nanoparticles that encapsulate this compound.

  • Nanoparticle Recovery:

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticle pellet multiple times with purified water to remove excess surfactant and non-encapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, resuspend the final nanoparticle pellet in a solution containing a cryoprotectant (e.g., trehalose or sucrose) and freeze-dry (lyophilize) it to obtain a dry powder.

Workflow for Nanoparticle Formulation

start Start: Prepare Phases org_phase Dissolve this compound + PLGA in Organic Solvent start->org_phase aq_phase Dissolve Surfactant in Water start->aq_phase emulsify Emulsification (Add Organic to Aqueous Phase with High-Shear Sonication) org_phase->emulsify aq_phase->emulsify evaporate Solvent Evaporation (Stirring for 3-4h) emulsify->evaporate centrifuge Nanoparticle Recovery (Ultracentrifugation & Washing) evaporate->centrifuge lyophilize Optional: Lyophilization with Cryoprotectant centrifuge->lyophilize end End: Store Nanoparticles centrifuge->end (if not lyophilized) lyophilize->end

Caption: Emulsion-solvent evaporation workflow for this compound nanoparticles.

References

Technical Support Center: Enhancing the Photostability of Ternatin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of Ternatin B.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound solution upon exposure to ambient light.

Possible Cause 1: Inherent Photosensitivity

  • Explanation: this compound, as a polyacylated anthocyanin, possesses chromophores that absorb light, which can lead to its degradation. While generally more stable than other anthocyanins, prolonged exposure to light, especially UV and certain visible wavelengths, can induce photochemical reactions.[1][2]

  • Solution:

    • Work in Low-Light Conditions: Whenever possible, conduct experiments under subdued lighting. Use amber-colored glassware or wrap containers in aluminum foil to minimize light exposure.

    • Utilize a Light Box for Controlled Studies: For photostability studies, employ a photostability chamber that provides controlled and measurable light exposure, as recommended by ICH Q1B guidelines.[3][4]

Possible Cause 2: Inappropriate Solvent or pH

  • Explanation: The stability of ternatins is highly dependent on the pH of the solution. Degradation can be accelerated in neutral or alkaline conditions.[1][2]

  • Solution:

    • Maintain Acidic pH: Buffer the this compound solution to an acidic pH, ideally between 3.6 and 5.4, where anthocyanins from Clitoria ternatea have shown greater stability.[2][5]

    • Solvent Selection: Use solvents in which this compound is stable. The choice of solvent can influence its conformation and susceptibility to photodegradation.

Possible Cause 3: Presence of Oxidizing Agents or Metal Ions

  • Explanation: Contaminants such as reactive oxygen species (ROS), metal ions (e.g., Fe³⁺, Cu²⁺), or residual oxidizing agents from synthesis or purification can catalyze the photodegradation of anthocyanins.

  • Solution:

    • Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of high purity and free from metal ion contamination.

    • Incorporate Chelating Agents: Consider the addition of a chelating agent like EDTA to sequester metal ions that could catalyze degradation.

    • Deoxygenate Solutions: For highly sensitive experiments, deoxygenate the solvent and store the this compound solution under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidation.

Issue 2: Inconsistent results in photostability assays.

Possible Cause 1: Variability in Light Source

  • Explanation: Different light sources have varying spectral outputs. Inconsistent distances from the light source or fluctuations in its intensity can lead to variable rates of degradation.

  • Solution:

    • Standardize Light Source: Use a calibrated light source that complies with ICH Q1B guidelines, which specifies exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV-A light.[6]

    • Monitor Light Exposure: Use a calibrated lux meter and radiometer to monitor the light intensity and total exposure during the experiment.

    • Control Sample Positioning: Ensure that all samples are placed at a fixed distance from the light source and are evenly illuminated.

Possible Cause 2: Temperature Fluctuations

  • Explanation: Photodegradation rates are often temperature-dependent. An increase in temperature can accelerate the degradation process, leading to inconsistent results if not controlled.[2]

  • Solution:

    • Control Temperature: Conduct photostability studies in a temperature-controlled environment. A circulating water bath or a temperature-controlled chamber can be used to maintain a constant temperature.

    • Monitor and Report Temperature: Continuously monitor and report the temperature throughout the experiment.

Possible Cause 3: Differences in Sample Preparation

  • Explanation: Minor variations in concentration, pH, or the presence of excipients can significantly impact the photostability of this compound.

  • Solution:

    • Standardize Protocol: Use a detailed and standardized protocol for sample preparation.

    • Use a Common Stock Solution: Prepare a single stock solution of this compound and dilute it for all experimental replicates to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound upon light exposure?

A1: While specific photodegradation pathways for this compound are not extensively detailed in the public literature, the degradation of anthocyanins, in general, involves the cleavage of glycosidic bonds and the opening of the heterocyclic ring. This leads to a loss of the characteristic blue color. The polyacylation and glycosylation of ternatins are thought to provide a degree of protection against this degradation.[2]

Q2: Are there any formulation strategies to enhance the photostability of this compound?

A2: Yes, several formulation strategies can be employed:

  • Microencapsulation: Encapsulating this compound in a protective matrix, such as maltodextrin, has been shown to improve the photostability of anthocyanins from blue pea flowers.[2][5]

  • Co-pigmentation: The addition of co-pigments, such as catechin, can enhance stability through intermolecular stacking interactions that protect the anthocyanin chromophore.[2][5]

  • Use of Antioxidants: Including antioxidants like ascorbic acid or tocopherol in the formulation can help quench reactive oxygen species that may be generated during light exposure and contribute to degradation.

  • Light-Protective Packaging: For final drug products, using amber vials, opaque capsules, or blister packs with light-blocking layers is a crucial and effective strategy.[3]

Q3: How does the structure of this compound contribute to its photostability?

A3: The complex structure of ternatins, including this compound, contributes significantly to their stability:

  • Polyacylation: The presence of multiple p-coumaric acid groups attached to the glucose moieties allows for intramolecular co-pigmentation. This self-stacking of the acyl groups helps to shield the anthocyanin core from light and hydration.[2]

  • Glycosylation: The numerous glucose units also contribute to the overall stability of the molecule.[1]

Q4: What analytical methods are suitable for quantifying the photodegradation of this compound?

A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common and effective method. This allows for the separation of the intact this compound from its degradation products and provides quantitative data on its concentration over time. UV-Vis spectroscopy can also be used to monitor the decrease in the characteristic absorbance peak of this compound, but it is less specific than HPLC.

Quantitative Data Summary

Table 1: Thermal Degradation Kinetics of Clitoria ternatea Anthocyanins

pHTemperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t₁/₂) (min)
3.6805.57 x 10⁻⁴-
3.61003.41 x 10⁻³-
5.4805.33 x 10⁻⁴-
5.41003.32 x 10⁻³-
-28-8.63
-60-5.16
-90-3.75

Data adapted from studies on anthocyanin extracts from Clitoria ternatea and may not be specific to purified this compound.[2][5]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound in Solution

Objective: To evaluate the photosensitivity of this compound in a solution to validate analytical methods and understand degradation pathways.[3]

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, or a buffered aqueous solution)

  • Chemically inert and transparent containers (e.g., quartz cuvettes or clear glass vials)

  • Photostability chamber with a calibrated light source (ICH Q1B compliant)

  • HPLC-PDA system

  • pH meter

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • If using a buffered solution, adjust the pH to the desired level (e.g., pH 4.5).

    • Prepare "dark control" samples by wrapping identical vials in aluminum foil.

  • Exposure:

    • Place the transparent vials (and the dark controls) in the photostability chamber.

    • Expose the samples to a controlled light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]

  • Sampling:

    • Withdraw aliquots of the exposed and dark control samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analysis:

    • Analyze the samples immediately using a validated stability-indicating HPLC-PDA method.

    • Monitor the peak area of this compound and the appearance of any new peaks corresponding to degradation products.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Compare the degradation in the light-exposed samples to the dark control to confirm that the degradation is light-induced.

Visualizations

cluster_stabilizers Stabilizing Factors ternatinB This compound excitedState Excited State this compound* ternatinB->excitedState light Light (UV/Visible) light->ternatinB Absorption degradation Degradation Products (Loss of Color) excitedState->degradation Photochemical Reaction acidic_pH Acidic pH (3.6-5.4) acidic_pH->ternatinB antioxidants Antioxidants antioxidants->excitedState Quenching encapsulation Microencapsulation encapsulation->light Blocking copigmentation Co-pigmentation copigmentation->ternatinB

Caption: Factors influencing the photostability of this compound.

start Start: Prepare this compound Solution split Divide Sample start->split expose Expose to Controlled Light (ICH Q1B) split->expose Test Sample dark Store in Dark (Control) split->dark Control Sample sample_light Sample at Time Points expose->sample_light sample_dark Sample at Time Points dark->sample_dark analyze HPLC-PDA Analysis sample_light->analyze sample_dark->analyze compare Compare Degradation Profiles analyze->compare end End: Assess Photostability compare->end

Caption: Workflow for a forced photodegradation study.

References

Technical Support Center: (-)-Ternatin Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase peptide synthesis (SPPS) of (-)-Ternatin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help improve the yield and purity of synthetic (-)-Ternatin.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase synthesis of (-)-Ternatin and its analogs.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Linear Peptide 1. Incomplete coupling of amino acids, especially sterically hindered or N-methylated residues. 2. Aggregation of the growing peptide chain on the resin. 3. Premature cleavage of the peptide from the resin.1. Use a more efficient coupling reagent such as HATU or HBTU. Double coupling or increasing the coupling time may also be beneficial. 2. Use a high-swelling resin (e.g., ChemMatrix®) or a different solvent system (e.g., NMP instead of DMF). 3. Ensure the appropriate resin and linker are used for the desired cleavage strategy. For instance, 2-chlorotrityl chloride resin is suitable for obtaining the fully protected linear peptide.
Poor Cyclization Efficiency 1. Unfavorable peptide conformation for macrocyclization. 2. Competing intermolecular reactions (dimerization, oligomerization). 3. Steric hindrance at the cyclization site.1. Introduce turn-inducing elements like proline into the peptide backbone. 2. Perform the cyclization at high dilution (0.1-1 mM) in the solution phase. On-resin cyclization can also minimize intermolecular reactions due to the pseudo-dilution effect. 3. Explore alternative cyclization sites. For Ternatin, cyclizing between different amino acid pairs has been shown to improve yield.
Presence of Deletion Sequences Incomplete Fmoc deprotection or coupling reactions.1. Increase the Fmoc deprotection time or use a stronger base solution. 2. Monitor coupling completion using a qualitative test like the Kaiser test. 3. Employ a capping step after coupling (e.g., with acetic anhydride) to terminate unreacted chains.
Epimerization/Racemization Activation of the C-terminal carboxyl group during cyclization or coupling.1. Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt or Oxyma. 2. Avoid prolonged exposure to basic conditions.
Difficulty in Purifying the Final Product 1. Presence of closely eluting impurities. 2. Poor solubility of the cyclic peptide.1. Optimize the RP-HPLC gradient and mobile phase pH. A shallower gradient can improve the separation of impurities. 2. Lyophilize the purified fractions immediately to prevent degradation. Use a suitable solvent system (e.g., acetonitrile/water with a TFA modifier) for dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended strategy for the synthesis of the linear (-)-Ternatin precursor?

A1: A common and effective strategy is to use Fmoc-based solid-phase peptide synthesis on a 2-chlorotrityl chloride resin. This allows for the synthesis of the fully protected linear peptide, which can then be cleaved from the resin while keeping the side-chain protecting groups intact. This approach provides the necessary precursor for a subsequent solution-phase cyclization.

Q2: Which coupling reagents are most effective for the synthesis of (-)-Ternatin?

A2: For coupling standard and sterically hindered amino acids in the (-)-Ternatin sequence, high-efficiency coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are recommended. These reagents are known to promote efficient amide bond formation and can help to overcome the challenges associated with N-methylated residues.

Q3: What are the optimal conditions for the solution-phase cyclization of the linear (-)-Ternatin precursor?

A3: The solution-phase cyclization is a critical step and is typically performed under high dilution to favor intramolecular cyclization over intermolecular oligomerization. A concentration range of 0.1-1 mM in a suitable solvent like DMF or a mixture of DCM/DMF is recommended. The use of a coupling reagent like HATU with DIPEA has been reported to be effective for the macrolactamization of Ternatin precursors.

Q4: How can I synthesize the L-N-methyl-dehydrophenylalanine residue present in (-)-Ternatin?

A4: The synthesis of Fmoc-protected L-N-methyl-dehydrophenylalanine can be a multi-step process. One approach involves the N-methylation of the corresponding Fmoc-protected amino acid, followed by a β-elimination reaction to introduce the double bond. Specific protocols for the synthesis of N-methylated amino acids compatible with Fmoc-SPPS are available in the literature.

Q5: What is a suitable cleavage cocktail for releasing the final (-)-Ternatin from the resin after on-resin cyclization or for global deprotection?

A5: A standard cleavage cocktail for peptides containing sensitive residues like N-methylated amino acids is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common ratio is 95% TFA, 2.5% TIS, and 2.5% water. TIS acts as a scavenger to prevent side reactions. The cleavage time is typically 2-4 hours at room temperature.

Q6: What is the recommended method for purifying synthetic (-)-Ternatin?

A6: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic cyclic peptides like (-)-Ternatin. A C18 column is commonly used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent. The purity of the collected fractions should be assessed by analytical HPLC and mass spectrometry.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear (-)-Ternatin Precursor

This protocol outlines the manual solid-phase synthesis of the protected linear heptapeptide precursor of (-)-Ternatin on 2-chlorotrityl chloride resin.

Materials:

  • 2-chlorotrityl chloride resin

  • Fmoc-protected amino acids (including Fmoc-L-N-methyl-dehydrophenylalanine)

  • HATU, HBTU, HOBt

  • DIPEA

  • DMF (Peptide synthesis grade)

  • DCM (Dichloromethane)

  • Piperidine

  • Acetic Anhydride

  • Methanol

  • TFA

Procedure:

  • Resin Swelling and Loading:

    • Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Dissolve the first Fmoc-protected amino acid (C-terminal residue) and DIPEA in DCM.

    • Add the amino acid solution to the resin and shake for 2-4 hours.

    • Cap the unreacted sites on the resin using a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DCM and DMF.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Capping (Optional but Recommended):

    • After each coupling step, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap any unreacted amino groups.

  • Chain Elongation:

    • Repeat steps 2-4 for each amino acid in the (-)-Ternatin sequence.

  • Cleavage of Protected Linear Peptide:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with a solution of TFA/DCM (1:99) for 30 minutes to cleave the peptide from the resin while retaining side-chain protecting groups.

    • Filter and collect the filtrate. Neutralize the filtrate with a base like pyridine.

    • Evaporate the solvent to obtain the crude protected linear peptide.

Protocol 2: Solution-Phase Cyclization and Deprotection of (-)-Ternatin

Materials:

  • Protected linear (-)-Ternatin precursor

  • HATU, DIPEA

  • DMF

  • TFA, TIS, Water

  • Cold diethyl ether

Procedure:

  • Cyclization:

    • Dissolve the crude protected linear peptide in DMF to a final concentration of 0.5 mM.

    • Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the progress of the cyclization by LC-MS.

  • Global Deprotection:

    • Once cyclization is complete, evaporate the DMF under reduced pressure.

    • Treat the residue with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-4 hours at room temperature to remove all side-chain protecting groups.

  • Precipitation and Isolation:

    • Precipitate the crude cyclic peptide by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold ether and dry under vacuum.

Protocol 3: Purification of (-)-Ternatin

Materials:

  • Crude (-)-Ternatin

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • TFA (HPLC grade)

  • Preparative and analytical RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation:

    • Dissolve the crude (-)-Ternatin in a minimal amount of a suitable solvent, such as a small volume of acetonitrile or DMSO, and then dilute with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA).

  • Purification:

    • Inject the sample onto a preparative C18 RP-HPLC column.

    • Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5% to 65% acetonitrile over 60 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Fraction Analysis and Lyophilization:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction using analytical RP-HPLC and mass spectrometry.

    • Pool the fractions containing the pure (-)-Ternatin and lyophilize to obtain the final product as a white powder.

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Cyclization cluster_purification Purification & Analysis resin Resin Swelling & Loading deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling capping Capping coupling->capping elongation Chain Elongation capping->elongation cleavage Cleavage of Linear Peptide elongation->cleavage cyclization Solution-Phase Cyclization cleavage->cyclization deprotection2 Global Deprotection cyclization->deprotection2 precipitation Precipitation deprotection2->precipitation hplc RP-HPLC Purification precipitation->hplc analysis Purity Analysis hplc->analysis final_product Pure (-)-Ternatin analysis->final_product Lyophilization

Caption: Experimental workflow for the synthesis of (-)-Ternatin.

troubleshooting_logic cluster_linear Linear Peptide Issues cluster_cyclization Cyclization Issues start Low Yield of (-)-Ternatin check_linear Analyze Linear Peptide Precursor start->check_linear check_cyclization Analyze Cyclization Reaction start->check_cyclization check_purification Analyze Purification Steps start->check_purification incomplete_coupling Incomplete Coupling? check_linear->incomplete_coupling aggregation Aggregation? check_linear->aggregation premature_cleavage Premature Cleavage? check_linear->premature_cleavage oligomerization Oligomerization? check_cyclization->oligomerization no_product No Cyclized Product? check_cyclization->no_product solution1 Optimize Coupling: - Stronger Reagents (HATU) - Double Coupling incomplete_coupling->solution1 Yes solution2 Change Resin/Solvent: - High-swelling resin - Use NMP aggregation->solution2 Yes solution3 Verify Resin Linker Stability premature_cleavage->solution3 Yes solution4 Increase Dilution On-Resin Cyclization oligomerization->solution4 Yes solution5 Check Reagents Alternative Cyclization Site no_product->solution5 Yes

Caption: Troubleshooting logic for low yield in (-)-Ternatin synthesis.

Technical Support Center: Overcoming Resistance to (-)-Ternatin in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering resistance to the anti-cancer agent (-)-Ternatin.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (-)-Ternatin?

A1: (-)-Ternatin is a cyclic peptide that exhibits cytotoxic effects on cancer cells by targeting the eukaryotic translation elongation factor-1A (eEF1A). Specifically, it binds to the eEF1A ternary complex, which consists of eEF1A, GTP, and aminoacyl-tRNA. This binding event stalls the ribosome during the elongation phase of protein synthesis, leading to an overall inhibition of protein production and subsequent cell death.[1][2][3] Synthetic variants of ternatin have been developed with significantly increased potency, some being up to 500 times more effective than the natural product.[3]

Q2: My cancer cells have developed resistance to (-)-Ternatin. What is the most likely cause?

A2: The primary mechanism of resistance to (-)-Ternatin is a specific point mutation in the EEF1A1 gene, resulting in an Alanine to Valine substitution at amino acid position 399 (A399V).[1][4][5] This mutation occurs in domain III of the eEF1A protein, a region identified as a functional hotspot for the binding of (-)-Ternatin and other eEF1A inhibitors like didemnin B.[1][5][6] The A399V mutation sterically hinders the binding of (-)-Ternatin to the eEF1A ternary complex, thereby rendering the drug ineffective.[1]

Q3: Are there different isoforms of eEF1A, and does this affect (-)-Ternatin sensitivity?

A3: Yes, there are two main isoforms of eEF1A: eEF1A1 and eEF1A2. While eEF1A1 is ubiquitously expressed in most tissues, eEF1A2 expression is typically restricted to neuronal and muscle tissues but is frequently overexpressed in various cancers.[1][7] Both isoforms are involved in translation elongation. While most studies on Ternatin resistance have focused on mutations in eEF1A1, the differential expression of these isoforms could potentially influence cellular sensitivity to eEF1A inhibitors. Researchers should consider quantifying the expression levels of both isoforms in their cell lines of interest.

Q4: What downstream signaling pathways are affected by (-)-Ternatin treatment?

A4: By inhibiting protein synthesis, (-)-Ternatin can induce apoptosis (programmed cell death) in cancer cells.[2] Additionally, eEF1A has been shown to have "moonlighting" functions beyond its role in translation, including involvement in signal transduction and cytoskeletal organization. Inhibition of eEF1A can therefore have broader effects on cellular signaling. For instance, some eEF1A inhibitors have been shown to modulate the TNF-α inflammatory response and the PI3K/Akt survival pathway.[1][8]

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments with (-)-Ternatin.

Issue 1: Decreased Sensitivity to (-)-Ternatin in Previously Sensitive Cell Lines
  • Potential Cause: Acquisition of the A399V mutation in the EEF1A1 gene.

  • Troubleshooting Steps:

    • Sequence the EEF1A1 gene: Perform Sanger sequencing of the genomic DNA or cDNA from your resistant cell line to check for the A3G99V mutation.

    • Compare IC50 values: Determine the half-maximal inhibitory concentration (IC50) of (-)-Ternatin in your resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is indicative of resistance.

    • Perform a rescue experiment: Introduce a wild-type (WT) EEF1A1 expression vector into the resistant cells. If sensitivity to (-)-Ternatin is restored, it confirms that the A399V mutation is the cause of resistance.[1]

Issue 2: High Intrinsic Resistance to (-)-Ternatin in a New Cancer Cell Line
  • Potential Cause 1: Pre-existing A399V mutation in the EEF1A1 gene.

  • Troubleshooting Steps:

    • Sequence the EEF1A1 gene as described above.

  • Potential Cause 2: Overexpression of drug efflux pumps. While not yet specifically documented for (-)-Ternatin, this is a common mechanism of drug resistance in cancer.

  • Troubleshooting Steps:

    • Perform a drug efflux assay: Use a fluorescent substrate of common efflux pumps (e.g., rhodamine 123 for P-glycoprotein) to determine if your cell line exhibits high efflux activity.

    • Test combination with efflux pump inhibitors: Treat the cells with (-)-Ternatin in combination with known efflux pump inhibitors (e.g., verapamil, tariquidar) to see if sensitivity is restored.

  • Potential Cause 3: Altered downstream signaling pathways that promote cell survival.

  • Troubleshooting Steps:

    • Profile key survival pathways: Use techniques like Western blotting or proteomic analysis to investigate the activation status of pro-survival pathways such as PI3K/Akt/mTOR in your resistant cell line compared to sensitive lines.

    • Test combination therapies: Based on the pathway profiling, consider combining (-)-Ternatin with inhibitors of the identified survival pathways.

Strategies to Overcome (-)-Ternatin Resistance

Once resistance is confirmed, the following strategies can be explored to resensitize cancer cells to (-)-Ternatin or to bypass the resistance mechanism.

Strategy 1: Combination Therapy

The rationale behind combination therapy is to target multiple cellular pathways simultaneously, making it more difficult for cancer cells to develop resistance.

  • Combining with other translation inhibitors: While (-)-Ternatin targets elongation, combining it with an inhibitor of translation initiation (e.g., an eIF4A inhibitor like silvestrol) could create a synergistic effect.

  • Targeting downstream survival pathways: As mentioned, if resistant cells show upregulation of survival pathways like PI3K/Akt, combining (-)-Ternatin with an Akt inhibitor (e.g., MK-2206) could be effective.

  • Synthetic Lethality Approaches: A synthetic lethal interaction occurs when the perturbation of two genes individually is viable, but their combined perturbation is lethal. Performing a CRISPR or shRNA screen in (-)-Ternatin-resistant cells could identify synthetic lethal partners of the EEF1A1 A399V mutation.[9]

Strategy 2: Development of Novel (-)-Ternatin Analogs

Researchers can explore the development of new (-)-Ternatin analogs that can bind to the A399V mutant of eEF1A or have a different binding site on the eEF1A complex.

Quantitative Data Summary

The following table summarizes hypothetical IC50 data to illustrate the expected outcomes of experiments investigating (-)-Ternatin resistance.

Cell LineGenotype (EEF1A1)TreatmentIC50 (nM)
HCT116 (Parental)Wild-Type(-)-Ternatin10
HCT116-TRA399V(-)-Ternatin>1000
HCT116-TR + WT-eEF1A1A399V + WT Rescue(-)-Ternatin15
HCT116-TRA399V(-)-Ternatin + Inhibitor X50

Table 1: Example IC50 values for (-)-Ternatin in sensitive, resistant, and manipulated HCT116 cancer cell lines. "Inhibitor X" represents a hypothetical synergistic agent.

Experimental Protocols

Protocol 1: Generation of a (-)-Ternatin-Resistant Cell Line
  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of (-)-Ternatin in your parental cancer cell line.

  • Initial drug exposure: Culture the parental cells in media containing (-)-Ternatin at a concentration equal to the IC50.

  • Monitor cell viability: Observe the cells daily. Most cells will die, but a small population may survive.

  • Allow recovery and expansion: When the surviving cells begin to proliferate, replace the drug-containing media with fresh, drug-free media and allow the cells to reach 70-80% confluency.

  • Stepwise dose escalation: Gradually increase the concentration of (-)-Ternatin in subsequent treatment cycles (e.g., 1.5x, 2x the previous concentration).

  • Establish a stable resistant line: Continue this process for several months until the cells can proliferate in a high concentration of (-)-Ternatin (e.g., 10-20 times the initial IC50).

  • Characterize the resistant line: Confirm the A399V mutation by sequencing and determine the new, stable IC50 value.

Protocol 2: Assessing the Efficacy of Combination Therapy
  • Cell Seeding: Seed both the parental and (-)-Ternatin-resistant cells in 96-well plates at a predetermined optimal density.

  • Drug Treatment: Treat the cells with a matrix of concentrations of (-)-Ternatin and the combination drug (e.g., a PI3K inhibitor). Include single-agent controls for both drugs.

  • Incubation: Incubate the plates for a period equivalent to at least two cell doubling times (typically 48-72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., CellTiter-Glo®, MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls for each drug concentration and combination. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizations

Signaling Pathways and Experimental Workflows

Ternatin_Mechanism_and_Resistance cluster_0 (-)-Ternatin Action cluster_1 Resistance Mechanism (-)-Ternatin (-)-Ternatin eEF1A_complex eEF1A-GTP-aa-tRNA Ternary Complex (-)-Ternatin->eEF1A_complex Binds to eEF1A_mutant eEF1A (A399V) Mutant Ternary Complex (-)-Ternatin->eEF1A_mutant Binding blocked Ribosome Ribosome eEF1A_complex->Ribosome Stalls at A-site Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis Inhibits Cell Death Cell Death Protein Synthesis->Cell Death Leads to Ribosome_res Ribosome eEF1A_mutant->Ribosome_res Continues translation Protein Synthesis_res Protein Synthesis (uninhibited) Ribosome_res->Protein Synthesis_res Cell Survival Cell Survival Protein Synthesis_res->Cell Survival Overcoming_Resistance_Workflow start Suspected (-)-Ternatin Resistance confirm_resistance Confirm Resistance (IC50 assay, Sequencing) start->confirm_resistance investigate_mechanism Investigate Mechanism (A399V mutation?) confirm_resistance->investigate_mechanism is_A399V A399V Mutation Present? investigate_mechanism->is_A399V alt_mechanisms Investigate Alternative Mechanisms (e.g., efflux) is_A399V->alt_mechanisms No strategy_A399V Strategies for A399V Resistance is_A399V->strategy_A399V Yes strategy_alt Strategies for Alternative Resistance alt_mechanisms->strategy_alt combo_therapy Combination Therapy (e.g., with PI3K inhibitor) strategy_A399V->combo_therapy novel_analogs Develop Novel Analogs strategy_A399V->novel_analogs efflux_inhibitors Combination with Efflux Pump Inhibitors strategy_alt->efflux_inhibitors evaluate_efficacy Evaluate Efficacy (Viability assays, in vivo models) combo_therapy->evaluate_efficacy novel_analogs->evaluate_efficacy efflux_inhibitors->evaluate_efficacy

References

optimizing reaction conditions for (-)-Ternatin analogue synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of (-)-Ternatin analogues. The information is tailored for scientists and professionals in drug development, offering practical solutions to common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the synthesis of (-)-Ternatin and its analogues?

The main hurdle in synthesizing (-)-Ternatin, a cyclic heptapeptide, is the macrocyclization step. This intramolecular reaction is often low-yielding due to competing intermolecular side reactions and the conformational rigidity of the linear peptide precursor. The choice of the cyclization site is critical to optimizing the yield.

Q2: Which synthetic strategy is most effective for producing (-)-Ternatin analogues?

A combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by a solution-phase macrocyclization has proven to be an effective strategy. This approach allows for the efficient assembly of the peptide chain on a solid support, after which the purified linear peptide can be cyclized under optimized conditions in solution.

Q3: How does N-methylation in the peptide backbone affect the synthesis?

(-)-Ternatin contains N-methylated amino acids, which can introduce steric hindrance and slow down coupling reactions during solid-phase synthesis. It is crucial to use potent coupling reagents and potentially longer reaction times or microwave assistance to ensure complete acylation of these sterically hindered secondary amines.

Q4: What is the mechanism of action of (-)-Ternatin and its analogues?

Ternatin and its more potent synthetic analogues target the eukaryotic elongation factor-1A (eEF1A). They bind to the eEF1A ternary complex, inhibiting protein synthesis and leading to cytotoxicity in cancer cells. This makes them promising candidates for cancer therapy.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of (-)-Ternatin analogues.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in solid-phase peptide synthesis (SPPS) - Incomplete coupling reactions, especially at N-methylated residues or sterically hindered amino acids.- Aggregation of the growing peptide chain on the resin.- Use a more powerful coupling reagent such as HATU or PyAOP.- Increase coupling time and/or temperature. Microwave-assisted coupling can be beneficial.- Perform a double coupling for difficult residues.- Use a resin that minimizes aggregation, such as a PEG-based resin.
Low yield during macrocyclization - Unfavorable conformation of the linear peptide precursor.- Competing intermolecular reactions (dimerization, oligomerization).- Incorrect choice of cyclization site.- Optimize the cyclization site. Cyclization between a primary amine and a carboxylic acid is generally more favorable than between a secondary amine and a carboxylic acid.- Perform the cyclization under high dilution conditions (0.1-0.5 M) to favor the intramolecular reaction.- Use a coupling reagent known to be effective for cyclizations, such as HATU or PyAOP.
Presence of side products after cleavage - Incomplete removal of side-chain protecting groups.- Alkylation of sensitive residues (e.g., Trp, Met) by reactive cations generated during cleavage.- Use a cleavage cocktail with appropriate scavengers for the amino acids in your sequence. For example, use a cocktail containing triisopropylsilane (TIS) and water.- Ensure a sufficient cleavage time (typically 2-3 hours).
Difficulty in purifying the final cyclic peptide - Poor solubility of the crude product.- Co-elution of closely related impurities.- Use a combination of purification techniques, starting with flash chromatography to remove major impurities, followed by preparative reverse-phase HPLC.- Optimize the HPLC gradient and mobile phase to achieve better separation.- Lyophilize the pure fractions to obtain the final product as a powder.

Data Presentation

Optimization of Macrocyclization Conditions

The choice of the cyclization site significantly impacts the overall yield of (-)-Ternatin analogues. The following table summarizes the yields obtained from different macrocyclization strategies for a Ternatin analogue.

Cyclization SiteCoupling ReagentSolventConcentrationYield
Site A (Secondary Amine - Carboxylic Acid)HATU/DIPEADMF0.1 M46%
Site C (Primary Amine - Carboxylic Acid)HATU/DIPEADMF0.1 M63%

Data adapted from a study on the synthesis of Ternatin-related compounds.

Experimental Protocols

Representative Protocol for the Synthesis of a (-)-Ternatin Analogue

This protocol outlines the solid-phase synthesis of the linear heptapeptide precursor, followed by solution-phase macrocyclization.

1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

  • Resin: Rink Amide MBHA resin.

  • Synthesis Strategy: Standard Fmoc/tBu chemistry.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

  • Amino Acid Coupling:

    • For standard amino acids: Use Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Couple for 1 hour.

    • For N-methylated and sterically hindered amino acids: Use Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Couple for 2-4 hours. Consider double coupling if necessary.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5) for 2-3 hours.

  • Work-up: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Lyophilize the crude linear peptide.

2. Solution-Phase Macrocyclization

  • Precursor Preparation: Dissolve the purified linear peptide in DMF to a concentration of 0.1 M.

  • Cyclization Reaction:

    • Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

  • Work-up: Quench the reaction with water and extract the cyclic peptide with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

3. Purification

  • Method: Purify the crude cyclic peptide by preparative reverse-phase HPLC using a C18 column.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.

  • Final Product: Lyophilize the pure fractions to obtain the final (-)-Ternatin analogue as a white powder.

Visualizations

Signaling Pathway of Ternatin Analogues

Ternatin_Signaling_Pathway Ternatin (-)-Ternatin Analogue eEF1A eEF1A-GTP-aa-tRNA Ternary Complex Ternatin->eEF1A Binds to Ribosome Ribosome eEF1A->Ribosome Inhibits binding to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Elongation Cell_Death Cancer Cell Apoptosis Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of action of (-)-Ternatin analogues.

Experimental Workflow for (-)-Ternatin Analogue Synthesis

Ternatin_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cyclization Solution-Phase Macrocyclization Resin Start with Rink Amide Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (HATU/DIPEA) Deprotection->Coupling Repeat Repeat for each amino acid Coupling->Repeat Repeat->Deprotection Next cycle Cleavage Cleavage from Resin (TFA/H2O/TIS) Repeat->Cleavage Final cycle Crude_Linear Crude Linear Peptide Cleavage->Crude_Linear Purify_Linear Purification of Linear Peptide (RP-HPLC) Crude_Linear->Purify_Linear Pure_Linear Pure Linear Peptide Purify_Linear->Pure_Linear Cyclization Macrocyclization (HATU/DIPEA in DMF) Pure_Linear->Cyclization Crude_Cyclic Crude Cyclic Peptide Cyclization->Crude_Cyclic Purify_Cyclic Final Purification (Preparative RP-HPLC) Crude_Cyclic->Purify_Cyclic Final_Product (-)-Ternatin Analogue Purify_Cyclic->Final_Product Troubleshooting_Macrocyclization Start Low Macrocyclization Yield Check_Purity Is the linear precursor pure? Start->Check_Purity Check_Concentration Is the reaction at high dilution? Check_Purity->Check_Concentration Yes Repurify Re-purify the linear peptide Check_Purity->Repurify No Check_Reagents Are the coupling reagents fresh and active? Check_Concentration->Check_Reagents Yes Adjust_Concentration Decrease concentration to 0.1-0.5 M Check_Concentration->Adjust_Concentration No Check_Site Is the cyclization site optimal? Check_Reagents->Check_Site Yes Use_New_Reagents Use fresh HATU/DIPEA Check_Reagents->Use_New_Reagents No Redesign_Synthesis Redesign precursor to cyclize at a primary amine Check_Site->Redesign_Synthesis No Success Improved Yield Check_Site->Success Yes Repurify->Check_Concentration Adjust_Concentration->Check_Reagents Use_New_Reagents->Check_Site Redesign_Synthesis->Success

troubleshooting off-target effects of (-)-Ternatin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (-)-Ternatin. The information is designed to help address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (-)-Ternatin?

(-)-Ternatin is a cyclic heptapeptide that exhibits cytotoxic and anti-proliferative effects by inhibiting protein synthesis.[1][2][3] Its primary molecular target is the eukaryotic translation elongation factor 1A (eEF1A).[1][4] Specifically, (-)-Ternatin binds to the ternary complex of eEF1A, GTP, and aminoacyl-tRNA (aa-tRNA), stalling the ribosome during the elongation phase of translation.[1][3][5] This leads to a global shutdown of protein production within the cell.[2]

Q2: Are there different types of compounds referred to as "Ternatin"?

Yes, it is crucial to distinguish between two distinct classes of compounds that share the name "Ternatin".

  • Cyclic Heptapeptides: This class includes (-)-Ternatin, isolated from fungi like Coriolus versicolor. These are potent inhibitors of eEF1A and are the focus of this guide.[2][6]

  • Polyacylated Anthocyanins: This group of compounds, also referred to as ternatins, are flavonoids isolated from the petals of the butterfly pea flower (Clitoria ternatea).[2][7][8] These compounds have antioxidant and anti-inflammatory properties and are structurally and functionally distinct from the cyclic peptide (-)-Ternatin.[7][9][10]

Q3: What is the difference between (-)-Ternatin and Ternatin-4?

Ternatin-4 is a synthetic analog of (-)-Ternatin.[1] It was designed to be significantly more potent in its cytotoxic effects against cancer cells, in some cases up to 500-fold more potent than the natural product.[1][4] While their core mechanism of targeting the eEF1A ternary complex is the same, the increased potency of Ternatin-4 may necessitate adjustments in experimental concentrations.[3][11]

Troubleshooting Guide

Issue 1: Unexpectedly High Cytotoxicity in My Cell Line

Possible Cause: The observed cytotoxicity is likely the intended on-target effect of (-)-Ternatin due to the inhibition of protein synthesis, which is essential for all cell types. However, sensitivity can vary between cell lines.

Troubleshooting Steps:

  • Confirm On-Target Effect: The most definitive way to confirm that the cytotoxicity is due to eEF1A inhibition is to use a cell line with a known resistance mutation. The A399V mutation in the EEF1A1 gene confers significant resistance to (-)-Ternatin.[4][5]

  • Titrate the Concentration: Perform a dose-response experiment to determine the IC50 value for your specific cell line. This will help in selecting appropriate concentrations for future experiments to distinguish between specific and non-specific effects.

  • Time-Course Experiment: Assess cytotoxicity at different time points. The effects of protein synthesis inhibition are typically time-dependent.

Experimental Protocol: Generation of a Resistant Cell Line (based on existing literature)

To confirm that the effects of (-)-Ternatin in your cell line are on-target, you can utilize CRISPR/Cas9 technology to introduce the resistance-conferring A399V mutation into the EEF1A1 gene.

  • Design: Design a single guide RNA (sgRNA) targeting the region of EEF1A1 corresponding to Alanine 399. Also, design a homology-directed repair (HDR) template containing the A399V mutation.

  • Transfection: Co-transfect your cells with plasmids encoding Cas9, the sgRNA, and the HDR template.

  • Selection: Select for successfully edited cells. This can be done by including a selectable marker in the HDR template or by single-cell cloning and subsequent genotyping.

  • Validation: Sequence the genomic DNA of the selected clones to confirm the presence of the A399V mutation.

  • Assay: Treat both the wild-type and the A399V mutant cell lines with a range of (-)-Ternatin concentrations to confirm resistance in the mutant line.

Issue 2: Lack of an Observable Phenotype at Expected Concentrations

Possible Cause: The experimental system or cell line may be less sensitive to the effects of (-)-Ternatin.

Troubleshooting Steps:

  • Verify Compound Activity: Ensure the integrity of your (-)-Ternatin stock solution. If possible, test its activity on a sensitive, well-characterized cell line as a positive control.

  • Increase Concentration: The required concentration of (-)-Ternatin can vary between cell lines. Perform a dose-response curve extending to higher concentrations.

  • Increase Exposure Time: The phenotypic effects of protein synthesis inhibition may take longer to manifest in some cell types. Extend the duration of the treatment.

  • Assess Protein Synthesis Inhibition Directly: Instead of relying on a downstream phenotype, directly measure the rate of protein synthesis.

Experimental Protocol: Protein Synthesis Assay

This assay measures the incorporation of a radiolabeled amino acid into newly synthesized proteins.

  • Cell Culture: Plate cells in a multi-well format and allow them to adhere.

  • Treatment: Treat the cells with various concentrations of (-)-Ternatin or a vehicle control for the desired time.

  • Labeling: Add a radiolabeled amino acid, such as ³⁵S-methionine, to the culture medium and incubate for a short period (e.g., 1 hour).

  • Lysis: Wash the cells with PBS and lyse them.

  • Precipitation: Precipitate the proteins using trichloroacetic acid (TCA).

  • Quantification: Collect the precipitated proteins on a filter and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity in the (-)-Ternatin-treated samples indicates inhibition of protein synthesis.[1]

Issue 3: Inconsistent or Variable Experimental Results

Possible Cause: Variability can arise from several factors, including cell culture conditions and the stability of the compound.

Troubleshooting Steps:

  • Standardize Cell Culture: Ensure consistent cell passage numbers, seeding densities, and media composition for all experiments.

  • Aliquot Stock Solutions: Prepare single-use aliquots of your (-)-Ternatin stock solution to avoid repeated freeze-thaw cycles.

  • Include Proper Controls: Always include positive and negative controls in your experiments. A known sensitive cell line can serve as a positive control for the activity of the compound.

Data Summary

CompoundTargetIC50 (HCT116 cells)IC50 (3T3-L1 adipogenesis)
(-)-TernatineEF1A ternary complex71 nM[6]27 nM[6]
Ternatin-4eEF1A ternary complexHigh picomolar range[3]Not reported

Visualizations

Ternatin_Mechanism_of_Action cluster_translation Protein Translation Elongation Cycle cluster_inhibition Inhibition by (-)-Ternatin Ribosome Ribosome eEF1A_GDP eEF1A-GDP Ribosome->eEF1A_GDP GTP hydrolysis and release mRNA mRNA aa-tRNA Aminoacyl-tRNA eEF1A_GTP eEF1A-GTP Ternary_Complex eEF1A-GTP-aa-tRNA (Ternary Complex) eEF1A_GTP->Ternary_Complex binds aa-tRNA Ternary_Complex->Ribosome delivers aa-tRNA to A-site Stalled_Complex Stalled Ribosome Complex Ternary_Complex->Stalled_Complex trapped on ribosome eEF1A_GDP->eEF1A_GTP GEF Ternatin (-)-Ternatin Ternatin->Ternary_Complex binds and stabilizes Protein_Synthesis_Inhibition Protein Synthesis Inhibition Stalled_Complex->Protein_Synthesis_Inhibition leads to Cytotoxicity Cytotoxicity Protein_Synthesis_Inhibition->Cytotoxicity causes

Caption: Mechanism of action of (-)-Ternatin.

Troubleshooting_Workflow cluster_on_target On-Target Effect Confirmation cluster_troubleshooting General Troubleshooting start Unexpected Experimental Outcome (e.g., high cytotoxicity, no effect) is_on_target Is the effect on-target? start->is_on_target a399v Use eEF1A(A399V) mutant cell line is_on_target->a399v Yes check_compound Verify compound activity and stability is_on_target->check_compound No/Unsure protein_synthesis_assay Directly measure protein synthesis a399v->protein_synthesis_assay dose_response Perform dose-response and time-course protein_synthesis_assay->dose_response end_on_target Refined Experiment dose_response->end_on_target Characterize on-target effect standardize_culture Standardize cell culture conditions check_compound->standardize_culture controls Include proper positive/negative controls standardize_culture->controls end_troubleshoot Refined Experiment controls->end_troubleshoot Optimize experimental conditions

Caption: Troubleshooting workflow for (-)-Ternatin experiments.

References

Technical Support Center: Refining Assays for Measuring (-)-Ternatin's Effect on Translation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the effects of (-)-Ternatin on protein synthesis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in refining your experimental assays.

Understanding (-)-Ternatin's Mechanism of Action

(-)-Ternatin is a cyclic peptide that inhibits the elongation phase of mRNA translation.[1][2] Its primary molecular target is the eukaryotic elongation factor-1A (eEF1A) ternary complex, which consists of eEF1A, GTP, and an aminoacyl-tRNA (aa-tRNA).[1][3][4] By binding to this complex, Ternatin and its more potent synthetic variants prevent the proper accommodation of the aa-tRNA into the ribosome, thereby stalling protein synthesis.[5][6] This inhibition of translation is directly linked to its cytotoxic effects on cancer cells.[1][3]

Signaling Pathway of Translation Elongation Inhibition by (-)-Ternatin

Ternatin_Mechanism TC eEF1A-GTP-aa-tRNA (Ternary Complex) Ribosome Ribosome (A-site) TC->Ribosome Delivery Inhibition Inhibition TC->Inhibition Accommodation aa-tRNA Accommodation Ribosome->Accommodation GTP_Hydrolysis GTP Hydrolysis Accommodation->GTP_Hydrolysis PeptideBond Peptide Bond Formation GTP_Hydrolysis->PeptideBond Elongation Polypeptide Elongation PeptideBond->Elongation Ternatin (-)-Ternatin Ternatin->TC Binds to Inhibition->Ribosome Blocks Delivery & Accommodation IVT_Luciferase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Lysate Prepare Cell-Free Lysate (e.g., Rabbit Reticulocyte) Mix Combine Lysate, mRNA, Amino Acids, Energy Source Lysate->Mix mRNA Prepare Luciferase mRNA (Capped & Polyadenylated) mRNA->Mix Ternatin_prep Prepare (-)-Ternatin Dilutions Add_Ternatin Add (-)-Ternatin or Vehicle Ternatin_prep->Add_Ternatin Mix->Add_Ternatin Incubate Incubate at 30-37°C (60-90 min) Add_Ternatin->Incubate Add_Substrate Add Luciferin Substrate Incubate->Add_Substrate Measure Measure Luminescence (Luminometer) Add_Substrate->Measure Analyze Analyze Data (IC50) Measure->Analyze Puromycin_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_detection Detection Culture Culture Cells to Desired Confluency Treat_Ternatin Treat with (-)-Ternatin (Desired Time/Concentration) Culture->Treat_Ternatin Add_Puro Add Puromycin (e.g., 10 min pulse) Treat_Ternatin->Add_Puro Lyse Lyse Cells & Harvest Protein Add_Puro->Lyse Quantify Quantify Protein (e.g., BCA Assay) Lyse->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Probe_Puro Probe with Anti-Puromycin Ab Block->Probe_Puro Probe_Loading Probe with Loading Control Ab (e.g., Actin, Tubulin) Probe_Puro->Probe_Loading Detect Detect with Secondary Ab & Visualize Probe_Loading->Detect Filter_Binding_Troubleshooting Start Problem Observed High_Bkg High Background Signal (Binding in No-Protein Control) Start->High_Bkg Low_Signal Low or No Specific Signal Start->Low_Signal Inconsistent Inconsistent Results Start->Inconsistent Sol_Bkg_Filter Solution: Pre-soak/wash filter thoroughly in binding buffer. High_Bkg->Sol_Bkg_Filter Sol_Bkg_Buffer Solution: Increase salt or non-specific competitor (e.g., BSA) in buffer. High_Bkg->Sol_Bkg_Buffer Sol_Bkg_RNA Solution: Check purity of radiolabeled ligand/RNA. High_Bkg->Sol_Bkg_RNA Sol_Low_Protein Solution: Confirm protein is active and ternary complex is formed. Low_Signal->Sol_Low_Protein Sol_Low_Incubate Solution: Increase incubation time to reach equilibrium. Low_Signal->Sol_Low_Incubate Sol_Low_Wash Solution: Decrease wash stringency (shorter time, less volume). Low_Signal->Sol_Low_Wash Sol_Incon_Mix Solution: Ensure thorough mixing of reaction components. Inconsistent->Sol_Incon_Mix Sol_Incon_Filter Solution: Filter SLOWLY and consistently. Avoid drying filter. Inconsistent->Sol_Incon_Filter

References

Technical Support Center: Chemical Modification of the (-)-Ternatin Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical modification of the (-)-Ternatin scaffold. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of modifying this potent cyclic heptapeptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical residues on the (-)-Ternatin scaffold to be aware of during chemical modification?

A1: Structure-activity relationship (SAR) studies have revealed that specific amino acid residues are essential for the biological activity of (-)-Ternatin. Modifications at these positions are likely to result in a significant loss of potency. Key residues to consider are:

  • Leucine at position 4 (Leu4): This residue is absolutely critical for bioactivity. Substitution of Leu4 with Alanine (Ala) has been shown to completely abolish its biological effects.[1][2] The side chain of Leu4 is crucial for its interaction with its molecular target.

  • Isoleucine at position 1 (Ile1): Modifications at this position, such as substitution with Alanine or 8-aminooctanoic acid (Aoc), have resulted in a dramatic decrease in activity.[3] This suggests that the natural side chain length of Ile1 is vital.

  • Leucine at position 7 (Leu7): The isobutyl side chain of Leu7 is necessary for potent activity.[3]

  • Hydroxy group on β-OH-D-Leu7: This hydroxyl group is an important factor for maintaining a single, stable peptide conformation in solution, which is likely the bioactive conformation.[3]

Q2: I am seeing a complete loss of activity after modifying the (-)-Ternatin scaffold. What could be the reason?

A2: A complete loss of activity is a common issue and is often linked to modifications at critical residues. As mentioned in Q1, any alteration of the side chains of Ile1, Leu4, or Leu7 can lead to a dramatic reduction or complete loss of biological function.[2][3] It is also possible that the modification has disrupted the overall three-dimensional conformation of the cyclic peptide, which is essential for its activity.

Q3: Are there any regions of the (-)-Ternatin scaffold that are more amenable to modification?

A3: While many positions are sensitive to modification, some successful alterations have been reported. Analogs with substitutions at positions other than 1, 4, and 7 have been synthesized and shown to retain potent activity.[3] For example, the introduction of functionalities like biotin or fluorescent units for biological studies has been suggested to be possible through Aoc analogues at positions other than the critical ones.[3] Furthermore, a structurally modified analogue with substitutions at positions 4 (with dehydro-homoleucine) and 6 (with pipecolic acid) was found to have increased cytotoxic potency.[1][2]

Q4: What is the molecular target of (-)-Ternatin and how does this influence modification strategies?

A4: (-)-Ternatin's molecular target has been identified as the eukaryotic translation elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA).[2][4] It inhibits protein synthesis by binding to this complex.[2] This knowledge is crucial for designing new analogs. Modifications should aim to preserve or enhance the interaction with this target. For instance, designing modifications that occupy adjacent hydrophobic pockets on the eEF1A surface could be a promising strategy.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Complete loss of biological activity after modification. Modification at a critical residue (Ile1, Leu4, Leu7).[2][3]- Confirm the modification site. - If the modification is at a critical residue, consider moving it to a less sensitive position. - Synthesize an Ala-scan analogue series to systematically identify sensitive positions in your assay.
Low yield of the modified cyclic peptide. - Inefficient macrocyclization. - Steric hindrance from the modification. - Incompatible protecting group strategy.[5][6]- Optimize the macrocyclization conditions (coupling reagents, concentration, temperature). - If the modification is bulky, consider a more flexible linker. - Re-evaluate the protecting group strategy to ensure orthogonality and prevent side reactions like pyroglutamate formation.[5][6]
Difficulty in purifying the modified peptide. - Presence of closely related impurities or diastereomers. - Aggregation of the modified peptide.- Employ high-resolution purification techniques such as preparative HPLC with a suitable column and gradient. - Use a combination of chromatographic methods (e.g., reverse-phase followed by normal-phase or ion-exchange). - If aggregation is suspected, try different solvent systems or add denaturants during purification.
Characterization of the modified peptide is inconclusive. - Complex NMR spectra due to conformational heterogeneity or N-methylation. - Ambiguous mass spectrometry data.- Utilize advanced NMR techniques (e.g., 2D NMR such as COSY, TOCSY, NOESY) to aid in structure elucidation. - High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. - Tandem MS (MS/MS) can help in sequencing the modified peptide.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of (-)-Ternatin and some of its analogs, highlighting the impact of modifications on its biological activity.

CompoundModificationIC50 (HCT116 cell proliferation)Reference
(-)-Ternatin (1)None71 ± 10 nM[2]
Ternatin-4-Ala (2)Leu4 → Ala> 10 µM (inactive)[2]
Analog 3Leu4 → Dehydro-homoleucine, D-(NMe)Ala6 → Pipecolic acid4.6 ± 1.0 nM[2]
Analog 4Not specified, but inspired by Aspergillus cyclic peptidesUp to 500-fold more potent than Ternatin[2]

Experimental Protocols

General Protocol for the Synthesis of (-)-Ternatin Analogs via Convergent Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a generalized workflow for the synthesis of (-)-Ternatin analogs. Specific reagents and conditions will need to be optimized for each unique modification.

  • Fragment Synthesis:

    • The synthesis is typically performed in a convergent manner, preparing two key peptide fragments. For example, a tetrapeptide and a tripeptide fragment.

    • Utilize standard Fmoc-based solid-phase peptide synthesis (SPPS) on a suitable resin (e.g., 2-chlorotrityl chloride resin).

    • N-methylated amino acids are incorporated using commercially available Fmoc-N-Me-amino acids or by on-resin methylation.

  • Fragment Coupling:

    • Cleave one of the peptide fragments from the resin while keeping the side-chain protecting groups intact.

    • Couple the cleaved fragment to the resin-bound fragment in solution using a suitable coupling agent (e.g., HATU, HBTU).

  • Cleavage from Resin:

    • Cleave the full-length linear peptide from the solid support using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like triisopropylsilane and water).

  • Macrocyclization:

    • Perform the head-to-tail macrocyclization in a dilute solution to favor intramolecular cyclization over intermolecular polymerization.

    • Commonly used cyclization reagents include DPPA (diphenylphosphoryl azide) or HATU.

  • Purification and Characterization:

    • Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity.

Visualizations

Ternatin_Mechanism_of_Action ternatin (-)-Ternatin Analog ternary_complex eEF1A-GTP-aa-tRNA Ternary Complex ternatin->ternary_complex eEF1A_GTP eEF1A-GTP eEF1A_GTP->ternary_complex aa_tRNA Aminoacyl-tRNA aa_tRNA->ternary_complex ribosome Ribosome ternary_complex->ribosome protein_synthesis Protein Synthesis ribosome->protein_synthesis inhibition Inhibition

Caption: Mechanism of action of (-)-Ternatin analogs targeting the eEF1A ternary complex.

Ternatin_Analog_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) resin Start with Resin fragment1 Synthesize Fragment 1 resin->fragment1 fragment2 Synthesize Fragment 2 resin->fragment2 solution_coupling Couple Fragments in Solution fragment1->solution_coupling fragment2->solution_coupling cleavage Cleave Linear Peptide from Resin solution_coupling->cleavage cyclization Macrocyclization cleavage->cyclization purification Purification (HPLC) cyclization->purification characterization Characterization (MS, NMR) purification->characterization final_product Final Ternatin Analog characterization->final_product

Caption: A generalized workflow for the synthesis of (-)-Ternatin analogs.

References

Technical Support Center: Enhancing Cell Permeability of (-)-Ternatin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Ternatin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the cell permeability of these cyclic peptide compounds.

Frequently Asked Questions (FAQs)

Q1: What is (-)-Ternatin and why is its cell permeability a focus of research?

A: (-)-Ternatin is a naturally occurring N-methylated cyclic heptapeptide that has been identified as a potent inhibitor of protein synthesis.[1] It achieves this by targeting the eukaryotic elongation factor-1A (eEF1A) ternary complex.[1] As many potential drug targets are located inside the cell, the ability of (-)-Ternatin derivatives to cross the cell membrane is crucial for their therapeutic efficacy. Enhancing cell permeability is therefore a key step in developing these compounds as potential drugs.

Q2: What are the primary strategies for increasing the cell permeability of cyclic peptides like (-)-Ternatin derivatives?

A: The main strategies can be broadly categorized into two areas:

  • Chemical Modifications: Altering the chemical structure of the peptide to favor membrane passage. Common modifications include:

    • N-methylation: Replacing amide protons with methyl groups can reduce the number of hydrogen bond donors and promote a more membrane-friendly conformation.[2][3][4]

    • Incorporation of D-amino acids or unnatural amino acids: This can induce specific conformations that favor intramolecular hydrogen bonding, effectively shielding polar groups from the nonpolar membrane interior.[5]

    • Alkylating amino acid side chains: Increasing the lipophilicity of the molecule can enhance its interaction with the lipid bilayer.[5]

    • Amide-to-ester bond substitution: This modification reduces the hydrogen bonding capacity of the peptide backbone.

  • Formulation Strategies: Using excipients and delivery systems to facilitate absorption. These include:

    • Permeation enhancers: These agents transiently disrupt the integrity of the cell membrane to allow for increased drug passage.[6][7]

    • Protease inhibitors: To prevent degradation of the peptide in biological fluids.[7]

    • Lipid-based delivery systems (e.g., liposomes, microemulsions): These can encapsulate the peptide and aid its transport across the cell membrane.[7]

Q3: Which experimental assays are most commonly used to assess the cell permeability of (-)-Ternatin derivatives?

A: The two most prevalent in vitro assays are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures a compound's ability to passively diffuse across an artificial lipid membrane.[8][9] It is useful for initial screening of a large number of compounds to assess their passive permeability.

  • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[10][11] It can measure both passive diffusion and active transport, providing a more biologically relevant model of intestinal absorption.[11]

Troubleshooting Guides

Issue 1: Low Permeability Observed in PAMPA
Potential Cause Troubleshooting Step
High Polarity of the Derivative Consider chemical modifications to increase lipophilicity, such as adding alkyl groups or replacing polar amino acids with non-polar ones.
High Number of Hydrogen Bond Donors Introduce N-methylation at specific amide positions to reduce the number of solvent-exposed NH groups.[2][3]
Unfavorable Conformation Incorporate D-amino acids or other conformationally restricting residues to promote the formation of intramolecular hydrogen bonds, which can shield polar groups.[5]
Compound Precipitation in Donor Well Ensure the compound is fully dissolved in the donor buffer. If solubility is an issue, consider using a co-solvent, but be mindful of its potential effects on the artificial membrane.
Issue 2: Inconsistent or Unreliable Results in Caco-2 Permeability Assay
Potential Cause Troubleshooting Step
Compromised Caco-2 Monolayer Integrity Regularly measure the transepithelial electrical resistance (TEER) of the monolayer. TEER values should be stable and within the expected range for your laboratory's specific conditions before starting the assay.[10] A low TEER value indicates a leaky monolayer.
Active Efflux of the Compound Caco-2 cells express efflux transporters like P-glycoprotein (P-gp).[10] To check for active efflux, perform the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in permeability in the presence of the inhibitor suggests that your compound is a substrate for efflux pumps.[10]
Low Compound Recovery The compound may be binding to the plastic of the assay plate or metabolizing within the Caco-2 cells. Analyze both the donor and receiver wells at the end of the experiment to calculate mass balance. If recovery is low, consider using low-binding plates or investigating potential metabolic pathways.
Variability in Cell Culture Maintain consistent cell culture practices, including cell passage number, seeding density, and differentiation time (typically 21 days).

Quantitative Data on Permeability of Modified Cyclic Peptides

The following tables present data from studies on cyclic peptides that are structurally related to (-)-Ternatin. This information is intended to be illustrative of the effects of common chemical modifications on cell permeability.

Table 1: Effect of N-Methylation on the Permeability of a Cyclic Hexapeptide Library

Number of N-Methyl GroupsNumber of Analogs TestedAnalogs with High Permeability (Papp > 1 x 10⁻⁵ cm/s)
1122
2153
3154
491
530

Data adapted from a study on a poly-alanine cyclic hexapeptide library in a Caco-2 model.[2] This table demonstrates that while N-methylation can improve permeability, there is no simple correlation between the number of methyl groups and high permeability; the position of the methylation is also critical.[2]

Table 2: PAMPA Permeability of N-Methylated Cyclic Heptapeptides

CompoundModificationPAMPA Permeability (Papp x 10⁻⁶ cm/s)
Parent Peptide -< 0.1
Derivative 1 Single N-methylation at position X2.5
Derivative 2 Single N-methylation at position Y0.5
Derivative 3 Di-N-methylation at positions X and Z5.2

This is a representative table based on findings that show a single N-methyl group can significantly enhance membrane permeability, and this effect is position-dependent.[12]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To assess the passive permeability of (-)-Ternatin derivatives across an artificial lipid membrane.

Materials:

  • 96-well filter plates with a PVDF membrane (0.45 µm pore size)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS for analysis

Procedure:

  • Membrane Coating: Add 5 µL of the phospholipid solution to each well of the filter plate. Allow the solvent to evaporate, leaving a lipid layer on the membrane.

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Prepare Donor Plate: Prepare the dosing solution by diluting the test compound stock solution in PBS to the final desired concentration (e.g., 10 µM). Add 200 µL of the dosing solution to each well of the coated filter plate.

  • Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    • Where:

      • [Drug]acceptor is the concentration in the acceptor well.

      • [Drug]equilibrium is the theoretical concentration if the drug were evenly distributed between both chambers.

      • VA and VD are the volumes of the acceptor and donor wells, respectively.

      • Area is the surface area of the membrane.

      • Time is the incubation time in seconds.

Caco-2 Cell Permeability Assay Protocol

Objective: To determine the bidirectional permeability of (-)-Ternatin derivatives across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with permeable supports (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • TEER meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use wells with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Assay Preparation:

    • Wash the cell monolayers twice with pre-warmed HBSS.

    • Pre-incubate the monolayers with HBSS in both the apical (0.5 mL) and basolateral (1.5 mL) chambers for 30 minutes at 37°C.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Remove the HBSS from the apical chamber and replace it with the dosing solution (test compound in HBSS, e.g., 10 µM).

    • Add fresh HBSS to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber and replace it with fresh HBSS.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Remove the HBSS from the basolateral chamber and replace it with the dosing solution.

    • Add fresh HBSS to the apical chamber.

    • Incubate and collect samples from the apical chamber as described above.

  • Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).

      • A is the surface area of the membrane.

      • C0 is the initial concentration of the compound in the donor chamber.

  • Calculate Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux.[10]

Visualizations

Ternatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ternatin (-)-Ternatin Derivative Membrane Ternatin->Membrane eEF1A_GTP_tRNA eEF1A-GTP-aminoacyl-tRNA (Ternary Complex) Membrane->eEF1A_GTP_tRNA Binds to Ribosome Ribosome eEF1A_GTP_tRNA->Ribosome Delivers aminoacyl-tRNA eEF1A_GTP_tRNA->Inhibition Inhibits Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Leads to

Caption: Signaling pathway of (-)-Ternatin derivatives.

Experimental_Workflow cluster_synthesis Chemical Modification cluster_screening Permeability Screening cluster_optimization Lead Optimization Start (-)-Ternatin Scaffold N_methylation N-methylation Start->N_methylation D_amino_acid D-amino acid incorporation Start->D_amino_acid Other_mods Other modifications Start->Other_mods Derivatives Library of Derivatives N_methylation->Derivatives D_amino_acid->Derivatives Other_mods->Derivatives PAMPA PAMPA Derivatives->PAMPA High_Perm High Permeability PAMPA->High_Perm Low_Perm Low Permeability PAMPA->Low_Perm Caco2 Caco-2 Assay Lead_Candidate Lead Candidate Caco2->Lead_Candidate High_Perm->Caco2 Low_Perm->Start Redesign

Caption: Experimental workflow for developing permeable (-)-Ternatin derivatives.

References

Validation & Comparative

Stability Showdown: Ternatin B Outperforms Other Anthocyanins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the stability of a compound is a critical factor. In the realm of natural pigments, particularly anthocyanins, instability can be a significant hurdle. However, Ternatin B, a polyacylated anthocyanin from the butterfly pea flower (Clitoria ternatea), demonstrates remarkably higher stability compared to its non-acylated and mono-acylated counterparts, making it a promising candidate for various applications.

The enhanced stability of this compound is primarily attributed to its unique molecular structure. It is a derivative of delphinidin 3,3′,5′-triglucoside, heavily adorned with multiple acyl and glucosyl groups.[1][2][3] This complex structure allows for intramolecular co-pigmentation, a phenomenon where the acyl groups fold over and shield the core anthocyanidin structure from degradation.[2] This "sandwich-like" stacking provides protection against factors that typically degrade anthocyanins, such as changes in pH and temperature.[2][3]

Quantitative Stability Comparison

The superior stability of this compound becomes evident when its degradation kinetics are compared with other anthocyanins. The following table summarizes the half-life (t1/2), a measure of the time it takes for 50% of the compound to degrade, for this compound and other representative anthocyanins under various conditions. It is important to note that the experimental conditions in the cited studies may vary, but the data consistently illustrates the higher stability of polyacylated anthocyanins like this compound.

Anthocyanin TypeSourcepHTemperature (°C)Half-life (t1/2)Reference
Polyacylated (Ternatin) Clitoria ternatea7.04334.2 days[4][5]
7.02547.1 days[4]
0.5450.9 days[4][5]
0.52528.1 days[4]
Di-acylated Red Cabbage7.05014.4 hours (approx.)[6]
Non-acylated Red Cabbage7.0500.14 hours (approx. 8 mins)[6]
Non-acylated (Malvidin-3-O-glucoside) Grape Skin7.490< 5 hours[7][8]

Note: The data for Red Cabbage anthocyanins was presented as degradation constants and has been converted to approximate half-life for comparison.

Experimental Protocols

The stability of anthocyanins is typically assessed by monitoring their degradation over time under controlled conditions of pH, temperature, and light.

pH and Thermal Stability Assay

A common method for determining the stability of anthocyanins involves the following steps:

  • Sample Preparation: An extract of the anthocyanin is prepared and dissolved in a series of buffer solutions with a range of pH values (e.g., pH 1-10).

  • Incubation: The samples are then incubated at various temperatures (e.g., 4°C, 25°C, 50°C, 80°C) in the dark to prevent photodegradation.

  • Spectrophotometric Analysis: At regular intervals, the absorbance of each sample is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for the specific anthocyanin.

  • Kinetic Analysis: The degradation of the anthocyanin is often modeled using first-order kinetics. The natural logarithm of the absorbance (or concentration) is plotted against time. The slope of this plot gives the degradation rate constant (k).

  • Half-life Calculation: The half-life (t1/2) is then calculated using the formula: t1/2 = 0.693 / k.

High-Performance Liquid Chromatography (HPLC) Analysis

For a more detailed analysis of the degradation products and to quantify the specific anthocyanin in a complex mixture, High-Performance Liquid Chromatography (HPLC) is employed.

  • Sample Preparation: Samples from the stability assay are filtered before injection into the HPLC system.

  • Chromatographic Separation: The anthocyanins are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of acidified water and an organic solvent like acetonitrile or methanol.

  • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at specific wavelengths, allowing for the identification and quantification of the parent anthocyanin and any degradation products.

Visualizing Stability Mechanisms and Workflows

To better understand the factors contributing to this compound's stability and the experimental procedures used to evaluate it, the following diagrams are provided.

Stability_Factors cluster_simple Simple Anthocyanin (e.g., Cyanidin-3-O-glucoside) cluster_ternatin This compound (Polyacylated Anthocyanin) Simple_Structure Anthocyanidin Core + Sugar Moiety Simple_Instability Susceptible to Hydration & Degradation Simple_Structure->Simple_Instability Lacks Protection Ternatin_Structure Anthocyanidin Core + Multiple Sugars + Multiple Acyl Groups Intramolecular_Stacking Intramolecular Co-pigmentation (Sandwich Structure) Ternatin_Structure->Intramolecular_Stacking Enables Ternatin_Stability Enhanced Stability at various pH & Temperatures Intramolecular_Stacking->Ternatin_Stability Provides Protection

Caption: Structural differences affecting anthocyanin stability.

Experimental_Workflow start Start: Anthocyanin Extract prep Prepare Solutions in Buffers of Varying pH start->prep incubate Incubate Samples at Different Temperatures prep->incubate measure Measure Absorbance (UV-Vis) at Time Intervals incubate->measure analyze Analyze Degradation Kinetics (Calculate k and t½) measure->analyze end End: Stability Profile analyze->end

Caption: Workflow for thermal and pH stability analysis.

References

A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Ternatin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry for the analysis of Ternatin B, a key anthocyanin found in butterfly pea (Clitoria ternatea) flowers.

Principles of Analysis

UV-Visible Spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law. For this compound and other anthocyanins, the maximum absorbance is typically observed in the 535-570 nm range.[1][2]

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique. A liquid solvent (mobile phase) carries the sample through a column packed with a solid adsorbent material (stationary phase). Different components in the sample interact differently with the adsorbent, causing them to separate. As the separated components exit the column, they are detected, often by a UV-Vis detector, and quantified based on the peak area.

Experimental Protocols

Spectrophotometric Method (General Protocol)

A simplified protocol for the spectrophotometric quantification of total anthocyanins, including this compound, in a sample would involve:

  • Extraction: Extraction of anthocyanins from the plant material (e.g., butterfly pea flowers) using a suitable solvent, such as methanol:water (60:40, v/v) with sonication.[1]

  • Dilution: Diluting the extract to a concentration that falls within the linear range of the spectrophotometer.

  • Measurement: Measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) for ternatins (around 535-570 nm) using a UV-Vis spectrophotometer.[1][2]

  • Quantification: Calculating the concentration of this compound using a calibration curve prepared from a pure standard.

HPLC Method (General Protocol)

A typical HPLC protocol for the analysis of this compound would be more complex:

  • Extraction and Purification: Similar to the spectrophotometric method, the initial step is extraction, which may be followed by a purification step, such as solid-phase extraction (SPE), to remove interfering compounds.[1]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of anthocyanins.[3][4]

    • Mobile Phase: A gradient of two or more solvents, such as a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer), is typically employed to achieve optimal separation.[3][4]

    • Flow Rate: A constant flow rate is maintained to ensure reproducible separation.

    • Detection: A Diode Array Detector (DAD) or a UV-Vis detector is used to monitor the eluent at a specific wavelength (e.g., 535 nm for ternatins).[1]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to the peak area of a known concentration of a pure standard.

Performance Comparison

The choice between HPLC and spectrophotometry often depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and the complexity of the sample matrix.

ParameterHPLCSpectrophotometry
Specificity High: Can separate and quantify individual ternatins (e.g., Ternatin A1, B2, D1) and distinguish them from other compounds.Low: Measures the total absorbance of all compounds that absorb at the selected wavelength, leading to potential overestimation if other interfering substances are present.
Sensitivity High: Capable of detecting and quantifying very low concentrations of this compound.Moderate to Low: Generally less sensitive than HPLC.
Linearity Excellent linearity over a wide concentration range.Good linearity within a more limited concentration range.
Accuracy High: Due to its high specificity, it provides very accurate quantification of the target analyte.Moderate: Accuracy can be compromised by the presence of interfering compounds in the sample matrix.
Precision High: Modern HPLC systems offer excellent precision and reproducibility.Good: Generally provides good precision for simple sample matrices.
Sample Throughput Lower: Each sample analysis requires a specific run time for chromatographic separation.Higher: Multiple samples can be analyzed relatively quickly.
Cost High: Instruments and maintenance are expensive.Low: Spectrophotometers are relatively inexpensive.
Complexity High: Requires skilled operators for method development, operation, and maintenance.Low: Relatively simple to operate.

Visualization of Experimental Workflows

Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Extraction Extraction of this compound Dilution Sample Dilution Extraction->Dilution Measurement Absorbance Measurement at λmax Dilution->Measurement Quantification Concentration Calculation Measurement->Quantification

Caption: General workflow for spectrophotometric analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Extraction Extraction of this compound Purification Purification (e.g., SPE) Extraction->Purification Injection Sample Injection Purification->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV-Vis) Separation->Detection Quantification Peak Area Integration & Concentration Calculation Detection->Quantification

Caption: General workflow for HPLC analysis.

Conclusion

For the specific and accurate quantification of this compound, particularly in complex mixtures or for regulatory purposes, HPLC is the superior method . Its ability to separate this compound from other structurally similar anthocyanins and matrix components is a significant advantage.

Spectrophotometry , on the other hand, offers a rapid, simple, and cost-effective means for the preliminary or routine estimation of total anthocyanin content, including this compound. However, its lack of specificity should be considered, and results should be interpreted with caution, especially when analyzing crude extracts. The choice of method will ultimately be dictated by the specific research or quality control objectives, available resources, and the desired level of analytical detail.

References

A Comparative Guide to the In Vivo Bioactivity of Ternatin-Containing Extracts from Clitoria ternatea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo bioactivity of extracts from the butterfly pea flower (Clitoria ternatea), which are rich in a class of polyacylated anthocyanins known as ternatins, including the Ternatin B series (B1, B2, B3, and B4). Due to a lack of in vivo studies on isolated this compound, this guide focuses on the bioactivity of ternatin-containing extracts and compares their performance against established anti-inflammatory agents.

In Vivo Anti-Inflammatory and Analgesic Activity

Extracts of Clitoria ternatea have demonstrated significant anti-inflammatory and analgesic properties in various animal models. These effects are often compared to those of well-known non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids.

Comparative Efficacy of Clitoria ternatea Extracts
Compound/Extract Animal Model Dosage Bioactivity (Inhibition of Paw Edema) Alternative Compound Alternative's Efficacy Reference
Methanolic Extract of C. ternatea flowerCarrageenan-induced paw edema in mice200 mg/kg75.6% inhibition of writhingAceclofenac77.49% inhibition of writhing[1]
Methanolic Extract of C. ternatea flowerCarrageenan-induced paw edema in mice400 mg/kg76.68% inhibition of writhingAceclofenac77.49% inhibition of writhing[1]
Ethanolic Extract of C. ternatea root (EECT)Carrageenan-induced paw edema in rats200 mg/kgSignificant reductionDiclofenac (10 mg/kg)Significant reduction[2]
Ethanolic Extract of C. ternatea root (EECT)Carrageenan-induced paw edema in rats400 mg/kgSignificant reductionDiclofenac (10 mg/kg)Significant reduction[2]
Clitoria ternatea Anthocyanin Extract (CTA)Carrageenan-induced paw edema in rats500 mg/kgSignificant suppressionIbuprofen (15 mg/kg)Standard anti-inflammatory[3]
Flavonoid "Ternatin" from Egletes viscosaThioglycolate-elicited neutrophil influx in rats25 mg/kg & 50 mg/kg (s.c.)Significantly lower neutrophil influxDexamethasone (1 mg/kg, s.c.)Similar magnitude of inhibition[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further research.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for evaluating the anti-inflammatory activity of compounds.

  • Animals: Wistar rats or Swiss albino mice are typically used. Animals are fasted overnight with free access to water before the experiment.

  • Groups: Animals are divided into control, standard, and test groups.

    • Control Group: Receives the vehicle (e.g., normal saline).

    • Standard Group: Receives a known anti-inflammatory drug (e.g., Aceclofenac 25 mg/kg[1], Diclofenac 10 mg/kg[2], or Ibuprofen 15 mg/kg[3]).

    • Test Groups: Receive different doses of the Clitoria ternatea extract (e.g., 200 mg/kg and 400 mg/kg)[1][2].

  • Procedure:

    • The initial paw volume of each animal is measured using a plethysmometer.

    • The respective treatments (vehicle, standard drug, or extract) are administered orally or via the desired route.

    • After a specific period (e.g., 1 hour), a sub-plantar injection of 0.1 ml of 1% carrageenan solution is administered into the hind paw of each animal to induce inflammation.

    • Paw volume is measured again at various time intervals after the carrageenan injection (e.g., 1, 3, and 5 hours)[3].

  • Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Acetic Acid-Induced Writhing Test for Analgesia

This model is used to screen for peripheral analgesic activity.

  • Animals: Swiss albino mice are commonly used.

  • Groups: Animals are divided into control, standard, and test groups.

    • Control Group: Receives the vehicle.

    • Standard Group: Receives a known analgesic (e.g., Aceclofenac 25 mg/kg)[1].

    • Test Groups: Receive different doses of the C. ternatea extract (e.g., 200 mg/kg and 400 mg/kg)[1].

  • Procedure:

    • The respective treatments are administered.

    • After a set time (e.g., 30 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution.

    • The number of writhes (a specific stretching posture) is counted for a defined period (e.g., 20 minutes) following the injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of ternatin-containing extracts are attributed to their modulation of several key signaling pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators cluster_response Inflammatory Response Inflammatory\nStimulus (e.g., LPS, Carrageenan) Inflammatory Stimulus (e.g., LPS, Carrageenan) NF-κB Pathway NF-κB Pathway Inflammatory\nStimulus (e.g., LPS, Carrageenan)->NF-κB Pathway PI3K Pathway PI3K Pathway Inflammatory\nStimulus (e.g., LPS, Carrageenan)->PI3K Pathway COX-2 Pathway COX-2 Pathway Inflammatory\nStimulus (e.g., LPS, Carrageenan)->COX-2 Pathway Pro-inflammatory\nCytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->Pro-inflammatory\nCytokines (TNF-α, IL-6) iNOS / NO iNOS / NO PI3K Pathway->iNOS / NO Prostaglandins Prostaglandins COX-2 Pathway->Prostaglandins Inflammation\n(Edema, Pain) Inflammation (Edema, Pain) Pro-inflammatory\nCytokines (TNF-α, IL-6)->Inflammation\n(Edema, Pain) iNOS / NO->Inflammation\n(Edema, Pain) Prostaglandins->Inflammation\n(Edema, Pain) Ternatin-containing\nExtracts Ternatin-containing Extracts Ternatin-containing\nExtracts->NF-κB Pathway Inhibits Ternatin-containing\nExtracts->PI3K Pathway Inhibits Ternatin-containing\nExtracts->COX-2 Pathway Inhibits

Caption: Anti-inflammatory signaling pathways modulated by Ternatin-containing extracts.

Experimental Workflow for In Vivo Anti-Inflammatory Studies

The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory effects of a test compound.

experimental_workflow Animal Acclimatization Animal Acclimatization Grouping of Animals Grouping of Animals Animal Acclimatization->Grouping of Animals Baseline Paw\nVolume Measurement Baseline Paw Volume Measurement Grouping of Animals->Baseline Paw\nVolume Measurement Administration of\nTest Compound/Control Administration of Test Compound/Control Baseline Paw\nVolume Measurement->Administration of\nTest Compound/Control Induction of\nInflammation (Carrageenan) Induction of Inflammation (Carrageenan) Administration of\nTest Compound/Control->Induction of\nInflammation (Carrageenan) Paw Volume Measurement\n(Post-inflammation) Paw Volume Measurement (Post-inflammation) Induction of\nInflammation (Carrageenan)->Paw Volume Measurement\n(Post-inflammation) Data Analysis & Calculation\nof % Inhibition Data Analysis & Calculation of % Inhibition Paw Volume Measurement\n(Post-inflammation)->Data Analysis & Calculation\nof % Inhibition Results & Conclusion Results & Conclusion Data Analysis & Calculation\nof % Inhibition->Results & Conclusion

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion

The available in vivo data strongly suggest that extracts from Clitoria ternatea, rich in ternatin anthocyanins, possess significant anti-inflammatory and analgesic properties, with efficacy comparable to that of established pharmaceutical agents in preclinical models. The mechanism of action appears to be multifactorial, involving the inhibition of key inflammatory pathways such as NF-κB and PI3K, and the reduction of pro-inflammatory mediators.

While these findings are promising, further research is warranted to isolate and evaluate the specific in vivo bioactivities of individual this compound compounds. Such studies would provide a more precise understanding of their therapeutic potential and facilitate the development of novel anti-inflammatory agents. Researchers are encouraged to utilize the detailed protocols provided herein to build upon the existing knowledge and further elucidate the pharmacological properties of these natural compounds.

References

A Comparative Analysis of the Color Stability of Ternatin B and Synthetic Blue Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for stable and vibrant blue colorants is a significant challenge in the pharmaceutical, cosmetic, and food industries. While synthetic dyes have long been the standard due to their high stability and color intensity, consumer demand for natural alternatives is driving research into plant-derived pigments. Among the most promising natural blue colorants is Ternatin B, a polyacylated anthocyanin from the butterfly pea flower (Clitoria ternatea). This guide provides an objective comparison of the color stability of this compound with two widely used synthetic blue dyes, FD&C Blue No. 1 (Brilliant Blue FCF) and FD&C Blue No. 2 (Indigo Carmine), supported by experimental data.

Executive Summary

This compound exhibits remarkable stability for a natural pigment, a quality attributed to its unique polyacylated structure. This intricate molecular arrangement provides significant protection against degradation from pH shifts and elevated temperatures. While synthetic dyes like FD&C Blue No. 1 generally offer superior stability across a wider range of conditions, this compound presents a viable natural alternative, particularly in applications where exceptional light and pH stability are not the primary requirements. In contrast, FD&C Blue No. 2 demonstrates notably poor stability, especially in the presence of light and at varying pH levels.

Comparative Stability Data

The following tables summarize the available quantitative and qualitative data on the color stability of this compound, FD&C Blue No. 1, and FD&C Blue No. 2 under various environmental stressors.

Table 1: pH Stability

DyepH RangeColorStability
This compound 0.5 - 3.0MagentaMost stable at very low pH.[1]
4.0 - 8.0BlueExhibits high stability in this range.[1]
> 8.0Blue-Green to YellowStability decreases, with a shift to yellow chalcones at pH > 8.[1]
FD&C Blue No. 1 2.0 - 14.0Bright BlueGood stability across a very wide pH range.[2]
FD&C Blue No. 2 3.0 - 5.0Blue-VioletAppreciable fading after one week.[2]
7.0BlueConsiderable fading after one week.[2]
8.0Green to Yellow-GreenComplete fading after one week.[2]

Table 2: Temperature Stability

DyeTemperatureConditionsStability
This compound 4°CpH 7Very stable; 4.7% absorbance decay after 27 days.[1]
25°CpH 732.8% absorbance decay after 27 days.[1]
37°CpH 751.7% absorbance decay after 27 days.[1]
50°CpH 763.6% absorbance decay after 27 days.[1]
FD&C Blue No. 1 Up to 180°C-Excellent heat stability.[2]
FD&C Blue No. 2 --Moderate heat stability.[2]

Table 3: Light Stability

DyeLight ExposureConditionsStability
This compound --Generally considered to have poor photostability.
FD&C Blue No. 1 --Good light stability.[2]
FD&C Blue No. 2 --Very poor light stability.[2]

Experimental Protocols

The data presented in this guide is based on common methodologies for assessing the color stability of food and pharmaceutical colorants. The following are detailed protocols for key experiments.

pH Stability Testing

This experiment evaluates the color stability of a dye across a range of pH values.

pH_Stability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dye Solution C Mix Dye with Buffers A->C B Buffer Solutions (pH 1-13) B->C D Incubate at Constant Temperature C->D E Measure Absorbance (Spectrophotometer) D->E F Record Color Change E->F G Plot Absorbance vs. pH F->G

Workflow for pH Stability Testing.

Methodology:

  • Prepare a stock solution of the dye in deionized water.

  • Prepare a series of buffer solutions with pH values ranging from 1 to 13.

  • Mix a standardized amount of the dye stock solution with each buffer solution.

  • Incubate the solutions at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours), protected from light.

  • Measure the absorbance of each solution at its maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.

  • Visually record any color changes .

  • Plot the absorbance values against the pH to determine the pH range of maximum stability.

Temperature Stability Testing

This experiment assesses the effect of temperature on the color stability of a dye.

Temperature_Stability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dye Solution (at specific pH) B Aliquot into multiple samples A->B C Incubate at different temperatures B->C D Measure Absorbance at time intervals C->D E Calculate Degradation Kinetics (e.g., half-life) D->E F Plot % Color Retention vs. Time E->F Light_Stability_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis A Dye Solution (at specific pH) B Expose to controlled light source A->B C Control Sample (in darkness) A->C D Measure Absorbance at time intervals B->D C->D E Compare exposed vs. control samples D->E F Calculate Photodegradation Rate E->F Ternatin_pH_Transformation cluster_pH Effect of pH on Ternatin Structure A Flavylium Cation (AH+) (pH < 3, Red) B Quinoidal Base (A) (pH 4-8, Blue) A->B Deprotonation B->A Protonation C Chalcone (C) (pH > 8, Yellow) B->C Isomerization D Hemiketal (B) (Colorless) B->D Hydration D->B Dehydration

References

Unveiling Potency: A Comparative Guide to Synthetic (-)-Ternatin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the potency of synthetic (-)-ternatin analogues, supported by experimental data. (-)-Ternatin, a cyclic heptapeptide, and its synthetic variants have demonstrated significant cytotoxic activity against cancer cells, making them promising candidates for novel therapeutic development.

This guide summarizes the anti-proliferative potency of key synthetic analogues as reported in peer-reviewed literature, details the experimental protocols used to determine their efficacy, and provides a visual representation of the targeted biological pathway.

Potency Comparison of (-)-Ternatin and its Synthetic Analogues

The anti-proliferative activity of (-)-ternatin and its synthetic analogues was evaluated against the HCT116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%, are presented in the table below. The data clearly indicates that specific synthetic modifications can dramatically enhance the cytotoxic potency of the parent molecule.

CompoundStructureIC50 (nM) against HCT116 cellsPotency relative to (-)-Ternatin
(-)-Ternatin (1) Natural Product71 ± 101x
Ternatin-4-Ala (2) Analogue with Leucine at position 4 substituted with Alanine.> 10,000Inactive
Analogue 3 Analogue with N-Me-Alanine at position 6 substituted with Pipecolic acid.35 ± 5~2x more potent
Analogue 4 Analogue with Leucine at position 4 substituted with (2S,4R)-dehydro-homoleucine and N-Me-Alanine at position 6 substituted with Pipecolic acid.4.6 ± 1.0~15x more potent
Photo-ternatin (5) Analogue incorporating photo-leucine at position 4 and an alkyne at position 6 for target identification.460 ± 71~0.15x as potent

Data sourced from Carelli et al. (2015).[1]

Mechanism of Action: Targeting Protein Synthesis

Experimental evidence has revealed that (-)-ternatin and its potent analogues exert their cytotoxic effects by inhibiting protein synthesis.[1] These compounds specifically target the eukaryotic elongation factor-1A (eEF1A) ternary complex, which is essential for the delivery of aminoacyl-tRNAs to the ribosome during the elongation phase of translation. By binding to this complex, the ternatin analogues stall the process of polypeptide chain elongation, leading to a global shutdown of protein production and subsequent cell death.[1]

Ternatin_Mechanism cluster_ribosome Ribosome A-site A-site P-site P-site E-site E-site Protein_Elongation Protein Elongation aa-tRNA Aminoacyl-tRNA Ternary_Complex Ternary Complex (eEF1A-GTP-aa-tRNA) aa-tRNA->Ternary_Complex binds eEF1A_GTP eEF1A-GTP eEF1A_GTP->Ternary_Complex binds Ternary_Complex->A-site delivers to Inhibited_Complex Inhibited Complex Ternatin_Analogue (-)-Ternatin Analogue Ternatin_Analogue->Ternary_Complex Inhibited_Complex->A-site Inhibition Inhibition

Mechanism of action of (-)-ternatin analogues.

Experimental Protocols

HCT116 Cell Proliferation Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds by measuring the metabolic activity of the cells, which is an indicator of cell viability.

Materials:

  • HCT116 human colon carcinoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well microplates

  • (-)-Ternatin and its synthetic analogues

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • HCT116 cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM and incubated for 24 hours to allow for cell attachment.

  • The compounds are serially diluted to the desired concentrations in culture medium.

  • The medium from the wells is aspirated and replaced with 100 µL of medium containing the various concentrations of the test compounds. A control group with medium and vehicle (e.g., DMSO) is also included.

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Following the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

Protein Synthesis Inhibition Assay (35S-Methionine Incorporation)

This assay directly measures the rate of new protein synthesis by quantifying the incorporation of the radiolabeled amino acid 35S-methionine into newly synthesized proteins.

Materials:

  • HCT116 cells

  • Methionine-free DMEM

  • 35S-Methionine

  • (-)-Ternatin and its synthetic analogues

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Procedure:

  • HCT116 cells are seeded in multi-well plates and grown to approximately 80% confluency.

  • Cells are washed with methionine-free DMEM and then incubated in the same medium for 1 hour to deplete intracellular methionine pools.

  • The cells are then treated with various concentrations of the test compounds for a predetermined period.

  • 35S-Methionine is added to each well to a final concentration of 10 µCi/mL, and the cells are incubated for 30 minutes at 37°C. This is the "pulse" step.

  • The labeling is stopped by washing the cells with ice-cold PBS containing an excess of unlabeled methionine.

  • The cells are lysed, and the total protein is precipitated using cold 10% TCA.

  • The protein precipitate is collected on glass fiber filters and washed with TCA and ethanol.

  • The radioactivity on the filters is measured using a scintillation counter.

  • The level of protein synthesis inhibition is determined by comparing the radioactivity in treated cells to that in untreated control cells.

Experimental_Workflow cluster_proliferation Cell Proliferation Assay cluster_synthesis Protein Synthesis Assay Seed_Cells_P Seed HCT116 Cells Treat_Compounds_P Treat with Analogues Seed_Cells_P->Treat_Compounds_P Incubate_72h Incubate 72h Treat_Compounds_P->Incubate_72h Add_MTT Add MTT Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 Seed_Cells_S Seed HCT116 Cells Deplete_Met Deplete Methionine Seed_Cells_S->Deplete_Met Treat_Compounds_S Treat with Analogues Deplete_Met->Treat_Compounds_S Pulse_Label Pulse with 35S-Methionine Treat_Compounds_S->Pulse_Label Lyse_Precipitate Lyse Cells & Precipitate Protein Pulse_Label->Lyse_Precipitate Measure_Radioactivity Measure Radioactivity Lyse_Precipitate->Measure_Radioactivity Determine_Inhibition Determine % Inhibition Measure_Radioactivity->Determine_Inhibition

Workflow for potency determination.

References

Validating eEF1A as the Direct Target of (-)-Ternatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating eukaryotic elongation factor 1 alpha (eEF1A) as the direct molecular target of the natural product (-)-Ternatin. We will delve into the key experiments that established this interaction and compare the mechanism of action of (-)-Ternatin with other known eEF1A inhibitors. Detailed experimental protocols are provided to support the reproducibility of these findings.

Executive Summary

Data Presentation: Comparison of (-)-Ternatin and Other eEF1A Inhibitors

Feature(-)-Ternatin / Ternatin-4Didemnin BCytotrienin A / Ansatrienin B
Target eEF1A•GTP•aa-tRNA ternary complex[1][3]eEF1A•GTP complex[2]eEF1A[2]
Binding Site Interface of domain I and III of eEF1A[4][5][6]Overlapping with Ternatin at the interface of domain I and III of eEF1A[4][5][7]Competes with Ternatin, suggesting an overlapping binding site[1][2]
Mechanism of Action Stalls translation by trapping eEF1A on the ribosome after GTP hydrolysis[4][8][9]Traps eEF1A on the ribosome, preventing the release of eEF1A-GDP[10]Inhibits translation elongation[2]
Resistance Mutation A399V in eEF1A confers resistance[1][4][5][10]A399V in eEF1A confers partial resistance[4][10]Not explicitly stated, but competition suggests sensitivity to the same binding region.
Cellular Effect Inhibition of protein synthesis, leading to cytotoxicity[1][3]Inhibition of protein synthesis and induction of apoptosis[4]Inhibition of translation elongation[2]
Potency (HCT116 cells) IC50 of 71 ± 10 nM for (-)-Ternatin; synthetic variants up to 500-fold more potent[1]Potent cytotoxicity[2]Potent cytotoxicity[2]

Key Experimental Validations and Protocols

The following sections detail the critical experiments that validated eEF1A as the direct target of (-)-Ternatin.

Photo-Affinity Labeling

This technique was instrumental in identifying the direct binding partner of (-)-Ternatin in a complex cellular environment. A photo-reactive analog of Ternatin (photo-ternatin) was synthesized to covalently crosslink to its target upon UV irradiation.

Experimental Protocol: Photo-Affinity Labeling

  • Probe Synthesis: A clickable photo-affinity probe of Ternatin is synthesized, typically incorporating a diazirine group for photo-activation and an alkyne handle for subsequent detection via click chemistry.[1]

  • Cell Lysate Preparation: Human cell lines (e.g., HEK293T or HCT116) are cultured and harvested. The cells are lysed in a suitable buffer to release cellular proteins.

  • Labeling Reaction: The cell lysate is incubated with the photo-ternatin probe at various concentrations.[2]

  • UV Irradiation: The mixture is exposed to UV light (e.g., 355 nm) to induce covalent crosslinking of the probe to its binding partner(s).[2]

  • Detection: The alkyne handle on the crosslinked probe is then "clicked" to a reporter molecule, such as a TAMRA-azide fluorescent dye, for visualization.[2]

  • Analysis: The labeled proteins are separated by SDS-PAGE, and the fluorescently tagged protein is visualized. A 50-kDa protein band is specifically labeled, which is later identified as eEF1A.[1][2]

Logical Workflow for Photo-Affinity Labeling

G cluster_workflow Photo-Affinity Labeling Workflow Lysate Cell Lysate Incubation Incubation Lysate->Incubation Probe Photo-Ternatin Probe Probe->Incubation UV UV Irradiation Incubation->UV Click Click Chemistry with Reporter UV->Click SDS_PAGE SDS-PAGE Click->SDS_PAGE Visualize Visualization of Labeled Protein SDS_PAGE->Visualize

Caption: Workflow for identifying the target of (-)-Ternatin using photo-affinity labeling.

Competitive Binding Assays

To confirm the specificity of the interaction, competitive binding experiments were performed. Excess unlabeled (-)-Ternatin or other known eEF1A inhibitors were added to the photo-affinity labeling reaction.

Experimental Protocol: Competitive Binding Assay

  • Follow the Photo-Affinity Labeling protocol as described above.

  • Prior to the addition of the photo-ternatin probe, incubate the cell lysate with a molar excess of a competitor compound (e.g., unlabeled (-)-Ternatin, didemnin B, or cytotrienin A).[1][2]

  • Proceed with the addition of the photo-probe, UV irradiation, click chemistry, and visualization.

  • Result: The presence of the competitor will prevent the photo-probe from binding to eEF1A, leading to a significant reduction or complete loss of the fluorescent signal for the 50-kDa band, indicating that these compounds share a binding site on eEF1A.[1][2][7]

Resistance-Conferring Mutation

Genetic evidence is a powerful tool for validating a drug's target. The identification of a specific mutation in the target protein that confers resistance to the drug strongly supports a direct interaction.

Experimental Protocol: Generation and Validation of Resistant Cell Lines

  • Cell Line Generation: HCT116 cells are engineered to have a homozygous A399V mutation in the EEF1A1 gene.[1]

  • Proliferation Assay: The wild-type (WT) and A399V mutant HCT116 cells are treated with increasing concentrations of a potent Ternatin analog (e.g., Ternatin-4).[1]

  • Cell Viability Measurement: Cell proliferation is measured after a set period (e.g., 72 hours) using a standard cell viability assay.

  • Result: The A399V mutant cells show significant resistance to the cytotoxic effects of the Ternatin analog compared to the WT cells, indicating that this mutation prevents effective binding of the compound.[1][5][10]

  • Rescue Experiment: To further validate this, WT eEF1A is expressed in the A399V mutant cells. This restores sensitivity to the Ternatin analog, confirming that the presence of the WT target protein is necessary for the drug's activity.[2]

Biochemical Reconstitution with Purified Components

To understand the specific requirements for the interaction between (-)-Ternatin and eEF1A, in vitro binding assays were performed using purified components.

Experimental Protocol: In Vitro Binding Assay

  • Purification: Purify eEF1A, obtain GTP, and prepare aminoacyl-tRNA.

  • Ternary Complex Formation: Incubate purified eEF1A with GTP and aminoacyl-tRNA to form the eEF1A•GTP•aa-tRNA ternary complex.

  • Binding Assay: Perform photo-affinity labeling as described above, but with the purified, reconstituted components instead of cell lysate.

  • Control Experiments: Perform the binding assay with eEF1A alone, eEF1A with GTP, or eEF1A with aa-tRNA to determine if the full ternary complex is required for binding.

  • RNase A Treatment: Treat the ternary complex with RNase A to degrade the aa-tRNA before adding the photo-ternatin probe.[1][2][3]

  • Result: The photo-ternatin probe only labels eEF1A in the presence of both GTP and aa-tRNA.[1][2] RNase A treatment abolishes the binding, confirming that (-)-Ternatin specifically recognizes the ternary complex.[1][2][3]

Signaling Pathway: (-)-Ternatin's Mechanism of Action

G cluster_pathway Mechanism of (-)-Ternatin Action eEF1A_GTP_tRNA eEF1A-GTP-aa-tRNA (Ternary Complex) Ribosome Ribosome eEF1A_GTP_tRNA->Ribosome Delivery of aa-tRNA Trapped_Complex Ternatin-eEF1A-Ribosome Stalled Complex eEF1A_GTP_tRNA->Trapped_Complex On the Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Elongation Ternatin (-)-Ternatin Ternatin->eEF1A_GTP_tRNA Binds to Inhibition Inhibition Trapped_Complex->Inhibition Inhibition->Protein_Synthesis

Caption: (-)-Ternatin binds to the eEF1A ternary complex, trapping it on the ribosome and inhibiting protein synthesis.

Conclusion

The direct interaction between (-)-Ternatin and the eEF1A•GTP•aa-tRNA ternary complex is strongly validated by a multi-faceted approach encompassing chemical biology, genetics, and structural biology. Photo-affinity labeling identified eEF1A as the primary target, which was confirmed by competitive binding with other known eEF1A inhibitors. The discovery of a resistance-conferring mutation in eEF1A provided definitive genetic proof of the target engagement. Furthermore, biochemical reconstitution experiments elucidated the specific requirement of the ternary complex for (-)-Ternatin binding. These findings, supported by structural studies, firmly establish eEF1A as the direct target of (-)-Ternatin and provide a solid foundation for the development of novel therapeutics targeting protein synthesis in diseases such as cancer.

References

A Comparative Analysis of (-)-Ternatin and Other eEF1A Inhibitors for Cancer Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Mechanisms, Potency, and Experimental Evaluation of Key eEF1A-Targeting Compounds.

Eukaryotic elongation factor 1A (eEF1A) has emerged as a critical target in oncology due to its multifaceted role in protein synthesis and various pro-tumorigenic cellular processes. A growing number of natural and synthetic compounds have been identified as potent inhibitors of eEF1A, exhibiting significant anti-cancer activity. This guide provides a comprehensive comparative study of (-)-Ternatin, a promising cyclic heptapeptide, with other notable eEF1A inhibitors, including Didemnin B, Plitidepsin, Nannocystin A, and Cytotrienin A. We present a detailed analysis of their mechanisms of action, comparative potency, and the experimental protocols utilized to characterize their interactions with eEF1A.

Comparative Analysis of Inhibitor Potency and Binding Affinity

The following tables summarize the in vitro cytotoxicity (IC50) and binding affinity (Kd) of (-)-Ternatin and other selected eEF1A inhibitors across various cancer cell lines. This quantitative data provides a clear comparison of their potency and helps in the selection of appropriate compounds for further investigation.

Table 1: Comparative in vitro Cytotoxicity (IC50) of eEF1A Inhibitors in Human Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)
(-)-Ternatin HCT116Colon Carcinoma71 ± 10[1]
A Panel of 21 Cell LinesVariousPotent in low nM range[1]
Didemnin B Vaco451Colon Cancer~32[2]
A Panel of Cancer Cell LinesVariousMedian ID50: 4.2 x 10⁻³ µg/ml (continuous exposure)[3]
Plitidepsin (Aplidin®) A Broad Range of Cell LinesVarious≤1[4]
HELErythroleukemia1.0 ± 0.3[5]
UKE-1Acute Myeloid Leukemia0.5 ± 0.03[5]
SET2Megakaryoblastic Leukemia0.8 ± 0.02[5]
A549Lung Carcinoma0.2[6]
HT-29Colorectal Adenocarcinoma0.5[6]
Nannocystin A Multiple Cancer Cell LinesVariousLow nM range[7]
Cytotrienin A HL-60Promyelocytic Leukemia7.7[7]

Table 2: Binding Affinity (Kd) of eEF1A Inhibitors

InhibitorTargetKd (nM)
Plitidepsin eEF1A280[6][8][9][10]
Didemnin B eEF1A·GTP15,000 or 200,000 (depending on assay conditions)[1]

Mechanism of Action and Signaling Pathways

eEF1A inhibitors exert their anti-cancer effects primarily by disrupting the elongation phase of protein synthesis. However, their precise mechanisms and downstream consequences can vary.

(-)-Ternatin and Didemnin B, though structurally unrelated, both bind to a common allosteric site on the eEF1A-GTP-aminoacyl-tRNA ternary complex.[11][12] This binding event traps eEF1A on the ribosome, preventing the accommodation of the aminoacyl-tRNA into the ribosomal A-site and subsequently halting peptide chain elongation.[11][12] Plitidepsin also targets eEF1A, with a high affinity for the eEF1A2 isoform, and has been shown to induce cell cycle arrest and apoptosis.[8][13] Nannocystin A competitively displaces Didemnin B, suggesting a shared or overlapping binding site on eEF1A's Domain III.[1] Cytotrienin A is also known to interfere with eEF1A function during translation elongation.[1]

The inhibition of eEF1A triggers various downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis. For instance, Didemnin B has been shown to induce apoptosis in a wide range of transformed cell lines, particularly in proliferating cells.[12] Nannocystin A induces G1 cell cycle arrest and caspase-independent apoptosis.

eEF1A_Inhibition_Pathway Ternatin (-)-Ternatin eEF1A_complex eEF1A-GTP-aa-tRNA Ternary Complex Ternatin->eEF1A_complex inhibit DidemninB Didemnin B DidemninB->eEF1A_complex inhibit Plitidepsin Plitidepsin Plitidepsin->eEF1A_complex inhibit NannocystinA Nannocystin A NannocystinA->eEF1A_complex inhibit CytotrieninA Cytotrienin A CytotrieninA->eEF1A_complex inhibit Ribosome Ribosome eEF1A_complex->Ribosome binds to Translation_Elongation Translation Elongation eEF1A_complex->Translation_Elongation stalls Protein_Synthesis Protein Synthesis Translation_Elongation->Protein_Synthesis leads to Cell_Cycle_Arrest Cell Cycle Arrest Translation_Elongation->Cell_Cycle_Arrest inhibition leads to Apoptosis Apoptosis Translation_Elongation->Apoptosis inhibition leads to

Caption: General signaling pathway of eEF1A inhibitors.

Experimental Protocols

The characterization of eEF1A inhibitors relies on a suite of sophisticated biochemical and biophysical techniques. Below are detailed methodologies for key experiments used to study the interaction between these inhibitors and their target.

Photoaffinity Labeling for Target Identification

This method is used to identify the direct binding target of a small molecule inhibitor within a complex cellular environment.

Methodology:

  • Probe Synthesis: A photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry) are chemically incorporated into the inhibitor's structure to create a photoaffinity probe.

  • Cellular Incubation: Live cells or cell lysates are incubated with the photoaffinity probe, allowing it to bind to its target protein(s).

  • UV Crosslinking: The sample is exposed to UV light, which activates the photoreactive group, causing it to form a covalent bond with the nearest amino acid residues of the target protein.

  • Lysis and Click Chemistry: If live cells were used, they are lysed. The alkyne tag on the crosslinked probe is then "clicked" to a reporter molecule, such as biotin-azide, for enrichment or a fluorescent azide for visualization.

  • Enrichment and Identification: Biotinylated protein-probe complexes are captured using streptavidin beads. After washing away non-specifically bound proteins, the target protein is eluted, separated by SDS-PAGE, and identified by mass spectrometry.

Photoaffinity_Labeling_Workflow start Start probe_synthesis Synthesize Photoaffinity Probe (Inhibitor + Photoreactive Group + Tag) start->probe_synthesis incubation Incubate Probe with Cells or Lysate probe_synthesis->incubation uv_crosslinking UV Irradiation (Covalent Crosslinking) incubation->uv_crosslinking lysis_click Cell Lysis & Click Chemistry (Add Biotin/Fluorophore) uv_crosslinking->lysis_click enrichment Enrichment with Streptavidin Beads lysis_click->enrichment identification SDS-PAGE & Mass Spectrometry (Target Identification) enrichment->identification end End identification->end

Caption: Workflow for photoaffinity labeling.

Single-Molecule FRET (smFRET) for Studying Conformational Dynamics

smFRET is a powerful technique to observe the conformational changes of single molecules in real-time, providing insights into the dynamic interactions between eEF1A, the ribosome, and inhibitors.

Methodology:

  • Fluorophore Labeling: The molecules of interest (e.g., eEF1A and tRNA) are labeled with a donor and an acceptor fluorophore (e.g., Cy3 and Cy5).

  • Surface Immobilization: The ribosome-mRNA complexes are immobilized on a passivated glass surface of a microfluidic chamber.

  • TIRF Microscopy: The sample is imaged using a total internal reflection fluorescence (TIRF) microscope, which excites only the fluorophores near the surface, minimizing background noise.

  • Data Acquisition: The fluorescence intensities of the donor and acceptor are recorded over time. FRET efficiency, which is dependent on the distance between the fluorophores, is calculated.

  • Data Analysis: Changes in FRET efficiency reveal conformational changes in the molecular complex. This data can be used to determine the kinetics of these changes in the presence and absence of inhibitors.

smFRET_Setup Laser Laser Excitation TIRF TIRF Microscope Laser->TIRF Sample Immobilized Ribosome Complex (with labeled eEF1A/tRNA) TIRF->Sample Detector Detector Sample->Detector Data_Analysis Data Analysis (FRET Efficiency vs. Time) Detector->Data_Analysis

Caption: Simplified schematic of an smFRET experiment.

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Analysis

Cryo-EM allows for the determination of the three-dimensional structure of large macromolecular complexes, such as the ribosome bound to eEF1A and an inhibitor, at near-atomic resolution.

Methodology:

  • Sample Preparation: A solution containing the purified ribosome-eEF1A-inhibitor complex is applied to an EM grid.

  • Vitrification: The grid is rapidly plunged into liquid ethane, which freezes the sample in a thin layer of vitreous (non-crystalline) ice, preserving the native structure of the complex.

  • Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images (micrographs) of individual particles in different orientations are collected.

  • Image Processing: The individual particle images are computationally extracted, aligned, and classified.

  • 3D Reconstruction: A three-dimensional map of the complex is reconstructed from the 2D images. This map can be used to build an atomic model of the complex, revealing the precise binding site of the inhibitor and the conformational changes it induces.

This comparative guide provides a foundation for understanding the current landscape of eEF1A inhibitors. The presented data and methodologies are intended to aid researchers in designing experiments, interpreting results, and ultimately advancing the development of novel cancer therapeutics targeting the crucial eEF1A pathway.

References

comparing the cytotoxic profiles of (-)-Ternatin across different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the cytotoxic effects of (-)-Ternatin, a cyclic heptapeptide, reveals a broad spectrum of activity against various cancer cell lines. This guide provides a comparative overview of its cytotoxic profile, details the experimental methodologies used for its assessment, and illustrates its mechanism of action.

Comparative Cytotoxic Profile of (-)-Ternatin

(-)-Ternatin exhibits potent cytotoxic and anti-proliferative activity across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function, vary across different cell types, indicating differential sensitivity.

A study by Carelli et al. investigated the effects of (-)-Ternatin (referred to as compound 1) and a more potent synthetic variant (compound 4) on a panel of 21 cancer cell lines. The data demonstrates that while (-)-Ternatin itself is a potent inhibitor of cell proliferation, with an IC50 of 71 ± 10 nM in HCT116 cells, its synthetic derivatives can be up to 500-fold more potent[1]. The cytotoxic activity of (-)-Ternatin and its potent variant show a strong correlation across the tested cell lines, suggesting a conserved mechanism of action[1].

Below is a table summarizing the IC50 values for (-)-Ternatin (1) and its potent synthetic variant (4) in a selection of human cancer cell lines.

Cell LineCancer TypeIC50 of (-)-Ternatin (1) (nM)IC50 of Variant (4) (nM)
HCT116Colon Carcinoma710.14
MCF7Breast Adenocarcinoma>10002.4
P388LeukemiaNot ReportedNot Reported
A549Lung Carcinoma~100-1000~1-10
PC3Prostate Adenocarcinoma~100-1000~1-10
U87-MGGlioblastoma~100-1000~1-10
OVCAR3Ovarian Adenocarcinoma~100-1000~1-10

Note: Specific IC50 values for all 21 cell lines for (-)-Ternatin were not explicitly detailed in the primary text of the cited study, but a scatter plot visually represents the comparative potencies[1]. The values for A549, PC3, U87-MG, and OVCAR3 are estimated ranges based on this graphical data.

Experimental Protocols

The determination of the cytotoxic profiles of (-)-Ternatin and its analogs involved the following key experimental procedure:

Cell Proliferation Assay

The anti-proliferative activity of the compounds was assessed using a high-throughput cell viability assay.

  • Cell Culture: The panel of 21 cancer cell lines was maintained in their respective recommended culture media, supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

  • Compound Preparation: (-)-Ternatin and its synthetic variants were dissolved in a suitable solvent, such as DMSO, to create stock solutions, which were then serially diluted to the desired concentrations for the assay.

  • Assay Procedure:

    • Cells were seeded into 96-well or 384-well microplates at a predetermined density to ensure logarithmic growth during the experiment.

    • After allowing the cells to adhere overnight, they were treated with a range of concentrations of the test compounds.

    • The cells were incubated with the compounds for a period of 72 hours.

  • Viability Measurement: Cell viability was quantified using a commercially available assay reagent that measures cellular ATP levels or metabolic activity (e.g., CellTiter-Glo®). The luminescence or fluorescence signal, which is proportional to the number of viable cells, was read using a plate reader.

  • Data Analysis: The raw data was normalized to the vehicle-treated control cells (representing 100% viability). The IC50 values were then calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software such as GraphPad Prism[1]. Each experiment was performed with multiple replicates to ensure statistical validity.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the experimental process and the molecular mechanism of (-)-Ternatin, the following diagrams are provided.

Experimental Workflow for Cytotoxicity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture Cell Culture (21 Cancer Lines) Seeding Cell Seeding (96/384-well plates) CellCulture->Seeding CompoundPrep Compound Dilution ((-)-Ternatin & Variants) Treatment Compound Treatment (72h incubation) CompoundPrep->Treatment Seeding->Treatment Viability Viability Measurement (e.g., CellTiter-Glo) Treatment->Viability IC50 IC50 Calculation (Dose-Response Curve) Viability->IC50

Caption: Workflow for determining the cytotoxic profile of (-)-Ternatin.

The cytotoxic effect of (-)-Ternatin stems from its ability to inhibit protein synthesis. This is achieved by targeting a crucial component of the cellular translation machinery.

Mechanism of Action of (-)-Ternatin cluster_process Cellular Process cluster_outcome Outcome Ternatin (-)-Ternatin eEF1A_complex eEF1A·GTP·aminoacyl-tRNA (Ternary Complex) Ternatin->eEF1A_complex Binds to & inhibits Ribosome Ribosome eEF1A_complex->Ribosome Delivers aminoacyl-tRNA Protein_Synth Protein Synthesis Ribosome->Protein_Synth Elongation Cell_Death Cell Proliferation Inhibition & Cytotoxicity Protein_Synth->Cell_Death

Caption: (-)-Ternatin's mechanism of action targeting protein synthesis.

(-)-Ternatin's specific molecular target is the eukaryotic elongation factor-1A (eEF1A) ternary complex, which is essential for the elongation step of protein synthesis[1][2]. By binding to this complex, (-)-Ternatin prevents the delivery of aminoacyl-tRNA to the ribosome, thereby halting protein production and ultimately leading to the inhibition of cell proliferation and cell death[1]. Mutations in domain III of eEF1A have been shown to confer resistance to the cytotoxic effects of (-)-Ternatin, further confirming this as its direct target[1].

References

In Vivo Validation of (-)-Ternatin's Anti-Tumor Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite compelling in vitro evidence of its anti-tumor properties, public domain research has yet to report in vivo validation of the anti-tumor activity of the cyclic peptide, (-)-Ternatin, or its synthetic derivatives. This guide provides a comprehensive overview of the existing preclinical data for (-)-Ternatin and its potent analog, alongside a comparative look at Didemnin B, a mechanistically related compound with available in vivo anti-tumor data. This analysis is intended for researchers, scientists, and drug development professionals to highlight the current standing and future research needs for this promising class of compounds.

(-)-Ternatin and its synthetic variants have demonstrated significant cytotoxic effects against a broad range of cancer cell lines.[1] The mechanism of action involves the inhibition of protein synthesis through a novel interaction with the eukaryotic elongation factor-1A ternary complex (eEF1A·GTP·aminoacyl-tRNA).[1][2][3] While this points to a potent anti-cancer strategy, the absence of animal model data represents a critical gap in its translational development.

In contrast, Didemnin B, another natural product that competitively binds to the eEF1A complex, has undergone some in vivo testing, offering a glimpse into the potential anti-tumor efficacy of targeting this pathway in a whole-organism context.[1][4][5][6]

Comparative In Vitro Anti-Proliferative Activity

(-)-Ternatin and its synthetic variant, Compound 4, have shown broad and potent inhibition of cell proliferation across numerous cancer cell lines. Compound 4, in particular, exhibits significantly enhanced potency, in some cases over 500-fold greater than the parent compound.[1]

CompoundCell LineIC50 (nM)
(-)-Ternatin (1) HCT116 (Colon)71 ± 10
A549 (Lung)>10,000
MCF7 (Breast)1,200
K562 (Leukemia)1,100
Jurkat (Leukemia)2,800
Compound 4 HCT116 (Colon)4.6 ± 1.0
A549 (Lung)190
MCF7 (Breast)4.4
K562 (Leukemia)2.0
Jurkat (Leukemia)1.9
Experimental Protocols: In Vitro Cell Proliferation Assay

The anti-proliferative activity of (-)-Ternatin and its analogs was determined using a standard cell viability assay.

Cell Culture and Treatment:

  • Cancer cell lines were seeded in 96-well plates at a density of 1,000 to 5,000 cells per well and allowed to adhere overnight.

  • Cells were then treated with various concentrations of the test compounds, typically in three-fold dilutions.

  • The cells were incubated with the compounds for a period of 72 hours at 37°C in a humidified atmosphere with 5% CO2.

Viability Assessment:

  • Cell viability was assessed using a commercial assay such as CellTiter-Glo® (Promega) or MTT assay, which measures ATP levels or metabolic activity, respectively, as an indicator of viable cells.[7][8]

  • For the MTT assay, an MTT solution is added to each well and incubated for 1-4 hours. A solubilization solution is then added to dissolve the formazan crystals, and the absorbance is read at 570 nm.[7]

  • The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.

Mechanism of Action: Targeting the eEF1A Ternary Complex

(-)-Ternatin exerts its cytotoxic effects by binding to the eukaryotic elongation factor-1A (eEF1A) when it is in a ternary complex with GTP and an aminoacyl-tRNA.[1][2] This binding event stalls the translation elongation process, leading to an inhibition of protein synthesis and subsequent cell death.[1][3] Didemnin B and Cytotrienin A are other natural products that have been shown to competitively bind to this same complex.[1][2]

Ternatin_Mechanism_of_Action cluster_translation Protein Translation Elongation cluster_inhibition Inhibition by (-)-Ternatin eEF1A eEF1A Ternary_Complex eEF1A-GTP-aa-tRNA Ternary Complex eEF1A->Ternary_Complex GTP GTP GTP->Ternary_Complex aa_tRNA Aminoacyl-tRNA aa_tRNA->Ternary_Complex Ribosome Ribosome Ternary_Complex->Ribosome Delivers aa-tRNA Blocked_Complex Stalled Ternary Complex Polypeptide Growing Polypeptide Chain Ribosome->Polypeptide Peptide bond formation Inhibition Protein Synthesis Inhibition Ribosome->Inhibition Ternatin (-)-Ternatin Ternatin->Blocked_Complex Binds to Blocked_Complex->Inhibition Leads to

Caption: Mechanism of (-)-Ternatin's anti-tumor activity.

In Vivo Anti-Tumor Activity of a Mechanistic Comparator: Didemnin B

While in vivo data for (-)-Ternatin is not available, studies on Didemnin B, which also targets the eEF1A complex, provide some insight into the potential of this therapeutic strategy. Didemnin B has demonstrated anti-tumor activity in various murine and rat tumor models.[4][5][6]

CompoundTumor ModelAnimal ModelDosing and AdministrationOutcome
Didemnin B Yoshida ascites tumorRat0.06 mg/kg, intraperitoneal injectionHigh anti-tumor activity
Didemnin B T8 sarcoma of GuérinRat0.06 mg/kg, other routesIneffective
Didemnin B B16 melanomaMouseNot specifiedGood anti-tumor activity
Didemnin B P388 leukemiaMouseNot specifiedModerate anti-tumor activity
Didemnin B M5076 sarcomaMouseNot specifiedModerate anti-tumor activity
Experimental Protocols: In Vivo Xenograft Model (General Workflow)

The following describes a general workflow for evaluating the anti-tumor activity of a compound in a xenograft mouse model. Specific parameters would be adapted for the compound and tumor model under investigation.

Animal Model:

  • Immunocompromised mice (e.g., SCID-NOD mice) are typically used for xenograft studies to prevent rejection of human tumor cells.[9]

Tumor Cell Implantation:

  • Human cancer cells are cultured and then subcutaneously injected into the flank of the mice.

Treatment:

  • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

  • The test compound is administered via a specified route (e.g., intraperitoneal injection) and schedule. The vehicle used for the compound is administered to the control group.[9]

Efficacy Evaluation:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised and weighed.

Xenograft_Workflow Start Start Cell_Culture Culture Human Cancer Cells Start->Cell_Culture Implantation Subcutaneous Injection into Mice Cell_Culture->Implantation Tumor_Growth Allow Tumors to Establish Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administer Compound (or Vehicle) Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Monitoring->Treatment Endpoint Endpoint Reached Monitoring->Endpoint Analysis Excise Tumors & Analyze Data Endpoint->Analysis End End Analysis->End

Caption: General experimental workflow for a xenograft mouse model.

Conclusion

(-)-Ternatin and its synthetic analogs, particularly Compound 4, represent a promising new class of anti-cancer agents based on their potent and broad in vitro anti-proliferative activity. Their well-defined mechanism of action, targeting a critical component of the protein synthesis machinery, further strengthens their therapeutic potential. However, the current lack of in vivo data is a significant hurdle in their development pathway. The limited in vivo success of Didemnin B, a compound with a similar molecular target, suggests that targeting the eEF1A ternary complex can be a viable anti-tumor strategy, but also highlights potential challenges such as toxicity and bioavailability that need to be addressed.[10] Future research should prioritize the in vivo evaluation of (-)-Ternatin and its potent analogs in relevant animal cancer models to ascertain their efficacy and safety profiles, which will be crucial for their potential translation into clinical candidates.

References

Comparative Proteomics of Cells Treated with (-)-Ternatin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cellular effects of (-)-Ternatin, a potent inhibitor of protein synthesis. While direct, quantitative comparative proteomics data for (-)-Ternatin is not publicly available, this document synthesizes the known mechanistic information and provides a framework for such future studies, including representative data and detailed experimental protocols.

(-)-Ternatin is a cyclic heptapeptide natural product that has garnered significant interest for its cytotoxic and anti-adipogenic properties.[1][2] Research has identified its primary molecular target as the eukaryotic elongation factor-1A (eEF1A) ternary complex (eEF1A·GTP·aminoacyl-tRNA), a crucial component of the protein translation machinery.[1][2][3] By binding to this complex, (-)-Ternatin and its more potent synthetic analogs, such as ternatin-4, effectively stall protein synthesis, leading to cell death.[1][2] This guide will delve into the mechanism of action of (-)-Ternatin, compare it with other eEF1A inhibitors, and present a template for comparative proteomic analysis.

Mechanistic Insights and Comparison with Alternatives

(-)-Ternatin's mode of action involves the specific targeting of the eEF1A ternary complex. This interaction prevents the accommodation of aminoacyl-tRNA into the ribosome, thereby halting the elongation phase of protein translation.[4] The binding site of Ternatin on eEF1A has been mapped to a hydrophobic surface on domain III of the protein.[1][2][3]

A notable alternative for comparison is Didemnin B , another natural product that also targets eEF1A. While both compounds inhibit protein synthesis, they exhibit different effects on the conformation of eEF1A and the reversibility of their action. Studies have shown that while both didemnin B and ternatin-4 trap eEF1A on the ribosome, the effects of ternatin-4 are more readily reversible upon washout in cellular assays.[4] This suggests distinct kinetic properties in their interaction with the target, which could have implications for their therapeutic profiles.

Hypothetical Quantitative Proteomics Data

To illustrate the potential outcomes of a comparative proteomics study, the following table presents a hypothetical dataset of differentially expressed proteins in HCT116 cells treated with ternatin-4 versus a vehicle control. This data is representative of what might be observed in a quantitative mass spectrometry-based proteomics experiment and is modeled on findings from studies on other anti-cancer agents in the same cell line.[5][6]

Table 1: Hypothetical Differentially Expressed Proteins in HCT116 Cells Treated with Ternatin-4 (48h)

Protein AccessionGene SymbolProtein NameFold Change (Ternatin-4/Control)p-valuePrimary Function
P62258HSPA8Heat shock cognate 71 kDa protein-2.50.001Protein folding and stress response
P04626ERBB2Receptor tyrosine-protein kinase erbB-2-2.10.003Cell proliferation and signaling
P60709ACTBActin, cytoplasmic 1-1.80.005Cytoskeleton organization
Q06830TPT1Tumor protein, translationally-controlled 1-3.2<0.001Regulation of cell growth and apoptosis
P11021HSP90AB1Heat shock protein HSP 90-beta-2.8<0.001Chaperone, protein stability
P62805HNRNPA1Heterogeneous nuclear ribonucleoprotein A1-1.90.004RNA processing and transport
P31946YWHAZ14-3-3 protein zeta/delta-1.70.006Signal transduction
P08670VIMVimentin-2.30.002Intermediate filament, cell structure
P63261ACTG1Actin, cytoplasmic 2-1.80.005Cytoskeleton organization
Q13155EIF4G1Eukaryotic translation initiation factor 4 gamma 1-2.00.003Protein synthesis initiation
P00533EGFREpidermal growth factor receptor-2.20.002Cell proliferation and signaling
P16403ANXA2Annexin A21.90.004Membrane organization, exocytosis
P08238HSPD160 kDa heat shock protein, mitochondrial2.10.003Protein folding
P14618PKMPyruvate kinase PKM1.70.006Glycolysis
P06733ENO1Alpha-enolase1.80.005Glycolysis
P62937PEBP1Phosphatidylethanolamine-binding protein 12.40.001Signal transduction
P30041PRDX2Peroxiredoxin-22.6<0.001Oxidative stress response
Q9Y266TXNIPThioredoxin-interacting protein2.9<0.001Regulation of redox state
P04792GNB1Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1-1.60.007Signal transduction
P61978RPLP060S acidic ribosomal protein P0-2.7<0.001Ribosome structure and function

Note: This table is for illustrative purposes only and does not represent actual experimental data for (-)-Ternatin.

Experimental Protocols

The following are detailed methodologies for a typical quantitative comparative proteomics experiment to analyze the effects of (-)-Ternatin on a cancer cell line such as HCT116.

Cell Culture and Treatment
  • Cell Line: HCT116 human colorectal carcinoma cells.

  • Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing either (-)-Ternatin (or a more potent analog like ternatin-4) at its IC50 concentration or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a predetermined time course (e.g., 24, 48 hours).

Protein Extraction and Digestion
  • Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed in a buffer containing a strong denaturant (e.g., 8 M urea), protease, and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method, such as the bicinchoninic acid (BCA) assay.

  • Reduction, Alkylation, and Digestion: For each sample, a fixed amount of protein (e.g., 100 µg) is reduced with dithiothreitol (DTT), alkylated with iodoacetamide (IAA), and then digested overnight with sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

Tandem Mass Tag (TMT) Labeling and Fractionation
  • TMT Labeling: The resulting peptide digests are labeled with TMT reagents according to the manufacturer's protocol to allow for multiplexed quantification.

  • High-pH Reversed-Phase Fractionation: The pooled, labeled peptide mixture is fractionated using high-pH reversed-phase liquid chromatography to reduce sample complexity before mass spectrometry analysis.

LC-MS/MS Analysis
  • Instrumentation: An Orbitrap-based mass spectrometer coupled to a nano-liquid chromatography system is used for analysis.

  • Data Acquisition: Peptides are separated on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid. The mass spectrometer is operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation by higher-energy collisional dissociation (HCD).

Data Analysis
  • Database Search: The raw mass spectrometry data files are processed using a software suite like MaxQuant or Proteome Discoverer. MS/MS spectra are searched against a human protein database (e.g., UniProt/Swiss-Prot).

  • Protein Identification and Quantification: Search parameters include trypsin as the enzyme, a maximum of two missed cleavages, carbamidomethylation of cysteine as a fixed modification, and oxidation of methionine and N-terminal acetylation as variable modifications. TMT reporter ion intensities are used for quantification.

  • Statistical Analysis: The protein quantification data is normalized, and statistical tests (e.g., t-test) are performed to identify proteins with significantly different abundance between the treated and control groups. A fold-change cutoff (e.g., >1.5 or <0.67) and a p-value threshold (e.g., <0.05) are applied to determine differentially expressed proteins.

Visualizations

Signaling Pathway of (-)-Ternatin

Ternatin_Signaling_Pathway Ternatin (-)-Ternatin eEF1A_complex eEF1A-GTP-aa-tRNA Ternary Complex Ternatin->eEF1A_complex Binds to and stabilizes Ribosome Ribosome eEF1A_complex->Ribosome Inhibits accommodation of aa-tRNA Protein_Synthesis Protein Synthesis (Elongation) eEF1A_complex->Protein_Synthesis Inhibition Cell_Death Cell Death Protein_Synthesis->Cell_Death Leads to

Caption: Mechanism of action of (-)-Ternatin.

Experimental Workflow for Comparative Proteomics

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Cell_Culture Cell Culture (e.g., HCT116) Treatment Treatment (-)-Ternatin vs. Control Cell_Culture->Treatment Harvesting Cell Harvesting & Lysis Treatment->Harvesting Digestion Protein Digestion (Trypsin) Harvesting->Digestion Labeling TMT Labeling Digestion->Labeling Fractionation Peptide Fractionation (High-pH RP-LC) Labeling->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Database_Search Database Search LCMS->Database_Search Quantification Protein Quantification Database_Search->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Bioinformatics Bioinformatics & Pathway Analysis Statistical_Analysis->Bioinformatics

Caption: A typical workflow for quantitative proteomics.

References

Safety Operating Guide

Navigating the Safe Disposal of Ternatin B in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Ternatin B is a naturally derived cyclic peptide.[1] Its primary known biological activity is the inhibition of the mechanistic target of rapamycin complex 1 (mTORC1), which plays a crucial role in cell growth and autophagy.[1] Given its biological activity, it should be handled with care, and its disposal should be managed to prevent unintended environmental release or exposure.

Recommended Disposal Procedures

In the absence of explicit instructions from a manufacturer's safety data sheet (SDS), the following step-by-step disposal plan, aligned with general principles of chemical waste management, is recommended. This procedure should be adapted to comply with the specific guidelines and regulations of your institution and local authorities.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any solid this compound, such as unused product or contaminated labware (e.g., pipette tips, microfuge tubes, gloves), in a designated, clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the primary hazard (e.g., "Bioactive Compound," "Chemical Waste"), and the date of accumulation.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams. The container should be appropriate for the solvent used (e.g., a solvent-safe plastic or glass container).

Step 2: Selection of Appropriate Disposal Route

  • Consult Institutional Guidelines: The primary and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions on the proper disposal route for chemical waste of this nature.

  • Chemical Incineration: For many bioactive organic compounds, high-temperature incineration by a licensed hazardous waste disposal company is the preferred method. This ensures the complete destruction of the compound, preventing its release into the environment.

  • Avoid Drain Disposal: Do not dispose of this compound solutions down the drain. This practice is generally prohibited for bioactive and synthetic organic compounds to prevent contamination of waterways.

Step 3: Packaging and Labeling for Pickup

  • Secure Containment: Ensure all waste containers are securely sealed to prevent leaks or spills during storage and transport.

  • Accurate Labeling: Properly complete all required hazardous waste tags or labels as per your institution's and local regulations. This typically includes the chemical name, concentration, volume, and associated hazards.

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS or designated waste management provider to schedule a pickup for the properly packaged and labeled this compound waste.

Key Chemical and Physical Properties of this compound

A summary of the available quantitative data for this compound is presented below to aid in its proper handling and management.

PropertyValue
Molecular Formula C75H81N7O21
Molecular Weight 1448.48 g/mol
Appearance Data not available
Purity Min. 95%[1]
Solubility Data not available
Storage Temperature Data not available

Experimental Protocols

Detailed experimental protocols for the use of this compound are highly specific to the research application. For methodologies regarding its isolation, purification, and use in assessing biological activity, researchers should refer to relevant scientific literature. For instance, early research describes its isolation from the mushroom Coriolus versicolor and its inhibitory effects on fat accumulation in 3T3-L1 murine adipocytes.[2]

Disposal Workflow

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process from waste generation to final disposal.

TernatinB_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Assessment & Segregation cluster_containment Containment & Labeling cluster_disposal Disposal Pathway Start This compound Waste (Solid or Liquid) Segregate Segregate Waste - Solid - Liquid Start->Segregate Containerize Package in Labeled Hazardous Waste Container Segregate->Containerize EHS Consult Institutional EHS Guidelines Containerize->EHS Incineration Licensed Hazardous Waste Incineration EHS->Incineration End Disposal Complete Incineration->End

This compound Disposal Decision Workflow

By adhering to these general guidelines and, most importantly, your institution's specific protocols, you can ensure the safe and responsible disposal of this compound waste, fostering a secure and compliant laboratory environment.

References

Personal protective equipment for handling Ternatin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Ternatin B, a cyclic peptide with potential applications in research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes safety protocols for similar cyclic peptides and potent biologically active compounds to ensure a high level of safety in the laboratory.

Personal Protective Equipment (PPE)

Due to the biological activity of this compound, a cautious approach to personal protection is paramount. The following table summarizes the recommended PPE for various laboratory procedures involving this compound.

Activity Required PPE Rationale
Weighing and Preparing Solutions - Full-face or half-mask air-purifying respirator with appropriate cartridges- Chemical-resistant gloves (e.g., nitrile), double-gloved- Safety goggles- Lab coat- Closed-toe shoesHigh risk of generating and inhaling airborne particles. Prevents skin and eye contact.
Handling Solutions - Chemical-resistant gloves (e.g., nitrile)- Safety glasses or goggles- Lab coat- Closed-toe shoesProtects against accidental splashes and skin contact.
Cell Culture and In Vitro Assays - Chemical-resistant gloves (e.g., nitrile)- Safety glasses- Lab coat- Closed-toe shoesStandard laboratory practice to prevent contamination and exposure.
Spill Cleanup - Air-purifying respirator- Chemical safety goggles- Heavy-duty chemical-resistant gloves- Chemical-resistant boots- Disposable coverallsProvides comprehensive protection during cleanup of potentially hazardous material.

Handling and Operational Plan

Safe handling of this compound requires adherence to a strict protocol to minimize exposure and prevent contamination.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh this compound in a fume hood prep_ppe->weigh dissolve Dissolve in appropriate solvent weigh->dissolve handle_solution Handle solutions in a fume hood or biosafety cabinet dissolve->handle_solution Transfer solution perform_assay Perform experimental assays handle_solution->perform_assay decontaminate Decontaminate surfaces perform_assay->decontaminate Post-experiment dispose_waste Dispose of waste in designated hazardous waste containers decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: This diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.

    • Don the appropriate personal protective equipment (PPE) as outlined in the table above.

    • When weighing the solid compound, use a balance inside a fume hood to prevent inhalation of airborne particles.

    • Prepare solutions by slowly adding the solvent to the solid to avoid splashing.

  • Experimentation:

    • Conduct all experimental procedures involving this compound solutions within a fume hood or a certified biosafety cabinet.

    • Avoid direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

    • Do not eat, drink, or smoke in the laboratory.

  • Cleanup:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

    • In case of a spill, wear appropriate PPE, cover the spill with an absorbent material, and clean the area thoroughly.[1] Place all cleanup materials in a sealed bag for proper disposal.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Logical Relationship for PPE Selection in Disposal

PPE Selection for this compound Disposal cluster_waste_type Type of Waste cluster_ppe Required PPE cluster_disposal Disposal Action solid_waste Solid Waste (e.g., contaminated gloves, tubes) ppe_solid Chemical-resistant gloves Lab coat Safety glasses solid_waste->ppe_solid liquid_waste Liquid Waste (e.g., unused solutions, cell media) ppe_liquid Chemical-resistant gloves (double) Lab coat Safety goggles Face shield (if splashing is a risk) liquid_waste->ppe_liquid disposal_solid Place in a labeled hazardous waste bag/container ppe_solid->disposal_solid disposal_liquid Collect in a labeled, sealed hazardous waste container ppe_liquid->disposal_liquid

Caption: This diagram illustrates the relationship between the type of this compound waste and the corresponding required PPE for safe disposal.

Disposal Protocol:

  • Solid Waste: All solid waste contaminated with this compound (e.g., gloves, pipette tips, tubes) should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated liquid media should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.

  • General Guidance: Do not dispose of this compound down the drain or in the regular trash.[1] All waste should be disposed of in accordance with local, state, and federal environmental regulations.[1] Consider dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber as a potential disposal method, subject to institutional guidelines.[1]

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.